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  • Product: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
  • CAS: 1329115-52-7

Core Science & Biosynthesis

Foundational

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde molecular weight

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Executive Summary: This document provides a comprehensive technical overview of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Executive Summary: This document provides a comprehensive technical overview of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and chemical research sectors. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, detail methods for its analytical characterization, and discuss its potential applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Introduction to a Privileged Scaffold

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde belongs to a class of bi-aryl heterocyclic compounds that are increasingly recognized as "privileged scaffolds" in medicinal chemistry. The molecule's architecture combines three key pharmacophoric elements: a pyridine ring, a carboxaldehyde functional group, and a substituted fluorinated phenyl ring.

  • The Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor, a common interaction motif with biological targets like protein kinases.

  • The Fluorophenyl Moiety: The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1] The methoxy group further provides a handle for electronic modulation and potential hydrogen bonding.

  • The Carboxaldehyde Handle: The aldehyde group is a versatile functional group, serving as a reactive handle for a wide array of chemical transformations. It is a precursor for synthesizing amines, amides, acids, and more complex heterocyclic systems, making it an invaluable starting point for library synthesis and lead optimization.[2][3]

This guide synthesizes the available data to provide a holistic understanding of this compound, from its basic properties to its advanced applications.

Physicochemical and Structural Properties

The fundamental identity and properties of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde are summarized below. The molecular structure highlights the planar arrangement of the aromatic systems and the reactive aldehyde functionality.

Caption: Chemical structure of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

PropertyValueSource
IUPAC Name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde-
Synonyms 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde[4]
CAS Number 1329115-52-7[4]
Molecular Formula C₁₃H₁₀FNO₂[4]
Molecular Weight 231.22 g/mol [4]
Appearance Solid (Typical)-
Purity ≥98% (Typical)[4]
Storage Sealed in dry, 2-8°C[4]

Proposed Synthetic Strategy

The synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in the pharmaceutical industry for its reliability, functional group tolerance, and high yields in constructing carbon-carbon bonds between aromatic rings.

The proposed strategy involves coupling a commercially available pyridine derivative, such as 5-bromopyridine-3-carboxaldehyde, with (4-fluoro-2-methoxyphenyl)boronic acid.

SynthesisWorkflow SM1 5-Bromopyridine-3-carboxaldehyde ReactionVessel Suzuki-Miyaura Cross-Coupling (Solvent: Toluene/Water) SM1->ReactionVessel SM2 (4-Fluoro-2-methoxyphenyl)boronic acid SM2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Purification->Product

Caption: Proposed workflow for the synthesis via Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • 5-Bromopyridine-3-carboxaldehyde (1.0 eq)

  • (4-Fluoro-2-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromopyridine-3-carboxaldehyde, (4-fluoro-2-methoxyphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure title compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques is employed.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the pyridine and phenyl ring protons, the aldehyde proton (downfield, ~10 ppm), and the methoxy group protons (~3.9 ppm).
¹³C NMR Confirms the carbon skeleton.Resonances for all 13 unique carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm).
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A single resonance, with coupling to adjacent aromatic protons.
Mass Spec (MS) Confirms the molecular weight.The molecular ion peak [M+H]⁺ corresponding to the calculated mass of 232.07.
HPLC Determines the purity of the final compound.A single major peak, indicating high purity (e.g., >98%).

Applications in Drug Discovery

The structural motifs within 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde make it a highly valuable intermediate for the synthesis of targeted therapeutics.

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP-binding pocket. The aldehyde can be elaborated into various functionalities to target the solvent-front or other regions of the kinase. For example, related 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma.[5] Similarly, compounds containing a 3-fluoro-4-methoxyphenyl moiety have shown potent and selective inhibition of PI3Kδ, a target for chronic obstructive pulmonary disease.[6]

  • Precursor for CNS-Targeted Agents: The blood-brain barrier permeability of a molecule can be fine-tuned by modulating its polarity and hydrogen bonding capacity. The fluoromethoxy-phenyl group is a common feature in CNS drug candidates. A structurally related compound was recently developed as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2), a key target for neuropsychiatric disorders.[7] This highlights the potential of this scaffold in developing agents for neurological conditions.

  • Building Block for Novel Heterocycles: The aldehyde functionality is a gateway to a vast chemical space. It can participate in multi-component reactions or condensation reactions to build more complex heterocyclic systems, enabling the rapid exploration of structure-activity relationships (SAR) in a drug discovery campaign.[8]

Safety and Handling

As a laboratory chemical, 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde should be handled with appropriate care, following standard laboratory safety protocols.

  • General Hazards: Based on analogous structures like other aromatic aldehydes and fluorinated pyridines, this compound may be harmful if swallowed, and may cause skin and serious eye irritation.[9][10]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[4]

  • Disclaimer: This information is based on structurally related compounds. Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and safety information.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, accessible synthesis, and reactive functionality provide a solid foundation for the development of next-generation therapeutics. The strategic combination of a pyridine core, a fluorinated phenyl ring, and an aldehyde handle makes it an attractive starting point for targeting a wide range of diseases, from cancer to central nervous system disorders. As drug discovery continues to demand novel molecular architectures with optimized properties, the utility of such well-designed building blocks will only continue to grow.

References

  • PubChem, National Institutes of Health. 5-Fluoropyridine-3-carbaldehyde. [Link]

  • ChemBK. 5-Fluoropyridine-3-carbaldehyde. [Link]

  • PubChem, National Institutes of Health. 5-Fluoropyridine-2-carboxaldehyde. [Link]

  • Lee, H., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609. [Link]

  • PubChem, National Institutes of Health. 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. [Link]

  • Chemical Synthesis Database. 2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2). [Link]

  • Teare, H., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3796. [Link]

  • Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14387–14411. [Link]

  • Odhav, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1080. [Link]

  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973–13993. [Link]

  • Erkin, A. V., & Krutikov, V. I. (2005). Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. Russian Journal of General Chemistry, 75(8), 1303-1304. [Link]

Sources

Exploratory

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde chemical properties

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde: Properties, Synthesis, and Applications Executive Summary 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde: Properties, Synthesis, and Applications

Executive Summary

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functionalized biaryl heterocyclic compound. Its structure, featuring a reactive aldehyde group on a pyridine core coupled with a substituted phenyl ring, positions it as a valuable and versatile intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a robust and rationalized synthetic methodology, an exploration of its chemical reactivity, and a discussion of its potential applications in the field of drug discovery, grounded in the established importance of the biaryl pyridine scaffold.

Introduction: A Privileged Scaffold in Modern Chemistry

The convergence of aromatic and heteroaromatic ring systems into single molecular entities has been a cornerstone of modern drug discovery. 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde belongs to this class of biaryl compounds, which are frequently identified as "privileged structures" due to their ability to bind to a wide range of biological targets. The molecule's architecture is defined by three key components:

  • A Pyridine-3-carboxaldehyde Core: The pyridine ring provides a basic nitrogen atom, influencing solubility and offering a point for hydrogen bonding. The aldehyde group at the 3-position is a versatile chemical handle for a multitude of synthetic transformations.

  • A Substituted Phenyl Ring: The 4-fluoro and 2-methoxy substituents on the phenyl ring significantly modulate the electronic and lipophilic properties of the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor and influence conformation.

  • The Biaryl Linkage: The direct carbon-carbon bond between the two aromatic rings creates a semi-rigid backbone, which is crucial for orienting substituents into the binding pockets of proteins and enzymes.

This combination of features makes the title compound a strategic starting material for constructing complex molecular libraries aimed at discovering novel therapeutic agents, particularly in oncology and neuroscience.[1][2]

Physicochemical and Spectroscopic Profile

The precise experimental determination of all physical properties is not widely documented in public literature; however, key identifiers and predicted spectroscopic characteristics can be reliably established.

Core Chemical Properties

A summary of the fundamental properties of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is presented below.

PropertyValueSource
CAS Number 1329115-52-7[3]
Molecular Formula C₁₃H₁₀FNO₂[3]
Molecular Weight 231.22 g/mol [3]
Appearance Predicted: Off-white to yellow solid-
Solubility Predicted: Soluble in common organic solvents (DMSO, DCM, MeOH)-
Predicted Spectroscopic Characteristics

While an experimental spectrum is not publicly available, the following characteristics can be predicted based on analogous structures found in the literature.[4][5]

  • ¹H NMR: The most downfield signal is expected to be the aldehydic proton (CHO), appearing around δ 9.9-10.1 ppm. The protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm), as will the protons on the fluoromethoxyphenyl ring (δ 6.8-7.5 ppm). A sharp singlet corresponding to the methoxy group (OCH₃) is anticipated around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing at δ 190-195 ppm. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon atoms attached to fluorine and oxygen showing characteristic shifts and C-F coupling. The methoxy carbon will appear around δ 55-57 ppm.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹, C=C and C=N stretching frequencies in the 1550-1600 cm⁻¹ region for the aromatic rings, and a C-O stretch for the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The nominal mass would be 231, with the high-resolution mass spectrum confirming the elemental composition of C₁₃H₁₀FNO₂.

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach for constructing the biaryl C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds with high yields.

Proposed Synthetic Workflow

The synthesis involves the coupling of a pyridine-based halide with a phenylboronic acid derivative.

G cluster_0 Reactant Preparation cluster_1 Reaction Conditions A 5-Bromopyridine-3-carboxaldehyde C Suzuki-Miyaura Cross-Coupling A->C B (4-Fluoro-2-methoxyphenyl)boronic acid B->C Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->C Cat. Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Dioxane/H₂O) Solvent->C D Workup & Purification (Extraction, Chromatography) C->D E Final Product: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde D->E Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition biaryl_complex R¹-Pd(II)L₂-R² pd_complex->biaryl_complex [R²-B(OH)₃]⁻ transmetalation Transmetalation biaryl_complex->pd0 R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base product R¹-R² Derivatization cluster_0 Derivatization Pathways start 5-(Ar)-Pyridine-3-CHO amine Amine (CH₂-NR¹R²) start->amine Reductive Amination (R¹R²NH, [H]) acid Carboxylic Acid (COOH) start->acid Oxidation ([O]) alcohol Alcohol (CH₂OH) start->alcohol Reduction ([H]) alkene Alkene (CH=CHR) start->alkene Wittig Reaction (Ph₃P=CHR) Signaling_Pathway gf Growth Factor (e.g., FGF19) receptor Receptor Tyrosine Kinase (e.g., FGFR4) gf->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Cell Proliferation & Survival akt->downstream inhibitor Potential Inhibitor (Derivative of Title Compound) inhibitor->receptor

Sources

Foundational

A Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary This technical guide provides a comprehensive overview of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. This document delves into the molecule's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. A mechanistic exploration of the catalytic cycle is provided to offer researchers deeper insight into the reaction dynamics. Furthermore, this guide outlines the expected spectroscopic signatures for structural verification and discusses the compound's strategic importance as a versatile scaffold in modern drug discovery programs. Safety and handling protocols are also addressed to ensure responsible laboratory practice.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a biaryl compound featuring a substituted phenyl ring linked to a pyridine-3-carboxaldehyde core. This structural arrangement makes it a valuable intermediate for further chemical elaboration.

IdentifierValueSource
IUPAC Name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehydeInternal Nomenclature
Synonym(s) 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde[1]
CAS Number 1329115-52-7[1]
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C=OInternal Generation

Physicochemical Properties

Computational models provide essential preliminary data regarding a molecule's likely behavior in biological and chemical systems. These parameters are critical for designing downstream applications, from reaction workups to formulation development.

PropertyValueSignificance
Topological Polar Surface Area (TPSA) 46.19 ŲInfluences membrane permeability and solubility.
LogP (Octanol-Water Partition Coeff.) 2.5 - 3.0Predicts lipophilicity and absorption characteristics.
Hydrogen Bond Donors 0Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (N, O=C, O-C)[2]
Rotatable Bonds 2[2]

Retrosynthetic Analysis and Synthesis Protocol

The construction of the C-C bond between the pyridine and phenyl rings is the key strategic step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation due to its high functional group tolerance, robust reaction conditions, and commercial availability of starting materials.[3][4]

Retrosynthetic Approach

A logical retrosynthetic disconnection breaks the C5-C1' bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a halogenated pyridine derivative and a substituted phenylboronic acid.

Retrosynthesis cluster_precursors Precursors target 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde disconnection C(sp²) - C(sp²) Disconnection (Suzuki Coupling) target->disconnection precursor1 5-Bromopyridine-3-carboxaldehyde (Halide Partner) disconnection->precursor1 precursor2 (4-Fluoro-2-methoxyphenyl)boronic acid (Boron Partner) disconnection->precursor2

Caption: Retrosynthetic analysis via a Suzuki coupling strategy.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed reaction between 5-bromopyridine-3-carboxaldehyde and (4-fluoro-2-methoxyphenyl)boronic acid in the presence of a suitable base and ligand affords the target compound in high yield. The aldehyde functionality is well-tolerated under these conditions, highlighting a key advantage of this methodology over more reactive organometallics like Grignard reagents.[4][5]

Synthesis cluster_reactants reactant1 5-Bromopyridine-3-carboxaldehyde product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde reactant1->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100 °C reactant2 (4-Fluoro-2-methoxyphenyl)boronic acid reactant2->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100 °C plus + Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product r1x R¹-X (Aryl Halide) r1x->oxidative_add boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->transmetal base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->boronate

Sources

Exploratory

An In-depth Technical Guide to the Nomenclature, Identification, and Characterization of Substituted Phenylpyridine Carboxaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the precise identification of novel chemical entities is paramount. This guide a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the precise identification of novel chemical entities is paramount. This guide addresses the topic of synonyms for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde . An initial survey of prominent chemical databases and literature reveals that this specific compound is not widely documented, and as such, a list of established synonyms is not available. This suggests the compound may be a novel chemical entity.

Therefore, this guide will provide a comprehensive framework for understanding the nomenclature, identification, and characterization of this class of compounds. By deconstructing the IUPAC name of the target molecule and examining related structures, we will equip researchers with the foundational knowledge necessary to name, identify, and characterize similar novel compounds.

Deconstructing the IUPAC Name: A Systematic Approach

The IUPAC (International Union of Pure and Applied Chemistry) name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde provides a precise description of the molecule's structure. Let's break it down:

  • Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.

  • -3-carboxaldehyde: This suffix indicates that a formyl group (-CHO) is attached to the 3rd position of the pyridine ring. The numbering of the pyridine ring begins with the nitrogen atom as position 1.

  • 5-(...): This indicates a substituent is attached to the 5th position of the pyridine ring.

  • 4-Fluoro-2-methoxyphenyl: This is the substituent at position 5. It is a phenyl group (a benzene ring) which itself is substituted with a fluorine atom at its 4th position and a methoxy group (-OCH₃) at its 2nd position.

The systematic nature of IUPAC nomenclature ensures that a given name corresponds to a single, unique structure.

Visualizing the Nomenclature

The numbering of the pyridine ring and the placement of the substituents can be visualized as follows:

Foundational

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-(4-Fluoro-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This compound, belonging to the class of substituted pyridine carboxaldehydes, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This document details a probable synthetic route via the Suzuki-Miyaura cross-coupling reaction, outlines key characterization methodologies, and explores its potential in the development of new pharmaceuticals.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications make it a privileged structure in drug design.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

Among the myriad of pyridine derivatives, those bearing an aldehyde functionality, such as pyridine-3-carboxaldehydes, serve as versatile synthetic intermediates.[4] The aldehyde group is a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.

The subject of this guide, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, incorporates several key features that enhance its potential as a pharmacophore. The fluorine atom can improve metabolic stability and binding affinity, while the methoxy group can influence conformation and solubility. The linkage of the substituted phenyl ring at the 5-position of the pyridine core creates a biaryl structure, a common motif in many successful drugs.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde are summarized below.

PropertyValueSource
IUPAC Name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehydeChemScene[3]
Synonyms 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehydeChemScene[3]
CAS Number 1329115-52-7ChemScene[3]
Molecular Formula C₁₃H₁₀FNO₂ChemScene[3]
Molecular Weight 231.22 g/mol ChemScene[3]
Appearance Expected to be a solid-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of 5-arylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction offers high yields, broad functional group tolerance, and mild reaction conditions, making it a cornerstone of modern organic synthesis.[6]

The proposed synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde involves the coupling of a 5-halopyridine-3-carboxaldehyde with (4-fluoro-2-methoxyphenyl)boronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling cluster_catalyst Catalytic Cycle reactant1 5-Halopyridine-3-carboxaldehyde (X = Br, I) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n reactant1->OxAdd reactant2 (4-Fluoro-2-methoxyphenyl)boronic acid Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n reactant2->Transmetal Base (e.g., K₂CO₃, Cs₂CO₃) product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Pd0 Pd(0)L_n Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->product RedElim->Pd0 Catalyst Regeneration

Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The biphasic system allows for the dissolution of both the organic substrates and the inorganic base.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, self-validating protocol for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This protocol is based on established procedures for similar Suzuki-Miyaura couplings.

Materials:

  • 5-Bromopyridine-3-carboxaldehyde

  • (4-Fluoro-2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyridine-3-carboxaldehyde (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Self-Validating System:

The success of the synthesis can be validated at each step. The disappearance of the starting materials and the appearance of the product can be monitored by TLC or LC-MS. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the next section.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings, as well as the aldehyde proton. The aldehyde proton should appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The pyridine protons will appear as doublets and triplets in the aromatic region, with coupling constants characteristic of the pyridine ring system. The protons on the fluorinated methoxyphenyl ring will also appear in the aromatic region, with their chemical shifts and multiplicities influenced by the fluorine and methoxy substituents. The methoxy group will present as a singlet at approximately δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 190 ppm). The aromatic carbons of both rings will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The methoxy carbon will appear around δ 55-60 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is not yet published, its structural motifs suggest potential applications in several therapeutic areas.

  • Kinase Inhibition: The biaryl structure is a common feature in many kinase inhibitors. The pyridine and substituted phenyl rings can engage in key interactions within the ATP-binding pocket of various kinases.

  • Anticancer Agents: Many pyridine-containing compounds have demonstrated potent anticancer activity.[7][8] The aldehyde functionality can be a precursor for the synthesis of imines or other derivatives that may exhibit cytotoxic effects.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[4] The specific substitution pattern of the title compound could confer activity against various pathogens.

  • CNS Disorders: The ability of the pyridine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting the central nervous system.

DrugDiscoveryWorkflow Start 5-(4-Fluoro-2-methoxyphenyl) pyridine-3-carboxaldehyde Derivatization Chemical Derivatization (e.g., Reductive Amination, Wittig) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Figure 2: A generalized workflow for the utilization of the title compound in drug discovery.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a strategically designed molecule that holds considerable promise as a building block in medicinal chemistry. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The presence of a fluorinated and methoxylated phenyl ring attached to a reactive pyridine-3-carboxaldehyde core provides a rich platform for the generation of diverse compound libraries for biological screening. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. [Link]

  • ChemBK. 5-Fluoropyridine-3-carbaldehyde. [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]

  • MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

  • Google Patents.
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  • Google Patents. (12)
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  • SpectraBase. 3-(5-FLUORO-2-METHOXYPHENYL)-ISONICOTINALDEHYDE. [Link]

  • Google Patents. Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • MDPI. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Synthesis and Characterization of 5-(2-Fluoro-4-[ 11 C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H -pyrano[2,3- b ]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [Link]

  • ResearchGate. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H). [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

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Exploratory

Spectroscopic Data of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. The synthesis of spectroscopic information is presented to elucidate the structural features of this molecule, which holds potential as a building block in medicinal chemistry. This guide emphasizes the causal relationships behind spectroscopic observations and provides standardized experimental protocols for data acquisition. In the absence of publicly available experimental spectra for this specific molecule, this guide utilizes predicted data from advanced computational models, interpreted in the context of established spectroscopic principles and data from analogous structures.

Introduction: The Structural and Functional Significance

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a bi-aryl heterocyclic compound featuring a pyridine-3-carboxaldehyde core linked to a 4-fluoro-2-methoxyphenyl moiety. This unique arrangement of functional groups—a reactive aldehyde, a pyridine ring as a hydrogen bond acceptor and aromatic scaffold, and a substituted phenyl ring—makes it a valuable intermediate in the synthesis of complex organic molecules. The fluorination of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The methoxy group introduces specific steric and electronic properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Molecular Structure and Key Spectroscopic Features

The structural framework of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is the foundation for interpreting its spectroscopic output. The key structural motifs to consider are the 3,5-disubstituted pyridine ring, the 1,2,4-trisubstituted phenyl ring, the aldehyde group, and the methoxy group.

Figure 1. Chemical structure of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~10.1s1HAldehyde (CHO)-
~9.2d1HPyridine H-2~2.0
~8.9d1HPyridine H-6~2.0
~8.4t1HPyridine H-4~2.0
~7.4t1HPhenyl H-6'~8.5
~6.8dd1HPhenyl H-5'~8.5, 2.5
~6.7dd1HPhenyl H-3'~10.0, 2.5
~3.9s3HMethoxy (OCH₃)-

Note: These are predicted values and may differ from experimental results.

Interpretation:

  • Aldehyde Proton (~10.1 ppm): The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a sharp singlet far downfield.

  • Pyridine Protons (~9.2, ~8.9, ~8.4 ppm): The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom. The H-2 and H-6 protons are expected to be doublets due to coupling with H-4, and H-4 is expected to be a triplet (or more accurately, a doublet of doublets appearing as a triplet) from coupling to H-2 and H-6.

  • Phenyl Protons (~7.4, ~6.8, ~6.7 ppm): The protons on the fluorinated phenyl ring exhibit characteristic splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine (H-3') will show a larger coupling constant with the fluorine atom.

  • Methoxy Protons (~3.9 ppm): The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is typical for an aromatic methoxy group.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~163 (d)C-4' (C-F)
~160 (d)C-2' (C-OCH₃)
~155C-2
~152C-6
~138C-4
~135C-5
~132 (d)C-6'
~130C-3
~118C-1'
~115 (d)C-5'
~100 (d)C-3'
~56Methoxy (OCH₃)

Note: These are predicted values. (d) indicates a doublet due to C-F coupling.

Interpretation:

  • Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

  • Fluorine-Coupled Carbons: The carbons in the fluorophenyl ring exhibit coupling to the fluorine atom. The C-4' carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), while C-3' and C-5' will show smaller two-bond couplings (²JCF).[2] The presence of these split signals is a definitive indicator of the fluorophenyl moiety.

  • Pyridine Carbons (~155, ~152, ~138, ~135, ~130 ppm): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

  • Methoxy Carbon (~56 ppm): The methoxy carbon appears in the typical range for such a group attached to an aromatic ring.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

  • Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment.[5]

  • Multiplicity: The signal will be a multiplet due to coupling with the ortho (H-3' and H-5') and meta (H-6') protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 231, corresponding to the molecular formula C₁₃H₁₀FNO₂. This peak should be relatively intense due to the aromatic nature of the compound.

  • Key Fragmentation Pathways:

    • Loss of H· (M-1): A prominent peak at m/z = 230 is expected from the loss of the aldehydic hydrogen, forming a stable acylium ion.[6]

    • Loss of ·CHO (M-29): Fragmentation of the aldehyde group can lead to a peak at m/z = 202.[7]

    • Loss of ·OCH₃ (M-31): Cleavage of the methoxy group can result in a fragment at m/z = 200.

    • Further Fragmentations: Subsequent losses of CO (28 Da) from carbonyl-containing fragments are also plausible.

M [M]⁺˙ m/z = 231 M_minus_1 [M-H]⁺ m/z = 230 M->M_minus_1 - H˙ M_minus_29 [M-CHO]⁺ m/z = 202 M->M_minus_29 - ˙CHO M_minus_31 [M-OCH₃]⁺ m/z = 200 M->M_minus_31 - ˙OCH₃

Figure 2. Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (Aromatic)
~2850, ~2750MediumC-H stretch (Aldehyde) - Fermi doublet
~1700-1720StrongC=O stretch (Aromatic Aldehyde)
~1580-1610MediumC=C stretch (Aromatic rings)
~1250StrongC-O stretch (Aryl ether, asymmetric)
~1100-1200StrongC-F stretch
~1020MediumC-O stretch (Aryl ether, symmetric)
~800-900StrongC-H bend (out-of-plane, substituted aromatics)

Interpretation:

  • The most prominent peak will be the strong absorption of the aldehyde C=O stretch around 1700-1720 cm⁻¹.[8]

  • The characteristic pair of medium intensity peaks for the aldehyde C-H stretch (Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ provides strong evidence for the aldehyde group.

  • A strong band in the 1100-1200 cm⁻¹ region will be indicative of the C-F bond .

  • The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether (methoxy group).

Experimental Protocols

The following are standardized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling, a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling, using a spectral window appropriate for fluoroaromatic compounds (~ -100 to -140 ppm), and a relaxation delay of 1-2 seconds. Use CFCl₃ as an external reference.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, based on predicted data and established principles, provides a detailed structural fingerprint of the molecule. The aldehydic, pyridine, and fluoromethoxyphenyl moieties each contribute unique and identifiable signals in the ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR spectra. This guide serves as a valuable resource for the characterization of this compound and its analogues, facilitating its use in synthetic and medicinal chemistry research. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

References

  • Balko, J. M. et al. (2007). Synthesis and biological evaluation of novel salicylaldehyde derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(12), 3343-3347.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2013).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Moser, A. (2023). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2535-2543.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

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Foundational

The Pyridine-3-Carboxaldehyde Scaffold: A Privileged Motif for Modulating Biological Activity

An In-Depth Technical Guide Introduction: The Strategic Importance of the Pyridine-3-Carboxaldehyde Core In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framew...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Pyridine-3-Carboxaldehyde Core

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a wide array of clinically successful drugs.[1][2] Its unique electronic properties, arising from the nitrogen heteroatom, allow it to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3] When this potent heterocyclic system is functionalized with a carboxaldehyde group at the 3-position, it gives rise to pyridine-3-carboxaldehyde (also known as nicotinaldehyde), a versatile and highly reactive building block for drug discovery.[4][5]

The aldehyde group at the C3 position acts as a crucial chemical handle, readily participating in a multitude of chemical transformations to generate diverse libraries of derivatives.[6][7] This reactivity, combined with the inherent biological relevance of the pyridine nucleus, makes substituted pyridine-3-carboxaldehydes a focal point for developing novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and microbial infections.[8][9] This guide provides a technical exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, offering field-proven insights for researchers in drug development.

Part 1: Synthesis and Derivatization Strategies

The utility of the pyridine-3-carboxaldehyde scaffold is fundamentally linked to the efficiency and versatility of synthetic routes to its derivatives. Modern organic synthesis emphasizes atom economy and operational simplicity, making one-pot, multi-component reactions (MCRs) a preferred strategy.

Workflow: From Core Synthesis to Biological Evaluation

The journey from the basic scaffold to a biologically active lead compound follows a structured, iterative process. This workflow is designed to efficiently generate chemical diversity and identify promising candidates for further development.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A Pyridine-3-Carboxaldehyde (Starting Material) B Multi-Component Reaction (e.g., Schiff Base Formation) A->B Reactants (Amines, etc.) C Purification & Characterization (HPLC, NMR, MS) B->C D In-Vitro Assays (Anticancer, Antimicrobial, etc.) C->D Compound Library E Hit Identification (Active Compounds) D->E Data Analysis (IC50, MIC) F Structure-Activity Relationship (SAR) Analysis E->F Validated Hits F->B Iterative Redesign G Lead Compound (Optimized Activity & Properties) F->G

Caption: General workflow for synthesis and evaluation of pyridine-3-carboxaldehyde derivatives.

Protocol 1: One-Pot Synthesis of a Pyridine-3-Carboxaldehyde Schiff Base Derivative

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a major class of pyridine-3-carboxaldehyde derivatives with significant antimicrobial and anticancer activities.[10][11][12] This protocol describes a representative one-pot synthesis.

Objective: To synthesize (E)-N-(4-chlorobenzylidene)-[1,1'-biphenyl]-4-amine, a representative Schiff base, by reacting pyridine-3-carboxaldehyde with a substituted aniline.

Materials:

  • Pyridine-3-carboxaldehyde (1.0 mmol)

  • Substituted primary amine (e.g., 2-Aminopyridine) (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Dissolve pyridine-3-carboxaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol), also dissolved in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: The Broad Spectrum of Biological Activity

Substitutions on the pyridine-3-carboxaldehyde core give rise to derivatives with a remarkable range of biological activities. The following sections detail the most prominent therapeutic areas where these compounds have shown significant potential.

Anticancer and Antiproliferative Activity

Pyridine derivatives are foundational to many anticancer agents.[1][13] Those derived from pyridine-3-carboxaldehyde have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and leukemia cell lines.[14][15][16]

Mechanism of Action: The anticancer effects are often multifactorial. Certain derivatives function as potent inhibitors of crucial cellular machinery. For example, some pyridine hybrids have been shown to inhibit tubulin polymerization, a mechanism similar to that of the well-known anticancer drug Taxol.[15][17] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Other derivatives act as kinase inhibitors, targeting enzymes like VEGFR-2, which is critical for tumor angiogenesis.[18]

Quantitative Data: Anticancer Activity

Compound ClassTarget Cell LineKey SubstituentsIC₅₀ (µM)Reference
Pyridine-UreaMCF-7 (Breast)4-chlorophenyl urea0.22
Pyridine HybridMCF-7 (Breast)Phenyl, Thiophene6.13[17]
Pyridine HybridHuh-7 (Liver)Phenyl, Thiophene6.54[15][17]
Imidazo[4,5-b]pyridineK562 (Leukemia)Diaryl< 20[19]
Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents.[8][20]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[19] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, key mediators of pain and inflammation. Additionally, some 3-hydroxy-pyridine derivatives exhibit iron-chelating properties; since COX and lipoxygenase enzymes are iron-dependent, this chelation may contribute to their anti-inflammatory effects.[21][22]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Housekeeping) COX1->PGs_const PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Inhibitor Substituted Pyridine Derivative Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyridine derivatives to reduce inflammation.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Pyridine-containing compounds have long been investigated for their antimicrobial properties.[2][3] Schiff base derivatives of pyridine-3-carboxaldehyde are particularly notable for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungi.[12][23]

Mechanism of Action: The antimicrobial effect of Schiff bases is often attributed to the azomethine group (-C=N-). This group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to penetrate bacterial cell walls.[24] The pyridine nitrogen itself can also enhance activity by improving the molecule's solubility and bioavailability.[3]

Quantitative Data: Antimicrobial Activity (MIC)

Compound ClassOrganismKey SubstituentsMIC (µg/mL)Reference
Pyridine Schiff BaseS. aureus (G+)3,5-diiodo6.3[24]
Pyridine Schiff BaseS. aureus (G+)5-chloro-3-iodo25.3[24]
Thiazole-Pyridine HybridB. subtilis (G+)Thiazole0.12[3]
Enzyme Inhibition

Beyond COX enzymes, substituted pyridines act as inhibitors for a wide range of other clinically relevant enzymes, making them a versatile scaffold for targeted drug design.[25][26][27]

  • Urease Inhibition: Some pyridine carboxamide derivatives are potent inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to gastritis and ulcers.[28][29]

  • Ribonucleotide Reductase Inhibition: Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde (a close isomer) have been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, highlighting a potential mechanism for their anticancer effects.[30]

  • Histone Demethylase Inhibition: Certain pyridine carboxylic acid derivatives are selective inhibitors of histone demethylase enzymes, which are epigenetic targets in cancer therapy.[25]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For pyridine-3-carboxaldehyde derivatives, specific substitutions can dramatically enhance or diminish their therapeutic effects.

Key SAR Insights:

  • Electron-Withdrawing vs. Donating Groups: The electronic nature of substituents on the aromatic rings attached to the core scaffold is critical. The presence of electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) has been found to enhance antiproliferative activity.[31][32]

  • Halogenation: The inclusion of halogen atoms (e.g., -Cl, -Br, -I) often increases the lipophilicity of the compound, which can improve cell membrane penetration and enhance antimicrobial or anticancer activity.[20][24] For example, di-iodinated Schiff bases showed potent activity against Gram-positive bacteria.[24]

  • Steric Factors: Bulky substituents can sometimes decrease activity due to steric hindrance at the target's binding site. However, the position of the substituent is key; strategic placement can also improve selectivity.[31][32]

  • The Aldehyde Position: While this guide focuses on the 3-carboxaldehyde isomer, it's noteworthy that the position of the aldehyde group (2-, 3-, or 4-) significantly influences reactivity and biological profile, due to differing electronic effects from the ring nitrogen.[30][33]

Sources

Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to the Applications of Fluorinated Pyridine Derivatives in Research

Abstract The strategic introduction of fluorine into molecular scaffolds represents a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth technical exploration of the applications...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into molecular scaffolds represents a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth technical exploration of the applications of fluorinated pyridine derivatives, a class of compounds that has garnered significant attention due to the unique physicochemical properties imparted by fluorine. We will delve into the profound impact of fluorination on molecular behavior and explore the diverse applications of these derivatives in medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the "fluorine effect" to advance their respective fields.

The "Fluorine Effect": A Paradigm Shift in Molecular Design

The substitution of hydrogen with fluorine, the most electronegative element, induces significant alterations in the electronic and physical properties of the pyridine ring. This "fluorine effect" is a powerful tool for fine-tuning molecular properties to achieve desired biological activity or material characteristics.

Key physicochemical modifications include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic. This can have profound implications for drug-receptor interactions and pharmacokinetic profiles.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2] This often translates to improved metabolic stability and a longer in vivo half-life for drug candidates.[1][2]

  • Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2][3] This is a critical factor in determining the bioavailability of a drug.[3]

  • Conformational Control and Binding Affinity: Fluorine's small size and unique electronic properties can influence the conformational preferences of a molecule, leading to a more favorable orientation for binding to a biological target.[1][4] This can result in increased binding affinity and potency.[1][4]

  • Bioisosterism: Fluorine and fluorine-containing groups can act as bioisosteres for other atoms or functional groups, such as hydrogen, a hydroxyl group, or even a methyl group.[4][5] This allows for the subtle modification of a molecule's properties while maintaining its overall shape and biological activity.[4][5]

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6] The incorporation of fluorine into this scaffold has led to the development of a wide range of therapeutic agents with improved efficacy and safety profiles.[1]

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer.[7][8] Fluorinated pyridine derivatives have emerged as potent and selective kinase inhibitors.[7][9] The fluorine atom can enhance binding to the ATP-binding pocket of the kinase, leading to improved inhibitory activity.[10] For example, a difluorinated pyrimidine motif was found to be significantly more potent against PI3K than its trifluorinated pyridine counterpart, highlighting the subtle yet profound effects of fluorine substitution.[10]

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity and membrane permeability makes fluorinated pyridine derivatives attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[11]

Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for use in PET imaging.[11][12] PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.[11][13] Fluorinated pyridine derivatives can be radiolabeled with ¹⁸F to create PET tracers for a variety of applications, including:

  • Oncology: Detecting and staging tumors, as well as monitoring response to therapy.[13]

  • Neuroimaging: Studying neurotransmitter systems and diagnosing neurodegenerative diseases.[14]

  • Cardiology: Assessing myocardial viability and perfusion.

The development of efficient methods for the radiosynthesis of ¹⁸F-labeled fluoropyridines is an active area of research.[15][16]

Role in Agrochemicals

Fluorinated pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[17][18] The incorporation of a trifluoromethyl group, for instance, can significantly enhance the biological activity and metabolic stability of a pesticide.[2][17] This leads to more potent and longer-lasting crop protection agents, which can reduce the environmental impact of agriculture.[2] The reactive nature of substituents like a bromine atom on the pyridine ring allows for diverse synthetic modifications to create targeted and effective agrochemicals.[2]

Applications in Materials Science

The unique properties of fluorine also make fluorinated pyridine derivatives valuable building blocks for advanced materials.[19] Perfluoropyridine (PFPy), for example, is highly reactive towards nucleophilic aromatic substitution, enabling its use in the synthesis of fluoropolymers and fluorinated network materials.[19] These materials often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for a variety of applications, including high-performance polymers and coatings.[19]

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridine derivatives can be challenging due to the inertness of the pyridine ring to direct fluorination.[20] However, a number of methods have been developed to overcome this challenge.

Catalytic C-H Functionalization

Recent advances in catalysis have enabled the direct, site-selective fluorination of pyridine C-H bonds.[21] For example, a Rh(III)-catalyzed approach has been developed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[21]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a common method for introducing fluorine into the pyridine ring, particularly for the synthesis of perfluoropyridine.[19]

Experimental Protocol: Site-Selective Meta-Difluoromethylation of Pyridine

The following protocol is based on a novel strategy for the precise introduction of a difluoromethyl group at the meta-position of the pyridine ring, a traditionally difficult position to access.[20] This method utilizes a temporary dearomatization of the pyridine ring.[20]

Materials:

  • Pyridine derivative (1.0 mmol)

  • Difluoromethylating reagent (e.g., TMSCF₂H)

  • Activating agent for dearomatization

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the pyridine derivative and the anhydrous solvent.

  • Cool the mixture to the specified reaction temperature (e.g., -78 °C or 0 °C).

  • Add the activating agent to initiate the dearomatization of the pyridine ring.

  • Slowly add the difluoromethylating reagent to the reaction mixture.

  • Stir the reaction at the specified temperature for the designated time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired meta-difluoromethylated pyridine derivative.[20]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup and Purification start Oven-dried Schlenk flask under N2 add_pyridine Add pyridine derivative and anhydrous solvent start->add_pyridine cool Cool to reaction temperature add_pyridine->cool add_activator Add activating agent for dearomatization cool->add_activator add_reagent Slowly add difluoromethylating reagent add_activator->add_reagent stir Stir and monitor reaction (TLC/LC-MS) add_reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end Isolated meta-difluoromethylated pyridine purify->end

Sources

Foundational

An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde, a key hete...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and analytical principles, this document details the compound's properties, a robust synthesis protocol, and its prospective applications, offering a foundational resource for professionals in drug discovery and development.

Core Compound Identity and Properties

5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde is a substituted aromatic aldehyde featuring a pyridine ring linked to a fluorinated methoxyphenyl group. This unique combination of a hydrogen bond accepting nitrogenous heterocycle and a fluorinated phenyl ring imparts specific electronic and conformational properties that are of high interest in the design of bioactive molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1329115-52-7[1], [2]
Molecular Formula C₁₃H₁₀FNO₂[1], [2]
Molecular Weight 231.22 g/mol [1], [2]
Appearance (Expected) SolidGeneral knowledge
SMILES COC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O[1]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely applicable synthetic route to 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal choice for constructing the target biaryl system.

The core of this synthesis involves the formation of a new carbon-carbon bond between 5-bromonicotinaldehyde and (4-fluoro-2-methoxyphenyl)boronic acid. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Pd(II) Aryl Complex Pd(II) Aryl Complex Transmetalation->Pd(II) Aryl Complex Reductive Elimination Reductive Elimination Pd(II) Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Product 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde Reductive Elimination->Product 5-bromonicotinaldehyde 5-bromonicotinaldehyde 5-bromonicotinaldehyde->Oxidative Addition (4-fluoro-2-methoxyphenyl)boronic acid (4-fluoro-2-methoxyphenyl)boronic acid (4-fluoro-2-methoxyphenyl)boronic acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde via Suzuki-Miyaura coupling. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials and Reagents:

  • 5-Bromonicotinaldehyde

  • (4-Fluoro-2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonicotinaldehyde (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Follow this with the addition of a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Workup & Purification 5-bromonicotinaldehyde 5-bromonicotinaldehyde Reaction Setup Reaction Setup 5-bromonicotinaldehyde->Reaction Setup (4-fluoro-2-methoxyphenyl)boronic acid (4-fluoro-2-methoxyphenyl)boronic acid (4-fluoro-2-methoxyphenyl)boronic acid->Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Extraction Extraction Reflux->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde Chromatography->Product

Caption: Generalized workflow for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals include those for the aldehyde proton (downfield singlet), aromatic protons on both the pyridine and phenyl rings (with characteristic splitting patterns), and the methoxy group protons (singlet).

    • ¹³C NMR: Will show the number of unique carbon environments. The aldehyde carbonyl carbon will appear at a characteristic downfield shift. Aromatic carbons will also be present, with those bonded to fluorine exhibiting splitting.

    • ¹⁹F NMR: Will confirm the presence of the fluorine atom and provide information about its chemical environment.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Potential Applications in Drug Discovery

The structural motifs present in 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde suggest its potential as a valuable scaffold in medicinal chemistry.

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Structurally related compounds have been investigated as ligands for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[4][5] The unique substitution pattern of this compound could offer novel interactions with these receptors.

  • Kinase Inhibitors: The pyridine and phenyl rings can participate in key hydrogen bonding and hydrophobic interactions within the active sites of various kinases, which are important targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: The incorporation of fluorine can enhance the metabolic stability and cell permeability of molecules, properties that are often beneficial for antimicrobial drug candidates.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde is a promising building block for the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling provides a reliable and efficient synthetic route to this compound. Further investigation into its biological activities is warranted to fully explore its potential in drug discovery. This guide serves as a foundational resource to support such research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Arctom. (n.d.). 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde. Retrieved from [Link]

  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key heterocyclic building block in contemporary drug discovery. The sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key heterocyclic building block in contemporary drug discovery. The synthetic strategy is centered around a robust and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We detail the rationale behind the chosen methodology, provide a step-by-step experimental procedure, and outline a self-validating system of in-process controls and final product characterization. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and scalable route to this valuable intermediate.

Introduction and Strategic Rationale

Heterocyclic aldehydes, particularly substituted aryl-pyridines, are privileged scaffolds in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The target compound, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, combines a pyridine-3-carboxaldehyde moiety with a substituted phenyl ring, making it an attractive starting point for library synthesis and lead optimization.

The core challenge in synthesizing this molecule is the precise and efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice.[1][2] Its advantages include:

  • High Functional Group Tolerance: The reaction conditions are mild enough to preserve the sensitive aldehyde group and other functionalities on both coupling partners.

  • Commercial Availability of Precursors: The required boronic acids and halo-pyridines are readily available, facilitating a streamlined synthetic route.

  • Favorable Toxicity Profile: Boronic acids are generally less toxic and more stable than other organometallic reagents, such as organotins or organozincs.[1]

This protocol employs the coupling of commercially available 5-bromo-3-pyridinecarboxaldehyde and (4-fluoro-2-methoxyphenyl)boronic acid using a palladium catalyst.

Overall Reaction Scheme: Chemical reaction scheme for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (+ Ar¹-X) Transmetal Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal Transmetalation (+ Ar²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination (- Ar¹-Ar²) Product Ar¹-Ar² (Final Product) Ar1X Ar¹-X (5-Bromo-3-pyridinecarboxaldehyde) Ar2B Ar²-B(OR)₂ ((4-Fluoro-2-methoxyphenyl)boronic acid)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-3-pyridinecarboxaldehyde, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process controls to ensure reaction completion and product quality.

Materials and Reagents
ReagentCAS NumberMolecular Wt.PurityNotes
5-Bromo-3-pyridinecarboxaldehyde113118-81-3186.00≥97%Store under inert gas.
(4-Fluoro-2-methoxyphenyl)boronic acid179899-07-1169.95≥95%Can be a skin and eye irritant.
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73≥98%Catalyst is air-sensitive; handle under inert atmosphere.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Ensure it is finely powdered and dry.
1,4-Dioxane, anhydrous123-91-188.11≥99.8%Use a solvent from a freshly opened bottle or a solvent purification system.
Deionized Water7732-18-518.02-Degas before use.
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11≥99.5%For extraction and chromatography.
Hexanes, ACS Grade110-54-386.18≥98.5%For chromatography.
Saturated Sodium Bicarbonate Solution---For work-up.
Brine (Saturated NaCl Solution)---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%For drying organic layers.
Silica Gel7631-86-960.08-230-400 mesh for column chromatography.
Equipment
  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash chromatography system.

Step-by-Step Synthesis Workflow

Caption: Overall workflow for the synthesis and validation.

1. Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-3-pyridinecarboxaldehyde (1.86 g, 10.0 mmol, 1.0 equiv). b. Add (4-fluoro-2-methoxyphenyl)boronic acid (2.04 g, 12.0 mmol, 1.2 equiv). c. Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv). d. Add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 0.05 equiv). The choice of Pd(dppf)Cl₂ is based on its high efficiency in coupling heteroaryl halides.[3][4][5] e. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

2. Solvent Addition and Reaction: a. To the flask containing the solids, add anhydrous 1,4-dioxane (80 mL) and degassed deionized water (20 mL) via syringe. b. Begin vigorous stirring and heat the reaction mixture to 85-90 °C using a heating mantle. c. In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the disappearance of the starting 5-bromo-3-pyridinecarboxaldehyde spot.

3. Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). e. Combine all organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Column Conditions: Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes. c. Collect fractions and analyze by TLC to identify those containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde as a solid. The expected yield is typically in the range of 75-90%.

Trustworthiness: Product Characterization & Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are required. This validation step is crucial for ensuring the material is suitable for subsequent research.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expect signals corresponding to the aromatic protons on both the pyridine and phenyl rings, the aldehyde proton (typically δ 9.5-10.5 ppm), and the methoxy group protons (typically δ 3.8-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework and the presence of the aldehyde carbonyl carbon (typically δ 190-200 ppm).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₀FNO₂: 231.22 g/mol ).[6] High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition confirmation.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final product, which should ideally be >98%.

References

  • Garcı́a-Cabeza, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]

  • Garcı́a-Cabeza, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. (n.d.). Who we serve. Available at: [Link]

  • Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. (n.d.). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

  • Xiang, D., et al. (2010). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, ACS Publications. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Available at: [Link]

  • 3-Pyridinebutanenitrile, γ-oxo. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]

  • Ielo, L., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Preparation method of 2-pyridine carboxaldehyde. (2010). Google Patents.
  • Preparation method of 2-pyridine carboxaldehyde. (n.d.). Eureka | Patsnap. Available at: [Link]

  • HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. (n.d.). DTIC. Available at: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Process for the oxidation of methyl-pyridines. (n.d.). Google Patents.
  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method.... Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents.
  • 2-fluoro-3-(4-methoxyphenyl)pyridine. (2025). Chemical Synthesis Database. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Process for the production of pyridine aldehydes. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (n.d.). Google Patents.
  • Beaumont, J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of.... (n.d.). ResearchGate. Available at: [Link]

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2011). ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Arylpyridine-3-carboxaldehydes

Introduction: The Strategic Importance of 5-Arylpyridine-3-carboxaldehydes in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevale...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylpyridine-3-carboxaldehydes in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal pharmacophore. Within this class, 5-arylpyridine-3-carboxaldehydes represent a particularly valuable subclass of synthons. The aldehyde functionality at the 3-position serves as a versatile chemical handle for further elaboration into a myriad of complex molecular architectures, while the aryl group at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) by modulating steric and electronic properties.[2] These compounds are key intermediates in the synthesis of novel therapeutics, including kinase inhibitors and agents targeting other critical biological pathways.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful synthesis of 5-arylpyridine-3-carboxaldehydes via the Suzuki-Miyaura coupling, focusing on a robust and reproducible protocol.

The Mechanism of the Suzuki-Miyaura Coupling: A Symphony of Palladium Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that hinges on the ability of a palladium catalyst to cycle between its Pd(0) and Pd(II) oxidation states. The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 5-halopyridine-3-carboxaldehyde. This is often the rate-determining step of the reaction. The reactivity of the halide follows the general trend of I > Br > Cl.[4] This step results in the formation of a square planar Pd(II) complex.

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent (typically an arylboronic acid) to the palladium center. For this transfer to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the exchange of the halide on the palladium with the aryl group from the boron species.

  • Reductive Elimination: In the final step, the two organic moieties (the pyridyl and the aryl groups) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 5-arylpyridine-3-carboxaldehyde product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(Aryl)pyridine-3-carboxaldehyde

This protocol is adapted from a demonstrated chemoselective Suzuki-Miyaura coupling of a functionalized nicotinaldehyde derivative and is optimized for the synthesis of 5-arylpyridine-3-carboxaldehydes from 5-bromopyridine-3-carboxaldehyde.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromopyridine-3-carboxaldehyde≥97%Commercially AvailableStarting material.
Arylboronic Acid≥97%Commercially AvailableCoupling partner.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium source.
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)≥98%Commercially AvailableLigand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableSolvent.
WaterDeionizedIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: - 5-Bromopyridine-3-carboxaldehyde - Arylboronic Acid - K₂CO₃ start->reagents solvent Add Solvents: - Anhydrous THF - Deionized Water reagents->solvent degas Degas Mixture (Argon Purge) solvent->degas catalyst Add Catalyst System: - Pd(OAc)₂ - PCy₃·HBF₄ degas->catalyst heat Heat Reaction (e.g., 80 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine monitor->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry purify Purify by Column Chromatography dry->purify product Obtain 5-Arylpyridine-3-carboxaldehyde purify->product

Figure 2: Generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol:

  • Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-3-carboxaldehyde (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a moderately strong base, effective for activating the boronic acid while being compatible with the aldehyde functionality.[6]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and deionized water in a 4:1 ratio (e.g., 4 mL THF and 1 mL H₂O per 0.5 mmol of the bromopyridine). Bubble argon through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

    • Rationale: An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The THF/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[7]

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.10 equiv.) and briefly purge with the inert gas. Add the catalyst and ligand to the reaction mixture under a positive flow of the inert gas.

    • Rationale: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PCy₃ is a bulky and electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, which is often beneficial for challenging couplings involving heteroaryl halides.[6]

  • Reaction and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromopyridine-3-carboxaldehyde is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Rationale: This standard aqueous work-up removes the inorganic salts and water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylpyridine-3-carboxaldehyde.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-bromopyridine-3-carboxaldehyde with various arylboronic acids, based on literature for similar substrates.[6]

EntryArylboronic AcidCatalyst Loading (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5PCy₃·HBF₄ (10)K₂CO₃ (2.0)THF/H₂O (4:1)80685-95
24-Methoxyphenylboronic acid5PCy₃·HBF₄ (10)K₂CO₃ (2.0)THF/H₂O (4:1)80588-96
34-Trifluoromethylphenylboronic acid5PCy₃·HBF₄ (10)K₂CO₃ (2.0)THF/H₂O (4:1)80875-85
42-Thienylboronic acid5PCy₃·HBF₄ (10)K₂CO₃ (2.0)THF/H₂O (4:1)801070-80

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction was set up under strictly anaerobic conditions. Consider using a different palladium precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Ligand Choice: For particularly challenging substrates, screening other bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[7]

    • Inefficient Transmetalation: The choice of base is critical. If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ can be trialed, but caution is advised due to the base-sensitivity of the aldehyde. Alternatively, using KF may be a milder option.

  • Formation of Side Products:

    • Protodeboronation: This occurs when the boronic acid is replaced by a proton from the solvent. Using anhydrous solvents and ensuring the base is sufficiently strong to promote transmetalation over protodeboronation can mitigate this.

    • Homocoupling: The formation of biaryl products from the boronic acid can occur at higher temperatures or with inefficient catalyst turnover. Reducing the reaction temperature or using a more active catalyst system can help.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 5-arylpyridine-3-carboxaldehydes. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of these valuable intermediates. The protocol described herein provides a robust starting point for the synthesis of a diverse range of derivatives for applications in drug discovery and materials science.

References

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Accessed via Google Search.
  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Accessed via Google Search.
  • Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. (2002). European Journal of Organic Chemistry, 2002(19), 3254-3267. [Link]

  • Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. (2005). Organic Letters, 7(19), 4151-4155. [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). Chemistry, 14(14), 4267-79. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Accessed via Google Search.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2024). Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). European Journal of Organic Chemistry. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Accessed via Google Search.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Enantioselective Palladium‐Catalyzed Cross‐Coupling of α‐Bromo Carboxamides and Aryl Boronic Acids. (2019). Sci-Hub. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4249-4271. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Accessed via Google Search.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003). Journal of the American Chemical Society, 125(38), 11504-11505. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4249-4271. [Link]

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Method

Reactions of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

An In-Depth Guide to the Synthetic Utility of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Abstract This document provides a detailed technical guide on the key synthetic reactions of 5-(4-Fluoro-2-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Abstract

This document provides a detailed technical guide on the key synthetic reactions of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (CAS No. 1329115-52-7).[1] This trifunctional building block, featuring an aldehyde, a pyridine core, and a substituted phenyl ring, is a valuable intermediate in medicinal chemistry and materials science.[2][3] We will explore the reactivity of the principal functional group—the aromatic aldehyde—through several cornerstone reactions essential for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and strategic considerations for each transformation.

Introduction to the Reagent

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functionalized heterocyclic compound. Its structure is of significant interest to medicinal chemists due to the prevalence of the pyridine scaffold in numerous FDA-approved drugs.[3] The aldehyde group serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for molecular elaboration and the introduction of diverse functional groups. The fluoro and methoxy substituents on the phenyl ring can modulate pharmacokinetic properties such as metabolic stability and membrane permeability, making this a strategic starting material for generating compound libraries.

Compound Properties:

Property Value
IUPAC Name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
CAS Number 1329115-52-7[1]
Molecular Formula C₁₃H₁₀FNO₂[1]

| Molecular Weight | 231.22 g/mol [1] |

Plausible Synthesis of the Core Scaffold

While this guide focuses on the reactions of the title compound, understanding its synthesis provides context. A highly probable and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[4][5] This approach connects two key fragments, offering a convergent and flexible route.

cluster_synthesis Plausible Suzuki-Miyaura Coupling Synthesis reagent1 5-Bromopyridine-3-carboxaldehyde product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde reagent1->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) reagent2 (4-Fluoro-2-methoxyphenyl)boronic acid reagent2->product cluster_reactions Core Reactions of the Aldehyde Group cluster_products Resulting Scaffolds Start 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene Cmpd. Wittig Wittig Reaction Start->Wittig + Phosphonium Ylide ReductiveAmination Reductive Amination Start->ReductiveAmination + Amine, Reducing Agent Oxidation Oxidation Start->Oxidation + Oxidizing Agent Reduction Reduction to Alcohol Start->Reduction + Reducing Agent Alkene_K α,β-Unsaturated System Knoevenagel->Alkene_K Alkene_W Alkene Wittig->Alkene_W Amine Secondary/Tertiary Amine ReductiveAmination->Amine Acid Carboxylic Acid Oxidation->Acid Alcohol Primary Alcohol Reduction->Alcohol

Caption: Major reaction pathways for the title compound.

Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration. [6]This reaction is exceptionally useful for synthesizing α,β-unsaturated compounds, which are versatile intermediates for further reactions like Michael additions or Diels-Alder cycloadditions.

Causality and Insights: This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. [7][8]The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic enolate, which then attacks the electrophilic aldehyde carbon. The electron-deficient nature of the pyridine ring in the substrate can accelerate the initial nucleophilic attack. The reaction is often E-selective. [9] Representative Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a solution of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add malononitrile (1.1 eq).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture in an ice bath. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Typical Reaction Parameters:

Parameter Condition Rationale
Active Methylene Cmpd. Malononitrile, Ethyl Cyanoacetate Provides the nucleophilic carbon source.
Catalyst Piperidine, Pyridine, NH₄OAc Weak base to generate the enolate without causing aldehyde self-condensation. [6]
Solvent Ethanol, Toluene, H₂O/EtOH Protic solvents can facilitate proton transfer steps. [9]

| Temperature | Room Temperature to Reflux | Reaction is often facile at room temperature. |

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent). [10][11]This reaction is a cornerstone of organic synthesis due to its high degree of control and functional group tolerance. [12] Causality and Insights: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. [13]This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) favor the Z-alkene. [14] Representative Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.3 M). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reductive Amination for Amine Synthesis

Reductive amination is arguably one of the most important reactions in medicinal chemistry, enabling the formation of C-N bonds to produce secondary and tertiary amines. [15]The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction. [16] Causality and Insights: The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is a mild and selective reducing agent that works well under slightly acidic conditions, which also catalyze imine formation. [17]

start Start prep Prepare Solution Dissolve aldehyde and amine in solvent (e.g., DCE). Add mild acid (e.g., AcOH) if needed. start->prep Step 1 add_reductant Add Reducing Agent Add NaBH(OAc)₃ portion-wise at 0 °C to control exotherm. prep->add_reductant Step 2 react Reaction Stir at room temperature. Monitor by TLC or LC-MS for disappearance of starting material. add_reductant->react Step 3 workup Aqueous Workup Quench with saturated NaHCO₃. Separate organic layer. react->workup Step 4 extract Extraction Extract aqueous layer with DCM or EtOAc. workup->extract Step 5 purify Purification Combine organics, dry, concentrate. Purify via column chromatography. extract->purify Step 6 end End (Pure Amine) purify->end

Caption: Standard workflow for a reductive amination protocol.

Representative Protocol: Reductive Amination with Benzylamine

  • Setup: In a round-bottom flask, dissolve 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. An effervescence may be observed.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.

  • Purification: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired secondary amine.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(4-Fluoro-2-methoxyphenyl)nicotinic acid. This transformation is valuable for introducing a functionality capable of forming amides, esters, or serving as a coordination site in metal complexes.

Causality and Insights: A variety of oxidizing agents can be used. For substrates sensitive to harsh conditions, milder reagents are preferred. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an excellent method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. Stronger oxidants like pyridinium fluorochromate (PFC) can also be effective. [18][19] Representative Protocol: Pinnick Oxidation

  • Setup: Dissolve 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1).

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) to the solution. In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Monitoring: Stir the mixture for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with aqueous sodium sulfite solution. Acidify the mixture to pH ~3-4 with 1M HCl.

  • Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which may be purified by recrystallization.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a synthetically versatile building block with significant potential in drug discovery and materials science. The aldehyde functional group provides a reliable entry point for a multitude of chemical transformations, including C-C and C-N bond-forming reactions. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to leverage this compound in their synthetic programs. As with any specific substrate, optimization of the outlined representative conditions is recommended to achieve maximum yield and purity.

References

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Application

Application Notes and Protocols for the Use of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde in Medicinal Chemistry

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functionalized and versatile intermediate, poised for the synthesis of complex heterocyclic systems targeting a range of biological targets. Its unique constitution, featuring a pyridine core, a substituted phenyl ring, and a reactive aldehyde, offers a tripartite platform for molecular elaboration and optimization of drug-like properties.

The pyridine moiety is a well-established pharmacophore, capable of forming crucial hydrogen bonds with protein active sites, while the fluorophenyl group can enhance binding affinity and modulate metabolic stability.[1] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, with a particular focus on its utility in the generation of potent p38 MAP kinase inhibitors.

Core Applications in Medicinal Chemistry

The primary application of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde lies in its use as a precursor for the synthesis of substituted pyridinyl-imidazole based kinase inhibitors. This class of compounds has been extensively investigated for the treatment of inflammatory diseases and certain cancers. The aldehyde group is particularly amenable to condensation reactions to form the core imidazole ring, a key structural motif in many p38 MAP kinase inhibitors.

Significance of the 4-Fluoro-2-methoxyphenyl Moiety

The substitution pattern on the phenyl ring is critical for achieving high potency and selectivity. The 4-fluoro substituent is a common feature in kinase inhibitors, often participating in favorable interactions within the ATP-binding pocket of the enzyme. The 2-methoxy group can influence the conformation of the molecule and its pharmacokinetic properties, such as solubility and membrane permeability.

Synthetic Protocol: Preparation of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

The synthesis of the title compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][3] This is followed by a selective reduction of a nitrile group to the aldehyde.

Synthesis_of_Aldehyde A 5-Bromopyridine-3-carbonitrile C 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carbonitrile A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C B (4-Fluoro-2-methoxyphenyl)boronic acid D 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde C->D DIBAL-H, THF -78 °C to rt

Caption: Synthetic route to the target aldehyde.

Step-by-Step Protocol:

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 5-bromopyridine-3-carbonitrile (1.0 eq) in a 4:1 mixture of dioxane and water, add (4-fluoro-2-methoxyphenyl)boronic acid (1.2 eq) and potassium carbonate (2.5 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile.

Causality behind Experimental Choices: The use of a palladium catalyst is essential for the Suzuki-Miyaura reaction.[2] Potassium carbonate is a common base used to activate the boronic acid for transmetalation. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Step 2: Reduction of Nitrile to Aldehyde

  • Dissolve 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt, followed by ethyl acetate.

  • Stir the mixture vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

Causality behind Experimental Choices: DIBAL-H is a selective reducing agent that can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine. The use of Rochelle's salt during the workup helps to chelate the aluminum salts, facilitating the separation of the organic and aqueous layers.

Application Protocol: Synthesis of a Pyridinyl-Imidazole Based p38 MAP Kinase Inhibitor

The following protocol details the synthesis of a representative p38 MAP kinase inhibitor using 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde as a key starting material. The synthesis involves a multi-component reaction to construct the central imidazole core.

Inhibitor_Synthesis Aldehyde 5-(4-Fluoro-2-methoxyphenyl) pyridine-3-carboxaldehyde Inhibitor Pyridinyl-imidazole p38 Inhibitor Aldehyde->Inhibitor AcOH, Reflux Diketone 1-(4-Fluorophenyl)-2- (methylsulfinyl)ethan-1-one Ammonia Ammonium Acetate

Caption: Synthesis of a p38 MAP Kinase Inhibitor.

Step-by-Step Protocol:
  • In a round-bottom flask, combine 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq), 1-(4-fluorophenyl)-2-(methylsulfinyl)ethan-1-one (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final pyridinyl-imidazole based p38 MAP kinase inhibitor.

Causality behind Experimental Choices: This one-pot reaction is a variation of the Radziszewski imidazole synthesis. Ammonium acetate serves as the source of ammonia for the formation of the imidazole ring. Acetic acid acts as both the solvent and a catalyst for the condensation reactions.

Data Presentation: Representative Biological Activity

The following table presents representative biological data for a series of pyridinyl-imidazole based p38 MAP kinase inhibitors with structural similarities to the compound synthesized in the application protocol. This data illustrates the high potency that can be achieved with this class of compounds.

Compound IDR Group on Pyridinep38α IC50 (nM)Reference
1 4-Fluorophenyl81[4]
2 2-Amino-4-fluorophenyl38[4]
3 4-Fluorophenyl (modified core)80[5]
4 4-Fluorophenyl (modified core)150[5]

Mechanism of Action: p38 MAP Kinase Inhibition

p38 MAP kinase is a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress.[6][7] Overactivation of this pathway is implicated in a variety of inflammatory diseases. The synthesized pyridinyl-imidazole inhibitors act as ATP-competitive inhibitors, binding to the active site of p38 and preventing the phosphorylation of downstream substrates.

p38_Inhibition cluster_0 Normal p38 Signaling cluster_1 Inhibition of p38 Signaling ATP ATP p38 p38 Kinase ATP->p38 pSubstrate Phosphorylated Substrate p38->pSubstrate Phosphorylation Substrate Substrate Substrate->p38 Inhibitor Pyridinyl-imidazole Inhibitor p38_inhibited p38 Kinase Inhibitor->p38_inhibited No_Reaction No Phosphorylation

Caption: Mechanism of p38 Kinase Inhibition.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a valuable and strategically designed building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols provided herein offer a robust framework for the preparation and application of this intermediate. The unique combination of a reactive aldehyde, a hydrogen-bonding pyridine ring, and a metabolically stabilizing fluorophenyl group makes this compound a powerful tool in the arsenal of the medicinal chemist. Further exploration of its utility in the synthesis of novel therapeutics is highly encouraged.

References

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Method

Application Note: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde as a Versatile Synthetic Building Block in Medicinal Chemistry

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This bi-ar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This bi-aryl aldehyde is a key synthetic intermediate, valued for its unique electronic and structural features. Its utility is prominently demonstrated in the synthesis of targeted therapeutics, most notably as a crucial precursor for the kinase inhibitor Pexidartinib.[1][2] This guide will cover the compound's physicochemical properties, core reactivity, and provide a detailed, field-proven protocol for its application in a key synthetic transformation, underscoring its importance in modern drug discovery.

Physicochemical Properties and Handling

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a solid at room temperature, incorporating a pyridine core, a reactive aldehyde group, and a substituted phenyl ring.[3][4] The presence of a fluorine atom and a methoxy group significantly influences the molecule's electronic properties and potential for intermolecular interactions, making it an attractive component for modulating drug-target binding and improving pharmacokinetic profiles.[5]

Table 1: Compound Properties

Property Value Source
CAS Number 1329115-52-7 [3]
Molecular Formula C₁₃H₁₀FNO₂ [3]
Molecular Weight 231.22 g/mol [3]
Synonyms 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde [3]

| Appearance | Solid |[4] |

Handling and Storage: As with many aromatic aldehydes, this compound may be an irritant to the skin, eyes, and respiratory tract.[6] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Core Reactivity and Synthetic Potential

The synthetic versatility of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde stems primarily from its aldehyde functionality. This group is an electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ring itself can act as a ligand or be subjected to further functionalization, while the fluorinated phenyl moiety contributes to the overall steric and electronic profile of the final products.[7][8]

The principal transformations involving the aldehyde group include:

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignards, organolithiums) or heteroatomic nucleophiles to form secondary alcohols.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms new amine derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, providing a scaffold for further elaboration.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.[8]

Below is a diagram illustrating the key synthetic pathways accessible from this building block.

G cluster_main 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds main Core Building Block C₁₃H₁₀FNO₂ nuc_add Nucleophilic Addition (+ R-MgX, R-Li) main->nuc_add 1 red_am Reductive Amination (+ R₂NH, [H]) main->red_am 2 wittig Wittig / HWE Reaction (+ Ylide) main->wittig 3 condense Condensation (+ CH₂(CN)₂, etc.) main->condense 4 alcohol Secondary Alcohol nuc_add->alcohol amine Substituted Amine red_am->amine alkene Alkene wittig->alkene cond_prod Condensed Product condense->cond_prod

Caption: Synthetic pathways from the core building block.

Application Profile: Synthesis of a Pexidartinib Precursor

A significant and well-documented application of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is its use as a key intermediate in the synthesis of Pexidartinib.[1][2] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), approved for the treatment of tenosynovial giant cell tumor (TGCT).[2] The following protocol details the nucleophilic addition of a protected 5-chloro-7-azaindole to the aldehyde, forming a critical secondary alcohol intermediate that leads to the drug's core structure.[2]

Protocol: Synthesis of (5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(hydroxy)methyl)pyridin-3-yl)(4-fluoro-2-methoxyphenyl)methanone precursor analog

This protocol is based on synthetic routes described for Pexidartinib, focusing on the initial aldehyde addition step.[2]

Reaction Scheme: (A chemical drawing showing 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde reacting with 5-chloro-7-azaindole to yield the corresponding secondary alcohol product would be placed here in a formal document.)

Materials and Reagents:

Reagent CAS Number M.W. Quantity Notes
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde 1329115-52-7 231.22 1.0 eq Limiting Reagent
5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) 866546-14-7 152.58 1.1 eq
Tetrahydrofuran (THF) 109-99-9 72.11 ~10 mL/mmol Anhydrous, inhibitor-free

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 1.1 eq | 2.5 M solution in hexanes |

Experimental Workflow Diagram:

G prep 1. Reagent Preparation - Dry glassware under vacuum - Prepare azaindole in anhydrous THF setup 2. Reaction Setup - Place under N₂ atmosphere - Cool to -78 °C (dry ice/acetone) prep->setup deprotonation 3. Deprotonation - Add n-BuLi dropwise - Stir for 30 min at -78 °C setup->deprotonation addition 4. Aldehyde Addition - Add aldehyde solution dropwise - Stir for 2h at -78 °C deprotonation->addition warm 5. Warm to RT - Allow to warm slowly - Monitor by TLC/LC-MS addition->warm quench 6. Reaction Quench - Slowly add saturated aq. NH₄Cl warm->quench workup 7. Aqueous Work-up - Extract with Ethyl Acetate (3x) - Wash with brine, dry (Na₂SO₄) quench->workup purify 8. Purification - Concentrate in vacuo - Purify via flash column chromatography workup->purify char 9. Characterization - Obtain ¹H NMR, ¹³C NMR, HRMS - Confirm product structure and purity purify->char

Caption: Experimental workflow for the synthesis protocol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-chloro-7-azaindole (1.1 eq).

  • Dissolution & Cooling: Add anhydrous THF (~5 mL/mmol of azaindole) and stir to dissolve. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Rationale: A low temperature is critical to control the reactivity of the highly basic organolithium reagent and prevent side reactions.

  • Deprotonation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 30 minutes at -78 °C.

    • Rationale: n-BuLi is a strong base that deprotonates the pyrrole nitrogen of the azaindole, generating a potent nucleophile.

  • Nucleophilic Addition: In a separate flask, dissolve 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated ammonium chloride.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous ammonium chloride solution dropwise at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired secondary alcohol product.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Broader Applications and Future Directions

The utility of this building block extends beyond the synthesis of Pexidartinib. The fluorinated bi-aryl pyridine motif is a privileged structure in medicinal chemistry.[9][10]

  • Kinase Inhibitor Scaffolds: The core structure can be adapted to target other kinases by modifying the groups attached to the pyridine and phenyl rings.

  • PET Imaging Ligands: The presence of a fluorine atom allows for the potential development of ¹⁸F-labeled analogues for use as Positron Emission Tomography (PET) imaging agents to study biological targets in vivo.[11][12]

  • GPCR Modulators: Substituted pyridines are common scaffolds for ligands targeting G-protein coupled receptors (GPCRs). The aldehyde handle allows for the facile introduction of pharmacophores necessary for GPCR activity.

The strategic placement of the fluoro and methoxy groups provides chemists with tools to fine-tune properties such as metabolic stability, lipophilicity, and target engagement.[5] Future work could involve exploring this building block in the synthesis of novel PROTACs, covalent inhibitors, or molecular glues, where its defined three-dimensional structure can be exploited.

Conclusion

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a high-value, versatile building block for medicinal chemistry and drug discovery. Its demonstrated role in the efficient synthesis of the FDA-approved drug Pexidartinib highlights its industrial relevance. The reactive aldehyde handle, combined with the electronically tuned bi-aryl scaffold, provides a robust platform for the rapid generation of diverse and complex molecules targeting a wide range of biological systems. The protocols and insights provided herein are intended to enable researchers to effectively leverage this compound in their synthetic campaigns.

References

  • Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571.
  • ChemScene. (n.d.). 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.
  • CymitQuimica. (n.d.). 5-(4-FLUOROPHENYL)-PYRIDINE-3-CARBOXALDEHYDE.
  • ChemicalBook. (2024, January 22). How to synthesize PLX3397 (Pexidartinib)?
  • Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1805-1812. (Sourced via ChemicalBook summary).
  • PubChem. (n.d.). 5-Fluoropyridine-3-carbaldehyde.
  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
  • ChemBK. (2024, April 9). 5-Fluoropyridine-3-carbaldehyde.
  • Verma, G., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15293-15313.
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728.
  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593-2609.
  • ResearchGate. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Al-Mulla, A. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1149.
  • Hassan, A. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1076.

Sources

Application

Application of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde in Kinase Inhibitor Synthesis: A Technical Guide

Introduction: The Strategic Importance of Substituted Pyridine Scaffolds in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridine Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[1][2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, especially the pyridine ring, are a recurring and essential structural motif.[3] The pyridine scaffold's unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, make it a privileged structure in medicinal chemistry.[4]

Specifically, substituted pyridine-3-carboxaldehydes serve as versatile and highly valuable synthetic intermediates.[5] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and the formation of various heterocyclic ring systems, which are often the core of potent kinase inhibitors.[6] This application note focuses on a particularly relevant building block, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde , and its application in the synthesis of advanced kinase inhibitor scaffolds. We will delve into the rationale behind its use, provide a detailed synthetic protocol for its preparation, and outline its subsequent elaboration into a representative kinase inhibitor precursor.

The Privileged Substructure: Analyzing 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

The title compound, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, is not a random assortment of chemical moieties. Each component is strategically significant for its potential interactions within a kinase active site and for its synthetic utility.

  • The Pyridine-3-carboxaldehyde Core: As mentioned, the aldehyde at the 3-position is a key reactive center for building more complex molecular architectures. The pyridine nitrogen at the 1-position can form crucial hydrogen bonds with the hinge region of many kinases, a common binding motif for Type I and Type II inhibitors.

  • The 5-Aryl Substitution: The biaryl structure, consisting of a pyridine ring linked to a substituted phenyl ring, is a common feature in many kinase inhibitors. This arrangement allows the molecule to span different regions of the ATP-binding pocket, enhancing both potency and selectivity.

  • The 4-Fluoro-2-methoxyphenyl Group: This specific substitution pattern is particularly noteworthy:

    • The fluoro substituent can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidation.

    • The methoxy group at the 2-position (ortho to the pyridine linkage) plays a crucial role in dictating the conformation of the biaryl system. This steric influence can lock the molecule into a specific, and often more active, binding pose. This is a common strategy in kinase inhibitor design to improve selectivity and potency.

Synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde: A Protocol Grounded in Suzuki-Miyaura Coupling

The most efficient and modular route to synthesize 5-aryl-pyridine-3-carboxaldehydes is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[7][8] This reaction allows for the precise and high-yielding formation of a carbon-carbon bond between a halogenated pyridine and an organoboron reagent.

Experimental Protocol: Synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

This protocol details the Suzuki-Miyaura coupling of 5-bromopyridine-3-carboxaldehyde with (4-fluoro-2-methoxyphenyl)boronic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
5-Bromopyridine-3-carboxaldehyde1131-33-5186.00Major Chemical Supplier
(4-Fluoro-2-methoxyphenyl)boronic acid352524-22-2169.94Major Chemical Supplier
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Major Chemical Supplier
Potassium Carbonate (K₂CO₃)584-08-7138.21Major Chemical Supplier
1,4-Dioxane, anhydrous123-91-188.11Major Chemical Supplier
Water, degassed7732-18-518.02N/A
Ethyl acetate141-78-688.11Major Chemical Supplier
Brine (saturated NaCl solution)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major Chemical Supplier

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromopyridine-3-carboxaldehyde (1.0 g, 5.38 mmol, 1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.09 g, 6.45 mmol, 1.2 eq), and potassium carbonate (2.23 g, 16.13 mmol, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) and degassed water (10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (311 mg, 0.27 mmol, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde as a solid.

Expected Yield: 75-85%

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromopyridine-3-carboxaldehyde 5-Bromopyridine-3-carboxaldehyde Product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde 5-Bromopyridine-3-carboxaldehyde->Product Suzuki-Miyaura Coupling (4-Fluoro-2-methoxyphenyl)boronic acid (4-Fluoro-2-methoxyphenyl)boronic acid (4-Fluoro-2-methoxyphenyl)boronic acid->Product Pd(PPh₃)₄ (catalyst) Pd(PPh₃)₄ (catalyst) Pd(PPh₃)₄ (catalyst)->Product K₂CO₃ (base) K₂CO₃ (base) K₂CO₃ (base)->Product Dioxane/H₂O (solvent) Dioxane/H₂O (solvent) Dioxane/H₂O (solvent)->Product 90 °C 90 °C 90 °C->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target aldehyde.

Application in Kinase Inhibitor Synthesis: Construction of a Pyrazolo[3,4-b]pyridine Core

The synthesized 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a versatile precursor for various kinase inhibitor scaffolds. One prominent example is the construction of the pyrazolo[3,4-b]pyridine core, a privileged scaffold found in numerous potent kinase inhibitors targeting a range of kinases including CDKs, TRKs, and GSK-3.[9]

The aldehyde group can readily undergo condensation with an aminopyrazole derivative, followed by cyclization to form the fused heterocyclic system.

Representative Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from the previously synthesized aldehyde.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde1329115-52-7231.22Synthesized as above
3-Amino-1H-pyrazole-4-carbonitrile16617-46-2108.10Major Chemical Supplier
Ethanol, anhydrous64-17-546.07Major Chemical Supplier
Piperidine110-89-485.15Major Chemical Supplier

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (500 mg, 2.16 mmol, 1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (257 mg, 2.38 mmol, 1.1 eq) in anhydrous ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.

Illustrative Reaction Scheme and Downstream Signaling

Kinase_Inhibitor_Synthesis cluster_synthesis Synthesis of Kinase Inhibitor Scaffold cluster_pathway Biological Signaling Pathway Aldehyde 5-(4-Fluoro-2-methoxyphenyl) pyridine-3-carboxaldehyde Scaffold Pyrazolo[3,4-b]pyridine Core Aldehyde->Scaffold Condensation/ Cyclization Aminopyrazole 3-Amino-1H-pyrazole -4-carbonitrile Aminopyrazole->Scaffold Kinase Target Kinase (e.g., CDK, TRK) Scaffold->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response

Caption: Synthesis of a pyrazolo[3,4-b]pyridine scaffold and its inhibitory action on a generic kinase signaling pathway.

Conclusion and Future Perspectives

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its preparation via a robust Suzuki-Miyaura coupling allows for significant modularity, enabling the exploration of diverse aryl substitutions. The subsequent elaboration of the aldehyde into privileged heterocyclic scaffolds, such as the pyrazolo[3,4-b]pyridine core, provides a direct route to compounds with significant potential for therapeutic intervention in diseases driven by aberrant kinase activity. The protocols outlined herein offer a reliable and adaptable framework for researchers and drug development professionals to access these important molecular architectures, paving the way for the discovery of next-generation kinase inhibitors.

References

  • Chen, D. et al. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
  • Dhayalan, V. et al. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry, 26(29), e202300285.
  • El-Gamal, M. I. et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. European Journal of Medicinal Chemistry, 255, 115389.
  • Paruch, K. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Li, Q. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 586-595.
  • Goldstein, D. M. et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254.
  • Wang, X. et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B.
  • Armstrong, R. C. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(22), 10137-10151.
  • Bhullar, K. S. et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.
  • Hassan, Z. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Altaf, A. A. et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-10.
  • Gayo, L. M. et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
  • Verma, S. et al. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 11(9), 975-998.
  • Bayer AG. (1998). Process for the preparation of 2-halogenopyridinaldehydes and novel 2-halogenopyridinaldehydes.
  • Ryan, S. J. et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351.
  • Bune, Y. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 991-1033.

Sources

Method

Derivatization of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

An In-Depth Guide to the Synthetic for Drug Discovery Authored by a Senior Application Scientist Abstract 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functionalized heterocyclic building block, pois...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic for Drug Discovery

Authored by a Senior Application Scientist

Abstract

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a highly functionalized heterocyclic building block, poised for extensive chemical modification in the pursuit of novel therapeutic agents. The strategic positioning of its aldehyde group on a decorated pyridine scaffold offers a versatile handle for a multitude of synthetic transformations. This document provides a detailed exploration of key derivatization strategies, focusing on the underlying chemical principles, and delivers robust, step-by-step protocols for researchers in medicinal chemistry and drug development. The methodologies discussed—Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction—are foundational for generating diverse chemical libraries and probing structure-activity relationships (SAR).

Introduction: The Strategic Value of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of synthetic organic chemistry due to its electrophilic nature and susceptibility to a wide array of nucleophilic attacks. In the context of the title compound, this reactivity is the gateway to introducing new molecular fragments, modulating physicochemical properties, and ultimately, influencing biological activity. The pyridine core itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] allows chemists to leverage these features, creating analogues with modified polarity, steric profile, and target-binding capabilities.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just recipes, but self-validating systems for reproducible and high-yield synthesis.

Derivatization_Overview cluster_reactions Core Derivatization Pathways cluster_products Resulting Scaffolds Start 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination R1R2NH, [H] Knoevenagel Knoevenagel Condensation Start->Knoevenagel Z-CH2-Z', Base Wittig Wittig Reaction Start->Wittig Ph3P=CHR, Solvent Amine_Product Substituted Amines (Increased Polarity, H-Bonding) Reductive_Amination->Amine_Product Alkene_Product_K α,β-Unsaturated Systems (Conjugated Systems, Michael Acceptors) Knoevenagel->Alkene_Product_K Alkene_Product_W Substituted Alkenes (Isosteric Replacements, Scaffolding) Wittig->Alkene_Product_W

Caption: Core derivatization workflows for the title compound.

Key Derivatization Methodologies

The aldehyde functionality is readily exploited through three principal reaction classes, each providing a distinct structural outcome.

Reductive Amination: Accessing Novel Amines

Reductive amination is arguably the most powerful method for converting carbonyls into amines. The reaction proceeds via a two-step, one-pot sequence: the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.

Mechanistic Insight: The key to a successful in situ reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the iminium ion over the C=O bond of the starting aldehyde.[2] Borane complexes, such as the pyridine-borane complex, are exceptionally well-suited for this purpose, offering a milder and less toxic alternative to reagents like sodium cyanoborohydride.[3][4][5] The inclusion of molecular sieves is a critical experimental detail; they act as a dehydrating agent, sequestering the water molecule formed during imine formation and driving the initial equilibrium towards the intermediate.[2]

Reductive_Amination Aldehyde Pyridine-CHO Imine Iminium Ion [Pyridine-CH=NR1R2]+ Aldehyde->Imine + Amine, -H2O Amine R1R2NH Product Final Amine Pyridine-CH2-NR1R2 Imine->Product Reagent Pyridine-Borane (Reducing Agent) Reagent->Imine Reduction

Caption: Reaction scheme for Reductive Amination.

Knoevenagel Condensation: Forming C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an "active methylene" compound, to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[6]

Mechanistic Insight: An active methylene compound is a CH₂ group flanked by two electron-withdrawing groups (Z and Z', e.g., -CN, -COOR, -COR), which increases the acidity of its protons. A mild base is sufficient to deprotonate it, creating a nucleophilic carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water is often spontaneous or gently encouraged. For pyridinecarbaldehydes, this reaction can be remarkably efficient, sometimes proceeding without any added catalyst, as the pyridine nitrogen itself can act as a base.[7] This makes it an environmentally benign, or "green," synthetic route.[7]

Knoevenagel_Condensation Aldehyde Pyridine-CHO Intermediate Aldol-type Adduct Aldehyde->Intermediate Nucleophilic Attack Active_Methylene Active Methylene Z-CH2-Z' Active_Methylene->Intermediate Deprotonation Product α,β-Unsaturated Product Pyridine-CH=C(Z)Z' Intermediate->Product -H2O (Dehydration) Base Weak Base (e.g., Piperidine)

Caption: Reaction scheme for Knoevenagel Condensation.

Wittig Reaction: Regiospecific Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with the carbon moiety from the ylide.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane.[9][10] This intermediate is unstable and rapidly decomposes to form the desired alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[10] This method offers excellent control over the location of the new double bond.

Wittig_Reaction Aldehyde Pyridine-CHO Intermediate Oxaphosphetane (4-membered ring) Aldehyde->Intermediate Ylide Phosphorus Ylide Ph3P=CHR Ylide->Intermediate [2+2] Cycloaddition Alkene Alkene Product Pyridine-CH=CHR Intermediate->Alkene Byproduct Triphenylphosphine Oxide Ph3P=O Intermediate->Byproduct Decomposition

Caption: Reaction scheme for the Wittig Reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted from established methods using pyridine-borane.[2][4]

ParameterValueNotes
Starting Aldehyde 1.0 mmol5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Amine (R¹R²NH) 1.0 mmolPrimary or secondary amine
Pyridine-Borane 0.8-1.0 mmolCommercial solution or complex
Molecular Sieves ~250 mgActivated 4Å sieves, powdered
Solvent 5 mLAnhydrous Methanol (MeOH) or Ethanol (EtOH)
Temperature Room Temp.20-25 °C
Reaction Time 12-24 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (approx. 250 mg).

  • Add the solvent (5 mL of anhydrous MeOH) to the flask.

  • Sequentially add 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 mmol), the desired amine (1.0 mmol), and pyridine-borane complex (0.8-1.0 mmol).

  • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (5 mL). Stir for 30 minutes.

  • Basify the mixture to a pH > 12 using 2 M NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 15 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol leverages the enhanced reactivity of pyridinecarbaldehydes, which may proceed under mild, catalyst-free conditions.[7]

ParameterValueNotes
Starting Aldehyde 1.0 mmol5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Active Methylene Cmpd. 1.0 mmole.g., Malononitrile, Diethyl Malonate, Ethyl Cyanoacetate
Solvent 5 mLEthanol or Water
Catalyst (Optional) 0.1 mmolPiperidine or Pyrrolidine
Temperature 25-80 °CReflux may be required depending on substrate reactivity
Reaction Time 2-12 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (5 mL).

  • If required, add a catalytic amount of a mild base like piperidine (0.1 mmol). For many pyridine aldehydes, no catalyst may be necessary.[7]

  • Stir the mixture at room temperature or heat to reflux, while monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration, wash with cold solvent, and dry.

  • If the product is soluble, concentrate the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., Ethanol) or purify by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: General Procedure for Wittig Reaction

This is a two-part protocol: preparation of the ylide followed by the olefination reaction.[9]

ParameterValueNotes
Phosphonium Salt 1.1 mmole.g., (Methyl)triphenylphosphonium bromide
Base 1.1 mmoln-BuLi, NaH, or KHMDS
Starting Aldehyde 1.0 mmol5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Solvent 10-15 mLAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C to RTDependent on base and ylide stability
Reaction Time 1-6 hMonitor by TLC or LC-MS

Step-by-Step Methodology:

Part A: Ylide Formation

  • In a dry, three-neck flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

  • Slowly add the base (1.1 mmol) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.

  • Allow the mixture to stir for 30-60 minutes at this temperature.

Part B: Reaction with Aldehyde 5. Dissolve 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (1.0 mmol) in a small volume of anhydrous THF (~3-5 mL). 6. Add the aldehyde solution dropwise to the freshly prepared ylide solution at the same low temperature. 7. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-5 hours. 8. Monitor the reaction progress by TLC or LC-MS. 9. Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 10. Extract the mixture with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate, 3 x 20 mL). 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 12. Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel. The less polar alkene typically elutes before the more polar triphenylphosphine oxide. 13. Characterization: Confirm the structure, purity, and stereochemistry (if applicable) of the alkene product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The derivatization of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde via reductive amination, Knoevenagel condensation, and the Wittig reaction provides robust and versatile pathways to a vast chemical space. Each protocol is designed to be a reliable starting point for library synthesis and lead optimization campaigns. By understanding the mechanistic underpinnings of these transformations, researchers can troubleshoot effectively and rationally design the next generation of pyridine-based therapeutics.

References

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Available at: [Link]

  • Nikpour, F., & Moghimi, S. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. Available at: [Link]

  • ACS Publications. (n.d.). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Amaresh, R. R., & Perumal, P. T. (2000). A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent. Synthetic Communications, 30(13), 2269-2276. Available at: [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Pelter, A., Rosser, R., & Mills, S. D. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 9). The Wittig reaction [Video]. YouTube. Available at: [Link]

  • van der Klis, F., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 24(1), 79-101. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ResearchGate. Available at: [Link]

  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593-2609. Available at: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-663. Available at: [Link]

  • Jemal, M., & Xia, Y. Q. (1998). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(9), 970-976. Available at: [Link]

  • Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • Stanchev, S., et al. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Mini-Reviews in Medicinal Chemistry, 15(14), 1183-1212. Available at: [Link]

  • Widyastuti, R., et al. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Pharmacia, 70(4), 1305-1313. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

  • Mehmood, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 31-59. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14386-14407. Available at: [Link]

  • da Silva, A. C. C., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Abstract This application note provides a detailed, scientifically-grounded protocol for the purification of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded protocol for the purification of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique in analytical chemistry renowned for its high sensitivity and efficiency[1]. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters. The protocol herein is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the purification of this and structurally related compounds.

Introduction: The Scientific Rationale

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a moderately polar aromatic compound. Its structure, featuring a pyridine ring, a substituted phenyl ring, and a carboxaldehyde group, presents specific challenges and opportunities for HPLC purification. The basic nitrogen atom in the pyridine ring (with an estimated pKa between 4.5 and 5.5, similar to other pyridine derivatives) is a key consideration for achieving symmetrical peak shapes[2][3]. Unwanted interactions between this basic site and acidic residual silanol groups on the surface of silica-based stationary phases are a common cause of peak tailing.

To mitigate this, our method employs an acidic mobile phase. By maintaining the mobile phase pH well below the pKa of the pyridine nitrogen, we ensure its consistent protonation. This positively charged state minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. The choice of a modern, high-purity, end-capped C18 column further reduces the availability of active silanol sites, contributing to improved chromatography[4][5].

The presence of aromatic rings and a carboxaldehyde group suggests strong ultraviolet (UV) absorbance. Based on data for similar substituted pyridines, a detection wavelength in the range of 254-270 nm is expected to provide excellent sensitivity[6][7][8].

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₃H₁₀FNO₂ChemScene[9]
Molecular Weight 231.22 g/mol ChemScene[9]
Structure A pyridine ring substituted with a 4-fluoro-2-methoxyphenyl group and a carboxaldehyde group.-
Polarity Moderately polar aromatic compound.Inferred from structure.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and DMSO.Analogy to similar organic compounds.
Estimated pKa 4.5 - 5.5Based on the pKa of pyridine and substituted pyridine aldehydes[2].
Estimated UV λmax 254 - 270 nmBased on UV spectra of substituted pyridines[6][7].

HPLC Method and Protocol

This section details the instrumental setup, reagents, and a step-by-step protocol for the purification.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A high-purity, end-capped C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). The choice of a larger diameter column is for preparative scale purification. For analytical scale method development, a 250 mm x 4.6 mm, 5 µm column is suitable.

  • Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

  • Sample: Crude 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

Rationale: The use of formic acid serves two primary purposes: it controls the mobile phase pH to ensure protonation of the pyridine nitrogen for improved peak shape, and it is volatile, making it compatible with mass spectrometry if desired and facilitating easy removal from the purified fractions.

Sample Preparation
  • Dissolve the crude sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dilute the dissolved sample with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a suitable concentration for injection. This dilution with the mobile phase is crucial to prevent solvent mismatch effects that can lead to peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Chromatographic Conditions
ParameterConditionRationale
Column C18 Reversed-Phase, 250 mm x 10 mm, 5 µmProvides good retention for moderately polar aromatic compounds and is a robust, versatile stationary phase[4][10].
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. Formic acid ensures protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier. Acetonitrile is chosen for its low viscosity and UV transparency.
Gradient Elution See Table BelowA gradient is employed to ensure adequate separation of impurities from the main peak and to elute the target compound in a reasonable time with good resolution.
Flow Rate 5.0 mL/min (for 10 mm ID column)Adjusted for the preparative scale column diameter. For a 4.6 mm ID column, a flow rate of 1.0 mL/min is typical.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.
Detection Wavelength 260 nmChosen based on the estimated UV absorbance maximum for this class of compounds[6][7][8].
Injection Volume 100 - 500 µL (preparative)Dependent on the concentration of the sample and the loading capacity of the column.
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.0595
30.0595
30.17030
35.07030

This gradient should be optimized based on the specific impurity profile of the crude sample.

Post-Purification Processing
  • Collect the fractions containing the pure product as determined by the UV chromatogram.

  • Combine the pure fractions.

  • Remove the acetonitrile by rotary evaporation.

  • If necessary, neutralize the aqueous solution with a mild base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified solid.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows and decision-making processes in this purification method.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing prep_sample Sample Preparation (Dissolve & Filter) hplc_run HPLC Run (Gradient Elution) prep_sample->hplc_run prep_mobile Mobile Phase Preparation (0.1% Formic Acid in H2O/ACN) prep_mobile->hplc_run fraction_collection Fraction Collection (Monitor at 260 nm) hplc_run->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal extraction Extraction & Drying (If necessary) solvent_removal->extraction final_product Pure Compound extraction->final_product

Caption: HPLC Purification Workflow Diagram.

Method_Development_Logic analyte Analyte Properties (Pyridine, Aromatic) column Column: C18 (Good for aromatics) analyte->column dictates mobile_phase Mobile Phase: ACN/H2O (Standard for RP-HPLC) analyte->mobile_phase suggests additive Additive: Formic Acid (Protonates Pyridine) analyte->additive necessitates for good peak shape detection Detection: UV at 260 nm (Aromatic System Absorbance) analyte->detection indicates result Result: Robust & Reproducible Purification Method column->result mobile_phase->result additive->result detection->result

Caption: Method Development Logic Diagram.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable means for the purification of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. By carefully considering the physicochemical properties of the analyte, particularly the basicity of the pyridine moiety, we have developed a protocol that ensures high purity and symmetrical peak shapes. The use of an end-capped C18 column in conjunction with an acidic mobile phase is key to the success of this method. This approach can be readily adapted for the purification of other structurally similar heterocyclic compounds.

References

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
  • Gandolfo, C., Grasso, D., Fasone, S., & Capietti, G. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309–316.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Khan, M. A., et al. (2021). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 11(1), 22295.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]

  • Nakamoto, K., & Martell, A. E. (1959). Pyridoxine and Pyridoxal Analogs. IV. Ultraviolet Spectra and Solution Equilibria of 3-Methoxypyridine-2 (and 4-)-aldehydes and of 3-Hydroxypyridine-2 (and 4-)-aldehydes. Journal of the American Chemical Society, 81(22), 5857–5863.
  • ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density.
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

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Method

Application Notes and Protocols for the Recrystallization of Substituted Pyridine Carboxaldehydes

Introduction: The Critical Role of Purity in Pyridine Carboxaldehyde Chemistry Substituted pyridine carboxaldehydes are a cornerstone class of heterocyclic compounds, serving as pivotal building blocks in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyridine Carboxaldehyde Chemistry

Substituted pyridine carboxaldehydes are a cornerstone class of heterocyclic compounds, serving as pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The pyridine ring, a bioisostere of a phenyl group, imparts unique electronic and solubility characteristics, while the reactive aldehyde functionality serves as a versatile handle for complex molecular construction.[3] Given their central role, the absolute purity of these aldehyde intermediates is not merely a matter of academic rigor but a prerequisite for achieving desired yields, predictable reaction kinetics, and, in the pharmaceutical context, ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5]

Recrystallization stands as the most powerful and widely employed technique for the purification of these solid organic compounds.[6] It is a process of purification based on differential solubility, capable of removing both soluble and insoluble impurities in a single, elegant workflow.[7] This guide moves beyond a simple recitation of steps; it provides a deep, mechanistic understanding and a practical framework for developing robust, validated recrystallization protocols for substituted pyridine carboxaldehydes, tailored to the specific challenges and properties of this compound class.

Fundamental Principles: Beyond "Dissolve Hot, Crash Cold"

At its core, recrystallization leverages the principle that the solubility of most solid compounds increases with temperature.[8] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[9] Insoluble impurities can be removed at this stage by hot filtration. As the solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, excluding impurities from their forming lattice structure.[6] The soluble impurities remain in the cold solvent (the "mother liquor") and are separated during the final filtration step.

The success of this entire process hinges on the selection of an appropriate solvent, one that exhibits a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]

Unique Considerations for Substituted Pyridine Carboxaldehydes

The chemical nature of the pyridine carboxaldehyde scaffold presents specific considerations that must be addressed for successful recrystallization.

  • Polarity and Solubility: The presence of both the electronegative nitrogen atom in the pyridine ring and the polar carbonyl group makes these molecules moderately to highly polar.[10] This generally suggests solubility in polar solvents. However, the overall solubility is heavily modulated by the nature and position of other substituents on the ring. For instance, nonpolar alkyl or aryl substituents will decrease polarity and favor less polar solvents, while hydroxyl or amino groups will increase polarity and favor more polar solvents. Experience shows that pyridines and their annulated counterparts can be more challenging to crystallize than their non-heteroaromatic analogs.[11][12]

  • Chemical Stability: Pyridine carboxaldehydes are generally stable under neutral conditions.[13] However, the aldehyde group can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[1] It is also crucial to avoid strongly acidic or basic conditions during recrystallization, as these can catalyze side reactions. Most commercially available pyridine carboxaldehydes are stable at room temperature, but prolonged exposure to air should be avoided.[14][15]

  • Polymorphism: In the context of drug development, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical factor.[4] Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The conditions of recrystallization (e.g., solvent choice, cooling rate) can directly influence which polymorphic form is obtained.[16][17] While a detailed polymorphic screen is beyond the scope of this note, researchers should be aware that variations in protocol can lead to different crystal forms.

The Cornerstone of Success: A Systematic Solvent Selection Strategy

Choosing the right solvent is more of a science than an art, and a systematic approach is paramount.[18] The ideal solvent should meet several criteria:

  • Temperature Coefficient: It must dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[19]

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[6][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude substituted pyridine carboxaldehyde into a small test tube.

  • Add a few drops of the candidate solvent at room temperature and agitate. Observe if the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[20]

  • If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.[21] If oiling out occurs, the solvent may still be usable, but the main protocol will need modification.[22]

Recommended Solvents and Systems

Based on the polarity of the pyridine carboxaldehyde scaffold, the following solvents and systems are excellent starting points for screening.

Solvent SystemBoiling Point (°C)PolarityComments & Typical Applications
Single Solvents
Water (H₂O)100Very HighExcellent for highly polar, H-bond donating/accepting substituted pyridines. High boiling point can be a drawback.[11]
Ethanol (EtOH)78HighA very general and effective solvent for moderately polar compounds. Often a first choice.[12][23]
2-Propanol (IPA)82HighSimilar to ethanol, sometimes provides better crystal formation. Used for recrystallizing 4-oxo-4-(3-pyridyl)butyronitrile.[24]
Toluene111LowGood for less polar, more aromatic-like derivatives. Crystallizes well but prone to sublimation.[11][12]
Cyclohexane / n-Hexane81 / 69Very LowSuitable for nonpolar substituted pyridines or as an anti-solvent.[23][25]
Ethyl Acetate (EtOAc)77MediumA good general-purpose solvent with moderate polarity.[19]
Acetone56MediumExcellent dissolving power, but its low boiling point can limit the solubility differential.[19][23]
Binary (Mixed) Solvents
Ethanol / WaterVariableHighA powerful and highly tunable system for polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol.
Hexane / Ethyl AcetateVariableLow-MediumA classic mixture for compounds of intermediate polarity. Dissolve in hot EtOAc and add hexane as the anti-solvent.[12]
Hexane / AcetoneVariableLow-MediumAnother effective pair, often works well when left to cool and slowly evaporate.[11][12]

Table 1: Common recrystallization solvents and their applicability.

Master Recrystallization Protocol

This protocol provides a comprehensive workflow. The scale and specific solvent choice should be determined by the preliminary screening.

Safety First: Substituted pyridine carboxaldehydes can be irritants and harmful if swallowed or inhaled.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation and contamination). Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will dramatically reduce your final yield.[21] If insoluble impurities are present, do not try to dissolve them; they will be removed in the next step.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat. Allow it to cool slightly to prevent violent boiling, then add a very small amount (1-2% by weight) of activated charcoal.[26] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon surface.[27]

  • Hot Gravity Filtration: This step is crucial for removing insoluble impurities or activated charcoal. Pre-heat a stemless or short-stemmed funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper in portions. Causality: Using a stemless funnel and pre-heating prevents the solution from cooling during filtration, which would cause premature crystallization and clog the filter.[22][26]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[27] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the crystal yield.

  • Inducing Crystallization (If Necessary): If no crystals form upon cooling, the solution may be supersaturated.[21] Induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a nucleation site.[22]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystal growth.[4][21]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any mother liquor adhering to the crystal surfaces. Rationale: The solvent must be ice-cold to avoid redissolving the product.[21] Apply the vacuum again to pull the wash solvent through. Repeat if necessary.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.[6] For final drying, transfer the crystals to a watch glass and let them air-dry, or place them in a vacuum oven at a temperature well below the compound's melting point.

Visual Protocols & Workflows

Diagram 1: General Recrystallization Workflow

This diagram illustrates the end-to-end process for purifying a solid organic compound.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization & Isolation Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decolor Decolorize with Activated Carbon (Optional) Dissolve->Decolor HotFilt Hot Gravity Filtration Dissolve->HotFilt If no decolorization Decolor->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool Insoluble Insoluble Impurities HotFilt->Insoluble Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Soluble Soluble Impurities (in Mother Liquor) Isolate->Soluble Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Solvent_Selection decision decision result result start Start: Small-Scale Solvent Test d1 Soluble in Cold Solvent? start->d1 d2 Soluble in Hot Solvent? d1->d2 No reject1 REJECT (Too Soluble) d1->reject1 Yes d3 Crystals Form on Cooling? d2->d3 Yes reject2 REJECT (Insoluble) d2->reject2 No good_single ACCEPT (Good Single Solvent) d3->good_single Yes consider_binary CONSIDER (Binary System) d3->consider_binary No (Oils Out or Stays Dissolved) reject3 REJECT (Find New Solvent)

Caption: A decision-making guide for solvent screening.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated. [22]Re-heat the solution to dissolve the oil. Add more solvent to decrease the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a lower-boiling point solvent. [27]
Failure to Crystallize The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated. [21][22]1. If too much solvent was used, gently boil off some of the solvent to concentrate the solution and try cooling again. 2. For supersaturation, induce crystallization by scratching the flask or adding a seed crystal. [21][22]
Premature Crystallization The solution cools too quickly during hot filtration, often in the funnel stem.Use a stemless or short-stemmed funnel. Pre-heat all glassware (funnel, filter flask) with steam or in an oven. Keep the solution at a rolling boil just before and during filtration. If necessary, add a small excess of solvent before filtering and boil it off later. [22][26]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization; crystals were washed with room-temperature solvent. [21]Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always wash crystals with a minimal amount of ice-cold solvent.

Table 2: A guide to troubleshooting common recrystallization problems.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Link]

  • Locher, C., & Marais, S. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 317-353). [Link]

  • Kumar, A., et al. (2020). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 12(4). [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Türk, M., & Hils, P. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(26), 6724-6733. [Link]

  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]

  • Solubility of Things. 2-Pyridinecarboxaldehyde. [Link]

  • Vasylyeva, V., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design, 10(4), 1663-1671. [Link]

  • Quora. What is the best solvent for recrystallization?. [Link]

  • Google Patents. US3274206A - Process for the production of pyridine aldehydes.
  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • Mohrig, J.R., et al. Technique 2: Recrystallization. In Laboratory Techniques in Organic Chemistry. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • California State University, Sacramento. Recrystallization. [Link]

  • Google Patents. US3160633A - Synthesis of pyridine aldehydes.
  • University of Edinburgh Research Explorer. Isotopic Polymorphism in Pyridine. [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 686-703. [Link]

  • The Good Scents Company. 4-pyridine carboxaldehyde. [Link]

  • LookChem. Purification of Pyridine. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Google Patents.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Columbia University, Department of Chemistry. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). [Link]

  • Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. [Link]

  • Wikipedia. Pyridine. [Link]

  • ScienceDirect. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. [Link]

Sources

Application

Application Notes and Protocols: Strategic Use of Fluorinated Building Blocks in Drug Discovery

Introduction: The "Magic Bullet" Effect of Fluorine in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of al...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Magic Bullet" Effect of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being organofluorine compounds.[1][2] This prevalence is not coincidental but is rooted in the unique physicochemical properties that fluorine imparts to a molecule. When strategically placed, fluorine can profoundly influence a drug's metabolic stability, binding affinity, membrane permeability, and bioavailability.[3][4][5] These modifications often translate into enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.[6] This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks, practical synthetic strategies, and detailed protocols for their application in drug discovery.

The Physicochemical Impact of Fluorine: A Double-Edged Sword

The substitution of a hydrogen atom with fluorine, despite their comparable sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), introduces significant electronic perturbations.[4] Understanding these effects is critical for the rational design of fluorinated drug candidates.

Enhancing Metabolic Stability: Blocking Sites of Oxidation

A primary driver for incorporating fluorine is to enhance a drug's metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][7][8] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" this site of enzymatic attack, thereby increasing the drug's half-life and oral bioavailability.[3][7] For instance, the introduction of a fluorine atom was a key strategy to improve the metabolic stability of the anti-cancer drug melphalan.[7]

Diagram 1: Metabolic Blocking with Fluorine

cluster_0 Unsubstituted Drug Candidate cluster_1 Fluorinated Analog Drug_H Drug-CH3 Metabolite Drug-CH2OH Drug_H->Metabolite CYP450 Oxidation Drug_F Drug-CH2F No_Metabolism Metabolism Blocked Drug_F->No_Metabolism

Caption: Fluorine substitution at a metabolically labile position can prevent oxidative metabolism.

Modulating pKa: Fine-Tuning Ionization and Bioavailability

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] This can significantly lower the pKa of nearby acidic or basic functional groups.[7][9] For amine-containing drugs, this reduction in basicity can lead to a lower degree of ionization at physiological pH, which in turn can enhance membrane permeability and oral absorption.[4][7] This principle is crucial for optimizing the pharmacokinetic properties of many drug candidates, including those targeting the central nervous system (CNS).[9]

Diagram 2: pKa Modulation by Fluorine

Amine R-NH2 (Higher pKa) Fluorinated_Amine F-R-NH2 (Lower pKa) Amine->Fluorinated_Amine Inductive Effect of F Increased_Permeability Increased Membrane Permeability Fluorinated_Amine->Increased_Permeability

Caption: The electron-withdrawing nature of fluorine lowers the pKa of nearby amines.

Lipophilicity: A Context-Dependent Parameter

The effect of fluorine on lipophilicity is nuanced. While a single fluorine substitution on an aliphatic chain can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group can be more lipophilic than a methyl group.[6] Conversely, in aromatic systems, fluoro-arenes are generally more lipophilic.[5] This modulation of lipophilicity can be strategically employed to enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3][6] However, excessive lipophilicity can lead to poor aqueous solubility and increased clearance, highlighting the need for a balanced approach.[3]

Fluorinated GroupApproximate LogP Contribution (relative to H)Key Considerations
-F+0.15Modest increase in lipophilicity.
-CF3+0.88Significant increase in lipophilicity.
-OCF3+1.04Very high lipophilicity.
-SCF3+1.44Extremely high lipophilicity.

Note: These values are approximate and can vary depending on the molecular context.

Synthetic Strategies for Incorporating Fluorine

The introduction of fluorine into a molecule can be achieved through various synthetic strategies, broadly categorized into late-stage fluorination and the use of fluorinated building blocks.

Late-Stage Fluorination

This approach involves introducing fluorine in the final steps of a synthetic sequence. It offers the advantage of rapidly generating a diverse range of fluorinated analogs from a common precursor.

  • Electrophilic Fluorination: Reagents like Selectfluor® provide a source of "F+" and are widely used for the fluorination of electron-rich substrates.

  • Nucleophilic Fluorination: Sources of fluoride ions (F-), such as potassium fluoride (KF) or Olah's reagent, are employed to displace leaving groups.[10] The Schiemann reaction is a classic example used for the synthesis of aryl fluorides from diazonium salts.[10]

  • Deoxofluorination: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are used to convert hydroxyl groups and carbonyls into mono- and difluorinated moieties, respectively.[11]

Fluorinated Building Blocks: A Robust and Versatile Approach

The use of pre-synthesized, fluorinated building blocks is a dominant strategy in drug discovery.[12] This approach offers several advantages:

  • Reliability and Scalability: The synthesis of fluorinated building blocks is often well-established and can be performed on a large scale.[12]

  • Chemical Diversity: A wide array of fluorinated building blocks, including aromatic, heterocyclic, and aliphatic scaffolds, are commercially available or can be readily synthesized.[12]

  • Stereochemical Control: For chiral drug candidates, the use of enantiopure fluorinated building blocks allows for precise control over stereochemistry.

Diagram 3: Workflow for Utilizing Fluorinated Building Blocks

Start Define Target Properties Select_BB Select Fluorinated Building Block Start->Select_BB Synthesis Incorporate into Lead Scaffold Select_BB->Synthesis Analysis Characterize Analog (NMR, MS) Synthesis->Analysis Screening Biological Screening (Potency, ADME) Analysis->Screening Optimize Structure-Activity Relationship (SAR) Analysis Screening->Optimize Optimize->Select_BB Iterate End Optimized Lead Candidate Optimize->End

Caption: Iterative drug design cycle using fluorinated building blocks.

Experimental Protocols

Protocol: Synthesis of a Fluorinated Aryl Amine via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of a fluorinated aryl amine using a commercially available difluoro-substituted aromatic building block.

Materials:

  • 4,6-Difluoro-1H-indole (or other suitable difluorinated heterocycle)

  • Primary or secondary amine of choice

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-difluoro-1H-indole (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorinated aryl amine.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progress.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy: 1H and 19F NMR to confirm the structure and regioselectivity of the substitution.

Protocol: Characterization of Fluorinated Compounds by NMR and Mass Spectrometry

Accurate characterization of fluorinated compounds is essential to confirm their identity and purity.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: 19F NMR is a highly sensitive technique that provides valuable information about the chemical environment of each fluorine atom in a molecule.[13]

  • Procedure:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire a 19F NMR spectrum. The chemical shifts, coupling constants (J-coupling), and integration of the signals will help to confirm the structure.

Mass Spectrometry (MS):

  • Rationale: Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization - ESI) coupled to a mass analyzer.

Case Studies: Fluorine in Action

The successful application of fluorine in drug design is best illustrated through real-world examples.

  • Fluoxetine (Prozac): The introduction of a trifluoromethyl group at the para-position of the phenoxy ring increases lipophilicity, facilitating its transport across the blood-brain barrier to effectively inhibit the serotonin transporter.[3]

  • Sitagliptin (Januvia): This dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes features a trifluoromethyl group that enhances its potency and metabolic stability.

  • Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): A fluorine atom at the C-6 position of the quinolone core is crucial for their potent antibacterial activity, as it enhances the binding affinity to DNA gyrase.[3]

Conclusion and Future Perspectives

The strategic use of fluorinated building blocks is a powerful and proven approach in modern drug discovery. By understanding the fundamental physicochemical effects of fluorine, medicinal chemists can rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. The continued development of novel fluorination methodologies and the expansion of the available portfolio of fluorinated building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.[3][12]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Fluorinated building blocks in drug design: new pathways and targets. (2024). National Center for Biotechnology Information.
  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). National Center for Biotechnology Information.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information.
  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry.
  • Biologically Active Organofluorine Compounds. (n.d.). SciSpace.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
  • Synthetic Studies on Valuable Fluorinated Building Blocks. (2022). eGrove.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). National Center for Biotechnology Information.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). ACS Omega.
  • Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. (n.d.). Google Books.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • Researchers discover facile method for introduction of fluorine atoms into organic molecules. (2019). News-Medical.Net.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health.
  • Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing.
  • Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. (2025). ResearchGate.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate.
  • Case studies of fluorine in drug discovery. (n.d.). ResearchGate.
  • Case studies of fluorine in drug discovery. (2019). OUCI.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.). ResearchGate.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. (n.d.). PubMed.
  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013). ACS Publications.
  • Organofluorine chemistry. (n.d.). Wikipedia.
  • Putting fluorine first. (2012). RIKEN.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Welcome to the dedicated technical support guide for the synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, medicinal chemists, and process scientists to navigate the nuances of this specific transformation. We will delve into common experimental hurdles, provide robust troubleshooting strategies, and offer optimized protocols grounded in mechanistic principles to enhance your success rate and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Suzuki coupling to synthesize 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde?

A1: The primary challenges with this specific substrate arise from a combination of factors. The pyridine ring is electron-deficient, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The aldehyde functional group can potentially undergo side reactions or complicate purification. Additionally, as with many cross-coupling reactions, catalyst deactivation, low yields, and the formation of byproducts like homocoupled products or protodeboronated starting materials are common hurdles to overcome.[2]

Q2: How does the electronic nature of the pyridine ring influence the reaction?

A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which can make the corresponding aryl halide (e.g., 5-bromo-3-pyridinecarboxaldehyde) more reactive towards oxidative addition to the Pd(0) catalyst.[3] However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to modulate the electronic properties of the catalyst and prevent strong coordination that could shut down the catalytic cycle.[4]

Q3: Why is the choice of ligand so critical for this specific Suzuki coupling?

A3: The ligand plays a multifaceted role in the Suzuki-Miyaura coupling. For this substrate, an ideal ligand should:

  • Promote Oxidative Addition: Facilitate the initial reaction of the palladium catalyst with the aryl halide.

  • Enhance Reductive Elimination: Accelerate the final step to release the desired product and regenerate the active catalyst.[5][6][7][8][9]

  • Stabilize the Catalyst: Prevent palladium black precipitation and catalyst decomposition.[2]

  • Modulate Reactivity: Prevent unwanted side reactions.

Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective for challenging substrates like functionalized pyridines as they promote the desired catalytic steps and prevent catalyst deactivation.[10]

Q4: Can the aldehyde group interfere with the reaction?

A4: While the aldehyde is generally a well-tolerated functional group in Suzuki couplings, potential side reactions can occur under certain conditions.[11] For instance, strong bases or high temperatures might lead to aldol condensation or other undesired transformations. Careful selection of a moderately strong base and maintaining optimal reaction temperatures are key to preserving the aldehyde functionality.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are observing minimal or no formation of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, consider the following systematic troubleshooting approach.

Start Low/No Yield Catalyst Check Catalyst Activity Start->Catalyst Step 1 Atmosphere Verify Inert Atmosphere Catalyst->Atmosphere Step 2 Reagents Assess Reagent Quality Atmosphere->Reagents Step 3 Conditions Optimize Reaction Conditions Reagents->Conditions Step 4 Success Improved Yield Conditions->Success

Caption: Systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can deactivate the catalyst by oxidizing it or the phosphine ligands.

    • Solution: Use a fresh, high-quality palladium precatalyst. Consider robust, air-stable precatalysts like palladacycles or pre-formed Pd(0) complexes.[5] Ensure all reagents and solvents are properly degassed, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[12]

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[7][9] The solvent system must facilitate the dissolution of all components and promote the reaction.

    • Solution: Screen different bases. For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[3][13] The choice of solvent is also critical; common systems include dioxane/water, toluene/water, or THF/water mixtures.[7][12] Anhydrous conditions with a non-aqueous soluble base might also be beneficial.

  • Poor Reagent Quality: Boronic acids can degrade over time, leading to lower reactivity.

    • Solution: Verify the purity of your boronic acid and aryl halide. Use freshly opened or properly stored reagents.

Issue 2: Significant Protodeboronation of the Boronic Acid Partner

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.

Potential Causes & Solutions:

  • Excess Water and Strong Base: The combination of a strong base and water can accelerate the rate of protodeboronation.

    • Solution:

      • Use a Milder Base: Switch to a weaker base such as KF or K₂CO₃.

      • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using a base like CsF or K₃PO₄ in a solvent like anhydrous dioxane or toluene.

      • Use Boronate Esters: Consider using the corresponding pinacol boronate ester instead of the boronic acid, as they are often more stable.

Issue 3: Formation of Homocoupled Byproducts

Homocoupling of the boronic acid (to form a biaryl) or the aryl halide can compete with the desired cross-coupling reaction.

Potential Causes & Solutions:

  • Oxygen in the Reaction: The presence of oxygen is a primary cause of boronic acid homocoupling.

    • Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • High Catalyst Loading or Temperature: Very active catalysts or high temperatures can sometimes favor homocoupling.

    • Solution: Optimize the catalyst loading; often, 1-3 mol% is sufficient. Avoid excessively high temperatures by monitoring the reaction progress and stopping it once the starting material is consumed.[14]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. Optimization of specific parameters may be necessary depending on the purity of the starting materials and the scale of the reaction.

Reaction Scheme:

(Assuming coupling of 5-bromo-pyridine-3-carboxaldehyde with (4-fluoro-2-methoxyphenyl)boronic acid)

Recommended Starting Conditions
ParameterRecommendationRationale
Aryl Halide 5-bromo-pyridine-3-carboxaldehyde1.0 equiv
Boronic Acid (4-fluoro-2-methoxyphenyl)boronic acid1.2 - 1.5 equiv
Pd Precatalyst XPhos Pd G3 or Pd(dppf)Cl₂1-2 mol%
Ligand (if not using a pre-catalyst) XPhos or SPhos1.1 - 1.2 equiv relative to Pd
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)0.1 - 0.2 M concentration
Temperature 80 - 110 °C
Time 4 - 24 h (monitor by TLC/LC-MS)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-pyridine-3-carboxaldehyde (1.0 equiv), (4-fluoro-2-methoxyphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.[15]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?[Link]

  • ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • San Diego Miramar College. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • NIH. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2009). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with Electron-Rich Pyridines

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-rich pyridines. As a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-rich pyridines. As a cornerstone of modern synthetic chemistry, the Suzuki coupling's success is often taken for granted. However, when working with substrates like aminopyridines or alkoxypyridines, researchers frequently encounter frustratingly low yields or complete reaction failure. This guide is designed to move beyond generic advice, providing a deep dive into the mechanistic challenges and offering field-proven solutions to overcome them. We will explore the "why" behind common failures and equip you with a logical framework to systematically optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with an electron-rich pyridine (e.g., 2-aminopyridine) is failing completely. What is the most likely culprit?

A: The primary reason for failure in Suzuki couplings with electron-rich pyridines is catalyst inhibition . The Lewis basic nitrogen atom of the pyridine ring, often made even more basic by electron-donating groups like amines or ethers, can act as a potent ligand for the palladium catalyst.[1] This coordination can either prevent the formation of the active Pd(0) species or occupy coordination sites on the catalyst, shutting down key steps in the catalytic cycle, particularly the initial oxidative addition.[1][2]

The Causality: Catalyst Poisoning

The palladium center in the active catalyst is electron-deficient and seeks to coordinate with electron-rich species. The lone pair on the pyridine nitrogen is often more available and a stronger binder than the desired aryl halide, effectively "poisoning" the catalyst. This is especially problematic with 2-substituted pyridines where the nitrogen can form a stable chelate with the palladium center.

To diagnose and solve this, you must shift your experimental design to favor the catalytic cycle over catalyst deactivation.

cluster_0 Standard Suzuki Cycle cluster_1 Inhibition Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Inactive Inactive [Pd]-Pyridine Complex Pd0->Inactive Coordination PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ RE Reductive Elimination TM->RE Product Ar-Ar' RE->Product Product->Pd0 Catalyst Regeneration Inhibitor Electron-Rich Pyridine Inhibitor->Inactive

Caption: Catalyst Inhibition Pathway.

Q2: I'm seeing no product. How do I select a catalyst and ligand system that resists inhibition by my aminopyridine?

A: Standard catalysts like Pd(PPh₃)₄ often fail with these substrates because the triphenylphosphine ligands are not sufficient to prevent pyridine coordination. The key is to use a ligand that is both electron-rich and sterically bulky .

The Causality: Ligand Design Philosophy

  • Electron-rich ligands increase the electron density on the palladium center. This makes the oxidative addition of the aryl halide (often the rate-limiting step) faster, allowing it to outcompete the inhibitory binding of the pyridine.[3]

  • Bulky ligands create a sterically hindered environment around the palladium. This physically blocks the pyridine from accessing and binding to the metal center while still allowing the linear aryl halide to approach for oxidative addition.[1][3]

Recommended Catalyst/Ligand Systems

Ligand ClassSpecific ExamplesPalladium PrecursorKey AdvantagesCitation(s)
Buchwald Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosPd₂(dba)₃ or Pd(OAc)₂Gold standard for challenging couplings; excellent bulk and electron-donating ability. Highly effective for aminoheteroaryl halides.[4]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Pd₂(dba)₃Very electron-rich, promotes fast oxidative addition, especially for aryl chlorides.[5][6]
Bidentate Phosphines dppfPd(dppf)Cl₂Often a good starting point; provides a stable catalyst complex. Can be effective but may be less active than monodentate bulky phosphines for highly challenging substrates.[7][8][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes[Pd(IPr)(cinnamyl)Cl]Strong σ-donors that form very stable palladium complexes, resistant to decomposition.[3]

Troubleshooting Workflow: Catalyst Selection

Start Reaction Failed with Standard Catalyst (e.g., Pd(PPh₃)₄) Step1 Switch to Pd(dppf)Cl₂ with K₂CO₃ or K₃PO₄ in Dioxane/H₂O Start->Step1 Step2 Generate Pd(0) in situ: Use Pd₂(dba)₃ or Pd(OAc)₂ with a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Step1->Step2 Failure Success Successful Coupling Step1->Success Success Step3 Screen a panel of ligands: Include both Buchwald-type and bulky alkylphosphine ligands Step2->Step3 Failure Step2->Success Success Step4 Consider a Nickel Catalyst System (e.g., (PPh₂Me)₂NiCl₂) for Aryl Chlorides Step3->Step4 Failure Step3->Success Success Step4->Success Success Fail Still Failing: Investigate Other Parameters (Base, Solvent, Boron Source) Step4->Fail Failure

Caption: Troubleshooting workflow for catalyst selection.

Q3: My reaction is messy, with significant byproduct formation. How can I identify and minimize homocoupling and protodeboronation?

A: Byproduct formation is common when the desired cross-coupling is slow. The main culprits are protodeboronation of the boronic acid and homocoupling of the boronic acid.[10]

1. Protodeboronation This is the replacement of the C-B bond with a C-H bond, consuming your nucleophile. It is often base-catalyzed and is a major issue for electron-deficient heteroaryl boron derivatives, such as those from 2-pyridyl boronic acids.[10][11]

  • Solution:

    • Use a more stable boron reagent. Boronic acids are susceptible to this pathway. Switching to a boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K) significantly increases stability and can prevent this side reaction.[10][11] Pyridine sulfinates have also emerged as exceptionally robust alternatives.[12]

    • Use a milder base. Strong bases can accelerate decomposition. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃, or fluoride-based bases like KF or CsF, which are known to be effective while minimizing boronic acid degradation.[6][13]

    • Minimize water. While many Suzuki protocols use aqueous conditions, excess water can be a proton source. Try minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄.[2]

2. Homocoupling (Glaser Coupling) This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[2]

  • Solution:

    • Thoroughly degas your reaction mixture. This is critical. Use a freeze-pump-thaw technique (at least 3 cycles) for solvents and ensure the reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) before and during the reaction setup.[14]

    • Use a Pd(0) source directly. Precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in or near the active oxidation state. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your conditions (ligand, solvent, temperature) are sufficient to promote rapid reduction to Pd(0).

Side ReactionPrimary CauseMitigation Strategy
Protodeboronation Unstable boronic acidSwitch to pinacol ester (BPin) or trifluoroborate (BF₃K). Use milder base (KF, Cs₂CO₃).
Homocoupling Presence of Oxygen / Pd(II)Rigorously degas all reagents and solvents. Use a Pd(0) precatalyst.
Dehalogenation Hydride sourcesEnsure inert atmosphere. Choose solvents less prone to acting as a hydride source.
Q4: Can you provide a reliable, step-by-step starting protocol for coupling 2-chloro-3-aminopyridine with an arylboronic acid?

A: Certainly. This is a classic challenging substrate. The following protocol incorporates best practices using a modern, highly active catalyst system. It is designed as a robust starting point for your optimization efforts.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine

Reagents & Equipment:

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • 2-Chloro-3-aminopyridine (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2 - 4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add 2-chloro-3-aminopyridine, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Scientist's Note: Add the solid reagents under a positive flow of inert gas to minimize air exposure. Grinding the base to a fine powder increases its surface area and reactivity.[15]

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the required volume of degassed 1,4-dioxane via syringe.

    • Scientist's Note: To degas the solvent, bubble argon through it for 20-30 minutes or use 3-4 freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

    • Scientist's Note: The optimal temperature will depend on the specific substrates. Start around 100 °C. Higher temperatures may be needed for less reactive chlorides.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material (the aminopyridine). Reactions can take anywhere from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

This protocol provides a high probability of success by combining a highly active catalyst system (Pd/SPhos) with conditions known to be effective for challenging heteroaryl chlorides.[4][14]

References

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... ResearchGate. [Link]

  • Guram, A. S., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]

  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • ResearchGate. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • CovaSyn. (2023). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Li, W., et al. (2012). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Le, C. M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Welcome to the technical support center for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided is based on established principles of organic chemistry and cross-coupling reactions.

I. Overview of the Synthesis

The target molecule, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. A common approach involves the coupling of a 5-halopyridine-3-carboxaldehyde derivative with a (4-Fluoro-2-methoxyphenyl)boronic acid or a corresponding organozinc reagent. While these methods are powerful, they are susceptible to various side reactions that can complicate the reaction outcome and purification process.

This guide will address the most frequently encountered side reactions in a question-and-answer format, providing insights into their mechanisms and practical solutions.

II. Troubleshooting Guide & FAQs

FAQ 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting boronic acid dimer (biphenyl derivative). What is causing this, and how can I prevent it?

Answer:

This byproduct is the result of a homocoupling reaction of your (4-Fluoro-2-methoxyphenyl)boronic acid. This is a common side reaction in Suzuki-Miyaura couplings and can occur through several mechanisms.[1]

Root Causes:

  • Presence of Oxygen: The most common cause of homocoupling is the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[1][2]

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) catalyst can be slow or incomplete. During this induction period, the Pd(II) species can react with the boronic acid, leading to homocoupling.[1][3]

  • High Temperatures: Elevated reaction temperatures can sometimes favor homocoupling pathways.

Identification:

The homocoupling product, 4,4'-difluoro-2,2'-dimethoxy-1,1'-biphenyl, can be identified by:

  • LC-MS: Look for a mass corresponding to the dimer of the boronic acid starting material.

  • ¹H NMR: The spectrum of the crude product will show characteristic signals for the biphenyl structure, which will be different from your desired product.

Preventative Measures:

StrategyProtocolRationale
Rigorous Degassing Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.This removes dissolved oxygen, which is a key promoter of homocoupling by preventing the oxidation of the active Pd(0) catalyst.[2]
Use of a Pd(0) Precatalyst Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.These catalysts do not require an initial reduction step, thus minimizing the presence of Pd(II) species that can initiate homocoupling.[1]
Addition of a Reducing Agent A small amount of a mild reducing agent, like potassium formate, can be added to the reaction mixture.This helps to maintain the palladium in its active Pd(0) state and can reduce any Pd(II) species that may form.[2]
Optimize Reaction Temperature Screen for the lowest effective temperature that provides a reasonable reaction rate for the desired cross-coupling.Lowering the temperature can often disfavor the homocoupling side reaction relative to the desired cross-coupling.
FAQ 2: My main impurity is the deborylated starting material, 1-fluoro-3-methoxybenzene. What is this side reaction and how can I minimize it?

Answer:

This side reaction is known as protodeboronation (or protodeborylation), where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[4][5] This is a significant competing pathway in many Suzuki-Miyaura reactions.[6]

Root Causes:

  • Presence of Water/Protic Solvents: Water is often necessary for the Suzuki-Miyaura catalytic cycle, but an excess can lead to protodeboronation, especially in the presence of a base.[6]

  • Base-Mediated Decomposition: The base required for the Suzuki reaction can catalyze the protodeboronation of the boronic acid.[6][7]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes, particularly those with bulky phosphine ligands, can also catalyze protodeboronation.[5][6]

Identification:

  • GC-MS or LC-MS: The presence of 1-fluoro-3-methoxybenzene can be readily detected.

  • ¹H NMR: You will observe the signals corresponding to the deborylated aromatic ring in your crude reaction mixture.

Preventative Measures:

StrategyProtocolRationale
Choice of Boronic Ester Consider using a boronic ester, such as a pinacol ester (Bpin), instead of the boronic acid.Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][8]
Optimize Base and Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. Anhydrous conditions with a carefully controlled amount of water can sometimes be beneficial.The rate of protodeboronation is highly dependent on the reaction conditions. Finding an optimal combination of base and solvent can favor the cross-coupling reaction.[4]
Use of Additives The addition of silver or copper salts has been shown to accelerate the desired cross-coupling, which can outcompete the slower protodeboronation side reaction.[4]These additives can facilitate transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.
Ligand Selection While bulky ligands can be beneficial for the cross-coupling of sterically hindered substrates, they may also promote protodeboronation. Consider screening less bulky phosphine ligands if protodeboronation is a major issue.[5][6]The ligand can influence the stability and reactivity of the palladium intermediates, affecting the relative rates of the desired reaction and side reactions.[7]
FAQ 3: I am observing the formation of 5-bromopyridine-3-carbaldehyde (or the corresponding chloro/iodo starting material) and 3-pyridinecarboxaldehyde. What is happening?

Answer:

The presence of your starting 5-halopyridine-3-carboxaldehyde indicates an incomplete reaction. The formation of 3-pyridinecarboxaldehyde is due to a dehalogenation side reaction.

Root Causes of Dehalogenation:

  • Hydride Sources: The palladium catalyst, after oxidative addition to the aryl halide, can react with sources of hydride in the reaction mixture. Common hydride sources include amine bases, alcoholic solvents, or even water at high temperatures. This leads to reductive elimination of the dehalogenated product.[1]

  • Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the palladium-halide intermediate has more time to undergo side reactions like dehalogenation.

Identification:

  • LC-MS and ¹H NMR: These techniques will clearly show the presence of the starting material and the dehalogenated pyridine-3-carboxaldehyde.

Preventative Measures:

StrategyProtocolRationale
Inert Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).This minimizes potential side reactions involving oxygen and helps maintain the integrity of the catalyst.
Solvent Choice Select a solvent that is less likely to act as a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally preferred over alcohols.This reduces the availability of hydride species that can lead to dehalogenation.
Optimize Reaction Conditions Adjusting the temperature, base, and catalyst/ligand system can improve the rate of the desired cross-coupling relative to dehalogenation.A faster and more efficient catalytic cycle will minimize the lifetime of intermediates prone to side reactions.
Purity of Reagents Ensure all reagents, especially the solvent and base, are of high purity and dry (if anhydrous conditions are intended).Impurities can sometimes act as hydride sources or catalyst poisons.
FAQ 4: Can the aldehyde or methoxy groups on my starting materials participate in side reactions?

Answer:

Yes, under certain conditions, these functional groups can be involved in side reactions.

  • Aldehyde Group: While generally stable under typical Suzuki-Miyaura conditions, aldehydes can undergo reduction to the corresponding alcohol, especially at high temperatures and in the presence of certain palladium catalysts and hydride sources.[9] In some cases, the aldehyde can also participate in other undesired transformations.

  • Methoxy Group: The methoxy group is generally robust. However, under harsh conditions or with specific nickel-based catalyst systems (which are sometimes used as an alternative to palladium), C-O bond cleavage of methoxyarenes can occur.[10] While less common in standard palladium-catalyzed Suzuki reactions, it is a possibility to consider if unexpected byproducts are observed, especially if you are exploring unconventional reaction conditions.

Preventative Measures:

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, base) that still afford a good yield of the desired product.

  • Protecting Groups: If side reactions involving the aldehyde are persistent and problematic, consider protecting it as an acetal prior to the cross-coupling reaction, followed by deprotection.

III. Visualizing the Reaction Pathways

To better understand the primary reaction and key side reactions, the following diagrams illustrate the catalytic cycle and competing pathways.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar'L_n (Transmetalation) OA_Complex->Transmetalation_Complex Product Ar-Ar' (Product) Transmetalation_Complex->Product Reductive Elimination Regen_Pd0 Pd(0)L_n Transmetalation_Complex->Regen_Pd0 ArX Ar-X (Aryl Halide) ArX->OA_Complex ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Side Reactions cluster_0 Homocoupling cluster_1 Protodeboronation cluster_2 Dehalogenation Boronic_Acid1 Ar'-B(OH)₂ Homocoupling_Product Ar'-Ar' (Dimer) Boronic_Acid1->Homocoupling_Product Boronic_Acid2 Ar'-B(OH)₂ Boronic_Acid2->Homocoupling_Product PdII_species Pd(II) / O₂ PdII_species->Homocoupling_Product promotes Boronic_Acid3 Ar'-B(OH)₂ Protodeboronation_Product Ar'-H Boronic_Acid3->Protodeboronation_Product Proton_Source H⁺ Source (H₂O, Base) Proton_Source->Protodeboronation_Product promotes OA_Complex Ar-Pd(II)(X)L_n Dehalogenation_Product Ar-H OA_Complex->Dehalogenation_Product Hydride_Source Hydride Source Hydride_Source->Dehalogenation_Product provides H⁻

Caption: Key side reactions encountered in Suzuki-Miyaura cross-coupling.

IV. General Experimental Protocol

The following is a general starting protocol for the Suzuki-Miyaura coupling to synthesize 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. Optimization will likely be required for your specific setup.

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • (4-Fluoro-2-methoxyphenyl)boronic acid

  • Pd(PPh₃)₄ (or other suitable palladium catalyst)

  • K₂CO₃ (or other suitable base)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Li, J., Li, Z., Yi, W., & Sun, W. (2019). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. Available at: [Link]

  • Bio, M. M., & Raje, P. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available at: [Link]

  • Request PDF. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Available at: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Nakao, Y., Imanaka, H., Chen, J., Yada, A., & Hiyama, T. (2017). Combined Theoretical and Experimental Studies of Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Arylboronic Esters via C–O Bond Cleavage. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, leading to purification behaviors that differ markedly from their non-fluorinated analogs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Purification Hurdles

This section addresses common issues encountered during the purification of fluorinated pyridine compounds, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Separation in Column Chromatography (Co-elution of Product and Impurities)

Q: I'm struggling to separate my fluorinated pyridine from a closely-eluting impurity on silica gel, even after screening multiple hexane/ethyl acetate solvent systems. What's causing this, and what are my next steps?

A: This is a frequent challenge stemming from the unique electronic properties of fluorinated pyridines. The strong electron-withdrawing nature of fluorine can reduce the basicity of the pyridine nitrogen, making its interaction with the acidic silica surface less predictable than for non-fluorinated analogs.[1] This can lead to unexpected elution profiles where your product and non-fluorinated aromatic impurities have very similar retention factors (Rƒ).

Causality & Troubleshooting Steps:

  • Alter Stationary Phase Polarity:

    • Switch to Alumina: If you suspect acidic impurities or on-column degradation on silica, try a column with activated neutral or basic alumina. Basic alumina can be particularly effective for removing acidic impurities.

    • Use Reverse-Phase Chromatography: For moderately polar compounds, C18 or C8 reverse-phase silica is an excellent orthogonal technique. The separation mechanism is based on hydrophobicity, which is significantly influenced by the degree and position of fluorination.[2]

  • Optimize the Mobile Phase (Beyond Standard Solvents):

    • Introduce a More Polar Modifier: Add a small percentage (0.1-1%) of triethylamine (TEA) or pyridine to your mobile phase. This deactivates the most acidic sites on the silica gel, reducing tailing and potentially improving the separation of basic compounds.

    • Employ Dichloromethane (DCM): Substituting hexane with DCM can alter the selectivity of the separation due to different interactions with the solutes. A gradient of ethyl acetate in DCM is a powerful alternative.

    • Consider "Fluorous" Interactions in HPLC: In reverse-phase HPLC, using a fluorinated eluent (like trifluoroethanol) with a standard C8 or C18 column can enhance separation based on fluorine content.[2][3] This "hetero-pairing" of a hydrogenated column and a fluorinated eluent can be a powerful strategy.[2]

  • Exploit Orthogonal Purification Techniques:

    • If chromatography fails, consider techniques that rely on different physical properties, such as crystallization or acid-base extraction.

Issue 2: Product Degradation or Low Recovery from the Column

Q: My fluorinated pyridine seems to be degrading on the silica gel column, or I'm getting very low mass recovery. Why is this happening?

A: Fluorinated pyridines, especially those with fluorine at the 2- or 4-position, can be susceptible to nucleophilic substitution.[4][5] The acidic nature of silica gel can catalyze the hydrolysis of the C-F bond if water is present, or the compound can react with nucleophilic solvents like methanol.

Causality & Troubleshooting Steps:

  • Deactivate the Stationary Phase:

    • Neutralize Silica: Before packing, prepare a slurry of your silica gel in the mobile phase containing 1% triethylamine. This will neutralize acidic sites.

    • Use Pre-Treated Alumina: Employ commercially available neutral or basic alumina to avoid an acidic environment.

  • Choose Your Solvents Carefully:

    • Avoid Nucleophilic Solvents: Do not use methanol or ethanol in your mobile phase if your compound is sensitive to nucleophilic attack. This is a common cause of fluoride displacement.[6] Opt for solvents like ethyl acetate, DCM, and hexanes.

    • Ensure Dry Solvents: Use anhydrous solvents, especially if your compound is moisture-sensitive. Pyridine compounds are often hygroscopic and can carry water into the column.

  • Minimize Contact Time:

    • Use Flash Chromatography: Perform flash chromatography rather than gravity chromatography to minimize the time the compound spends on the stationary phase.

    • Work Quickly: Do not let fractions sit for extended periods before concentrating, especially if they are in acidic or protic solvents.

Issue 3: Difficulty with Crystallization

Q: My fluorinated pyridine product is an oil, and I can't get it to crystallize. I've tried standard solvent/anti-solvent systems without success.

A: The introduction of fluorine can disrupt crystal lattice packing compared to hydrocarbon analogs, making crystallization more challenging.[7] Finding the right balance of solubility and insolubility is key and often requires screening a wider range of solvents.

Causality & Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Dissolve a small amount of your purified oil in a good solvent (e.g., DCM, ethyl acetate, acetone) in a small vial.

    • Slowly add an anti-solvent (e.g., hexanes, pentane, diethyl ether) dropwise until the solution becomes faintly cloudy.

    • Warm the vial gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

  • Advanced Crystallization Techniques:

    • Vapor Diffusion: Place your vial of dissolved compound inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually inducing crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of solid material from a previous attempt, add a single seed crystal to a supersaturated solution to initiate crystallization.

Solvent (Good) Anti-Solvent (Poor) Notes
Dichloromethane (DCM)Hexanes / PentaneA very common and effective combination.
Ethyl AcetateHexanesGood for moderately polar compounds.
AcetoneDiethyl Ether / WaterAcetone is hygroscopic; ensure it is dry.
TolueneHexanesGood for less polar, aromatic compounds.
Methanol / EthanolWater / Diethyl EtherUse with caution due to potential reactivity.[6]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the pyridine ring affect its purification?

A1: The position is critical. A fluorine atom at the 2- or 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[5][8] This makes these isomers more susceptible to degradation with nucleophilic solvents (e.g., methanol) or on wet silica gel. Conversely, a fluorine atom at the 3-position is less activated and generally more stable during purification.[9] This difference in reactivity can be exploited for purification, but also poses a stability risk.

Q2: What is the best way to assess the purity of my final fluorinated pyridine compound?

A2: A multi-technique approach is essential for reliable purity assessment.

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful tool. The presence of a single, sharp signal (or the expected coupling pattern) and the absence of other fluorine-containing signals is a strong indicator of purity. It is invaluable for identifying fluorinated impurities.[10]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the overall structure and the absence of non-fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (as a percentage of the total peak area) and confirms the molecular weight of your compound.

  • Gas Chromatography (GC): Excellent for volatile compounds and can provide high-resolution purity data.[11]

Q3: My fluorinated pyridine is volatile. Are there special considerations for its purification and handling?

A3: Yes. Volatility can lead to significant product loss, especially during solvent removal under reduced pressure.

  • In-situ Protection: For highly volatile products like fluorinated piperidines (often synthesized by hydrogenating fluoropyridines), it is common to perform an in-situ protection (e.g., with a Cbz group) immediately after the reaction is complete and before workup.[12][13] This increases the molecular weight and reduces volatility, simplifying purification.

  • Careful Concentration: When removing solvents on a rotary evaporator, use a lower temperature and be mindful of the vacuum level. It is often better to remove the bulk of the solvent and then use a stream of inert gas or high vacuum without heat for the final traces.

  • Cold Chromatography: For extremely volatile compounds, running the column in a cold room can help reduce evaporation from the column and collected fractions.

Experimental Protocols & Visual Workflows

Protocol 1: Flash Chromatography with Triethylamine Deactivation

This protocol is designed for purifying a moderately polar fluorinated pyridine that shows tailing or minor degradation on standard silica gel.

  • Prepare the Mobile Phase: Select an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) based on TLC analysis. Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Prepare the Silica Slurry: In a beaker, add silica gel to the TEA-containing mobile phase until you have a pourable slurry.

  • Pack the Column: Pour the slurry into your column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

  • Workup: Combine the pure fractions. Be aware that the TEA will need to be removed. This is typically done by washing the combined organic solution with dilute acid (e.g., 1M HCl), followed by a brine wash, drying over anhydrous Na₂SO₄, and solvent evaporation.

Purification Decision Workflow

This diagram outlines a logical workflow for troubleshooting the purification of a novel fluorinated pyridine compound.

Purification_Workflow start Crude Fluorinated Pyridine Compound tlc Initial TLC Analysis (Hex/EtOAc, DCM/EtOAc) start->tlc decision_tlc Good Separation (ΔRf > 0.2)? tlc->decision_tlc flash_silica Standard Flash Chromatography (Silica Gel) decision_tlc->flash_silica Yes troubleshoot Poor Separation or Degradation? decision_tlc->troubleshoot No purity_check1 Assess Purity (NMR, LC-MS) flash_silica->purity_check1 end_product Pure Product purity_check1->end_product Pure purity_check1->troubleshoot Impure path_a Co-elution troubleshoot->path_a Co-elution path_b Streaking / Degradation troubleshoot->path_b Degradation reverse_phase Try Reverse-Phase (C18, H2O/MeCN) path_a->reverse_phase alumina Try Alumina Column (Neutral or Basic) path_a->alumina crystallize Attempt Crystallization path_a->crystallize path_b->alumina amine_additive Add TEA to Mobile Phase path_b->amine_additive purity_check2 Assess Purity reverse_phase->purity_check2 alumina->purity_check2 amine_additive->purity_check2 crystallize->purity_check2 purity_check2->end_product Pure purity_check2->crystallize Impure Oil

Caption: A decision tree for selecting a purification strategy.

Relationship between Fluorine Position and Purification Strategy

This diagram illustrates how the location of fluorine on the pyridine ring should influence your choice of purification conditions.

Fluorine_Position_Strategy cluster_0 Fluorine Position cluster_1 Key Chemical Property cluster_2 Recommended Purification Conditions 2-F 2-Fluoropyridine activated Activated towards Nucleophiles High risk of degradation 2-F->activated 4-F 4-Fluoropyridine 4-F->activated 3-F 3-Fluoropyridine deactivated Less Activated More Stable 3-F->deactivated mild_cond Non-nucleophilic solvents (DCM, EtOAc) Neutral/Basic Alumina or deactivated Silica Avoid Methanol/Water activated->mild_cond standard_cond Standard Silica Gel is often tolerated Wider range of solvents possible deactivated->standard_cond

Caption: Impact of fluorine position on purification choices.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (n.d.). BenchChem.
  • Troubleshooting guide for the fluorination of pyridinyl ethanone. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines. (n.d.). BenchChem.
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Science Publishing.
  • Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. (n.d.). BenchChem.
  • Overcoming challenges in the purification of pyridine compounds. (n.d.). BenchChem.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry - ACS Publications.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters - ACS Publications.
  • Separation techniques: Chromatography. (2016). JournalAgent.
  • Techniques for removing acidic impurities from fluorinated solvents. (n.d.). BenchChem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses.
  • ANALYTICAL METHODS. (n.d.). atsdr.cdc.gov.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2015). ResearchGate.
  • MARLAP Manual Volume II: Chapter 14, Separation Techniques. (2004). epa.gov.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Fluorochem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). BOC Sciences.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). PMC - NIH.
  • 3-fluoropyridine preparation method high in yield and content. (2017). Google Patents.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC - NIH.
  • 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (1995). Google Patents.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2016). PMC - NIH.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC - NIH.
  • meta-Selective Fluorination of Pyridine Derivatives. (2025). ResearchGate.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). ResearchGate.
  • New method for introducing fluorinated components into molecules. (2024). Uni Münster.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis - ACS Publications.
  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.
  • Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. (2012). ResearchGate.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016). osti.gov.
  • Methods of Analysis for Fluorine. (n.d.). OUCI.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Aryl-Pyridine-3-Carboxaldehydes

Welcome to the technical support center for the synthesis of 5-aryl-pyridine-3-carboxaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aryl-pyridine-3-carboxaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. 5-Aryl-pyridine-3-carboxaldehydes are valuable scaffolds in drug discovery and materials science, but their synthesis can be fraught with challenges, from low yields in the key C-C bond-forming step to difficulties in purification.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, helping you to diagnose problems, optimize conditions, and achieve reproducible, high-yielding results.

Troubleshooting Guide: Common Experimental Issues

The most prevalent method for synthesizing this scaffold is the Suzuki-Miyaura cross-coupling reaction between a 5-halopyridine-3-carboxaldehyde (or a protected precursor) and an arylboronic acid. The following troubleshooting guide is structured around this core reaction.

Question 1: My Suzuki-Miyaura coupling reaction has a very low or zero yield. What are the likely causes and how can I fix it?

This is the most common issue encountered. A failed reaction can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction parameters. A systematic approach is key to diagnosing the problem.

troubleshooting_workflow start Problem: Low/No Yield q1 Analyze Crude LCMS/TLC: Any Starting Material Left? start->q1 sm_present Yes, SMs Present (Incomplete Conversion) q1->sm_present Yes sm_absent No, SMs Absent (Decomposition/Side Reactions) q1->sm_absent No cause1 Cause 1: Inactive Catalyst System sm_present->cause1 cause2 Cause 2: Suboptimal Conditions (Base, Solvent, Temp) sm_present->cause2 cause3 Cause 3: Poor SM Quality sm_present->cause3 cause4 Cause 4: SM Decomposition (Deborylation/Dehalogenation) sm_absent->cause4 cause5 Cause 5: Product Instability or Purification Loss sm_absent->cause5 sol1 Solution: - Rescreen catalysts/ligands - Check Pd source activity - Ensure inert atmosphere cause1->sol1 sol2 Solution: - Screen different bases/solvents - Optimize temperature - Check concentration cause2->sol2 sol3 Solution: - Verify SM purity (NMR, LCMS) - Purify SMs if necessary cause3->sol3 sol4 Solution: - Use milder base (e.g., K3PO4, CsF) - Lower reaction temperature - Use boronic ester cause4->sol4 sol5 Solution: - Analyze crude for product - Use aldehyde protection strategy - Optimize workup/purification cause5->sol5 vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electorphile) Intermediate1->VilsmeierReagent SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex ArylPyridine 3-Arylpyridine ArylPyridine->SigmaComplex IminiumSalt Iminium Salt SigmaComplex->IminiumSalt FinalProduct 5-Aryl-pyridine- 3-carboxaldehyde IminiumSalt->FinalProduct H2O Workup

Optimization

Technical Support Center: Pyridine Carboxaldehyde Synthesis

Welcome to the technical support center for pyridine carboxaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine carboxaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of these critical heterocyclic building blocks. Drawing from established literature and practical experience, this resource provides in-depth, cause-and-effect explanations and actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) by Synthetic Route

The synthesis of pyridine carboxaldehydes is versatile, with several established routes. However, each pathway presents a unique profile of potential side reactions and byproducts. This section is organized by the most common synthetic methodologies to directly address the issues you may encounter.

Oxidation of Methylpyridines (Picolines)

The direct oxidation of the methyl group on a pyridine ring is one of the most common and economically viable methods for producing pyridine carboxaldehydes. However, controlling the oxidation state is a primary challenge.

Q1: My oxidation of 3-methylpyridine (β-picoline) is producing a significant amount of nicotinic acid. How can I prevent this over-oxidation?

A1: This is the most common issue in the oxidation of methylpyridines. The desired aldehyde is susceptible to further oxidation under the reaction conditions, leading to the thermodynamically more stable carboxylic acid.

  • Underlying Cause: The pyridine carboxaldehyde intermediate is often more reactive to the oxidant than the starting methylpyridine. Factors like prolonged reaction times, excessive oxidant stoichiometry, and high temperatures exacerbate this issue. Many catalytic systems, especially those based on vanadium or manganese, are highly active and can readily facilitate this second oxidation step[1][2][3].

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar equivalents of your oxidizing agent. Start with a slightly substoichiometric amount and incrementally add more while monitoring the reaction progress by GC or TLC.

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. High temperatures increase the rate of over-oxidation disproportionately.

    • Choice of Oxidant: Milder oxidizing agents are preferred. While strong oxidants like KMnO4 will almost exclusively yield the carboxylic acid, reagents like selenium dioxide (SeO2) are known to be more selective for the aldehyde, though its toxicity is a major drawback[4]. Modern vapor-phase oxidations over mixed-metal oxide catalysts (e.g., V-Ti-Cr-Al-P) can offer high selectivity with careful process control[3].

    • Reaction Time: Monitor the reaction closely. Once the maximum concentration of the aldehyde is reached, quench the reaction immediately to prevent its subsequent oxidation.

Q2: I'm attempting a multi-step synthesis involving chlorination of the methyl group followed by hydrolysis, but I'm observing low yields and tar formation. What's going wrong?

A2: This route, while effective, is sensitive to reaction conditions, particularly temperature. The formation of tar or "coking" is a sign of decomposition at elevated temperatures[5].

  • Underlying Cause: At excessively high temperatures (e.g., >150°C), the pyridine ring itself can undergo electrophilic side reactions and polymerization, leading to insoluble, dark-colored byproducts[5]. Furthermore, incomplete chlorination can leave starting material, while over-chlorination can lead to trichloromethyl pyridine, which is harder to hydrolyze.

  • Troubleshooting & Prevention:

    • Optimal Chlorination Temperature: Maintain a strict temperature range during the chlorination step. For 3-methylpyridine, a range of 137-142°C has been identified as optimal to favor side-chain radical chlorination while minimizing ring substitution and decomposition[5].

    • Initiator Use: Use a radical initiator (e.g., AIBN) to promote the desired side-chain chlorination at lower temperatures.

    • Hydrolysis Conditions: The hydrolysis of the intermediate di- or trichloromethyl pyridine should be performed under controlled conditions. Using a base like calcium carbonate can effectively catalyze the hydrolysis while neutralizing the HCl byproduct, preventing acid-catalyzed degradation[5].

Byproduct Profile: Oxidation of Methylpyridines
ByproductFormation PathwayPrevention Strategy
Pyridine Carboxylic Acid Over-oxidation of the aldehyde intermediate.Use mild oxidants, control stoichiometry and temperature, monitor reaction time.
Unreacted Methylpyridine Incomplete reaction due to insufficient oxidant or low temperature/time.Increase reaction time or temperature moderately; ensure adequate oxidant.
Chlorinated Pyridines Electrophilic substitution on the pyridine ring during chlorination step.Maintain optimal temperature; avoid overly acidic conditions.
Polymeric Tar High-temperature decomposition and side reactions.Strictly control reaction temperature during chlorination and hydrolysis.
Visualizing Byproduct Formation in Methylpyridine Oxidation

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Pathways Methylpyridine Methylpyridine Aldehyde Pyridine Carboxaldehyde Methylpyridine->Aldehyde Controlled Oxidation Tar Polymeric Tar Methylpyridine->Tar High Temp Decomposition RingHalogenation Ring-Halogenated Pyridine Methylpyridine->RingHalogenation Electrophilic Substitution CarboxylicAcid Pyridine Carboxylic Acid Aldehyde->CarboxylicAcid Over-oxidation

Formylation of Pyridines

Directly adding a formyl group to the pyridine ring, for instance via Vilsmeier-Haack or lithiation/DMF routes, can be effective but is often plagued by issues of regioselectivity and the electron-deficient nature of the ring.

Q3: My Vilsmeier-Haack formylation of a substituted pyridine is giving me a mixture of isomers and low yield. How can I improve this?

A3: The Vilsmeier-Haack reaction is an electrophilic substitution, which is disfavored on the electron-deficient pyridine ring[6][7]. The reaction often requires harsh conditions and the regioselectivity is highly dependent on the existing substituents on the pyridine ring.

  • Underlying Cause: The pyridine nitrogen deactivates the ring towards electrophilic attack. The reaction, when it does proceed, can lead to substitution at multiple positions, and byproducts from reactions with the Vilsmeier reagent itself are possible[8]. For many pyridine derivatives, this reaction simply fails[7].

  • Troubleshooting & Prevention:

    • Alternative Routes: For many substrates, Vilsmeier-Haack is not the optimal method. Consider an ortho-lithiation followed by quenching with DMF, especially if you have a directing group at a position that can stabilize the lithiated intermediate[7].

    • Activate the Ring: If possible, use a pyridine derivative with electron-donating groups (EDGs) to increase the ring's nucleophilicity.

    • Protecting Groups: N-oxidation of the pyridine to a pyridine-N-oxide can activate the ring for certain transformations, although this adds extra steps to the synthesis.

Reissert-Henze Reaction

This classic reaction provides a pathway to functionalize the pyridine ring, typically at the 2-position, by reacting a pyridine N-oxide with an acyl chloride and a nucleophile like cyanide.

Q4: I am getting a complex mixture of byproducts in my Reissert-Henze reaction. What are the likely side reactions?

A4: The Reissert-Henze reaction proceeds through a reactive N-acyloxypyridinium salt intermediate[9]. This intermediate is susceptible to attack by various nucleophiles and can also undergo rearrangements or eliminations, leading to a range of byproducts.

  • Underlying Cause: The stability of the N-acyloxypyridinium salt is crucial. Its hygroscopic nature makes it prone to hydrolysis if moisture is not rigorously excluded[9]. The choice of solvent is also critical, as polar solvents can promote unwanted side reactions[9].

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent Choice: Non-polar solvents are generally preferred to minimize side reactions[9].

    • Temperature Control: The formation of the Reissert salt is typically done at low temperatures. Subsequent reaction with the nucleophile may require heating, but this should be carefully optimized to avoid decomposition.

    • Purification of N-oxide: Ensure the starting pyridine N-oxide is pure, as impurities can lead to a cascade of side reactions.

Visualizing the Reissert-Henze Troubleshooting Logic

ReissertHenze_Troubleshooting start Low Yield / Complex Mixture in Reissert-Henze Reaction check_moisture Is the reaction strictly anhydrous? start->check_moisture check_solvent Is a non-polar solvent being used? check_moisture->check_solvent Yes action_dry Action: Use dried solvents/glassware and inert atmosphere. check_moisture->action_dry No check_temp Is temperature controlled during salt formation and reaction? check_solvent->check_temp Yes action_solvent Action: Switch to a non-polar solvent (e.g., Toluene). check_solvent->action_solvent No action_temp Action: Optimize temperature profile. Low temp for salt formation. check_temp->action_temp No success Improved Yield and Purity check_temp->success Yes action_dry->check_solvent action_solvent->check_temp action_temp->success

General Purification Guidance

Q5: My crude pyridine carboxaldehyde is an impure, often brown, oil. What are the best general purification strategies?

A5: Pyridine carboxaldehydes can be unstable, particularly to air and light, leading to discoloration from minor impurities[10]. Purification requires careful handling.

  • Recommended Protocols:

    • Distillation: Vacuum distillation is highly effective for purifying liquid pyridine carboxaldehydes. It is crucial to use an efficient vacuum to keep the distillation temperature low, preventing thermal decomposition.

    • Column Chromatography: For solid or less volatile aldehydes, silica gel chromatography is standard. Use a solvent system with moderate polarity (e.g., ethyl acetate/hexanes). It can be beneficial to add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to the eluent to prevent the aldehyde from streaking or decomposing on the acidic silica gel.

    • Bisulfite Adduct Formation: A classic method for separating aldehydes from non-carbonyl impurities involves forming the solid sodium bisulfite adduct. The aldehyde can be regenerated from the filtered adduct by treatment with a mild base (e.g., NaHCO3 solution). This method is particularly useful for removing stubborn, similarly-behaving impurities.

    • Storage: Purified pyridine carboxaldehydes should be stored under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated to minimize degradation over time.

References

  • Rusev, R. I., Georgieva, M., Kurteva, V., & Shivachev, B. L. General procedure for the synthesis of 4-pyridine carboxaldehyde... . ResearchGate. [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Preparation method of 2-pyridine carboxaldehyde . Patsnap. [Link]

  • A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Pyridine . Wikipedia. [Link]

  • Preparation method of 2-pyridine carboxaldehyde.
  • One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones... . Asian Journal of Chemistry. [Link]

  • Kumari, G., et al. Plausible mechanism for formylation of pyridine ring . ResearchGate. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent . ResearchGate. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction . J-STAGE. [Link]

  • Pyridine-2-carbaldehyde . Wikipedia. [Link]

  • 3-Pyridinebutanenitrile, γ-oxo . Organic Syntheses Procedure. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde.
  • Black, G., Depp, E., & Corson, B. B. Oxidation of certain methylpyridines to pyridine carboxylic acids . Journal of Organic Chemistry. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation... . PMC - NIH. [Link]

  • Microbial transformation of pyridine compounds . Proceedings of the Indian Academy of Sciences - Section B. [Link]

  • Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof . IP.com. [Link]

  • Oxidation of methyl-pyridines.
  • Process for producing pyridine carboxylic acids.
  • HETEROCYCLES, Vol. 83, No. 9, 2011 . HETEROCYCLES. [Link]

  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • 4-pyridine carboxaldehyde, 872-85-5 . The Good Scents Company. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine . Pharmaguideline. [Link]

  • Synthesis of pyridine aldehydes.
  • Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction . OSTI.GOV. [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • Reissert-Henze Reaction Research Articles . R Discovery. [Link]

  • A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction . ResearchGate. [Link]

  • Reissert reaction . Wikipedia. [Link]

  • Reissert‐Henze reaction (2020) . SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Welcome to the technical support guide for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the handling, storage, and stability of this compound in solution. Our goal is to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions our team receives regarding the stability of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

Question 1: What are the primary factors that can affect the stability of this compound in solution?

Answer: Based on the structure, which combines a pyridine-3-carboxaldehyde moiety with a substituted phenyl ring, several factors are critical to consider for its stability:

  • pH: The acidity or basicity of the solution can significantly impact the compound. The pyridine nitrogen is basic and can be protonated, while the aldehyde group's reactivity is also pH-dependent.[1][2]

  • Solvent Choice: Protic solvents (e.g., water, methanol) can react with the aldehyde group to form hemiacetals or geminal diols.[3][4] The choice of solvent can influence degradation pathways.

  • Exposure to Light: Aromatic aldehydes are known to contain chromophores that can absorb UV light, potentially leading to photodegradation.[5][6] The conjugated system in this molecule makes it a candidate for photosensitivity.

  • Oxygen/Air Exposure: Aldehydes are susceptible to oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH). This process can be accelerated by air, temperature, and light.[7]

  • Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation.[2][8] For long-term storage, refrigeration is recommended.[9][10][11]

substance 5-(4-Fluoro-2-methoxyphenyl) pyridine-3-carboxaldehyde in Solution factors Key Stability Factors pH pH factors->pH Solvent Solvent factors->Solvent Light Light (UV) factors->Light Temp Temperature / O₂ factors->Temp pathways Potential Degradation Pathways Hydration Hydration/Acetal Formation (to Gem-diol/Hemiacetal) Photodegradation Photodegradation (Radical Reactions) Oxidation Oxidation (to Carboxylic Acid) pathways->Oxidation pathways->Hydration pathways->Photodegradation

Caption: Key factors influencing compound stability.

Question 2: What is the recommended solvent for preparing a stock solution?

Answer: For short-term use and initial dissolution, aprotic, anhydrous solvents are highly recommended to minimize the risk of aldehyde-solvent reactions.

Solvent ClassRecommended ExamplesRationale & Potential Issues
Aprotic (Preferred) Anhydrous DMSO, DMF, Acetonitrile (ACN)These solvents are generally inert towards the aldehyde functionality. DMSO is an excellent solubilizing agent but must be anhydrous as water can promote hydration.[3]
Protic (Use with Caution) Methanol (MeOH), Ethanol (EtOH)Can react reversibly with the aldehyde to form hemiacetals. This may not be a degradation, but it will result in a different chemical species being present in equilibrium.[3][4]
Aqueous Buffers Phosphate, TRIS, etc.Use should be carefully considered and is highly pH-dependent. The compound is likely to have low aqueous solubility.[12] Hydration to the gem-diol is possible.[3]

Question 3: How does pH affect the stability of this molecule?

Answer: The pH of the solution can have a dual effect on the molecule's structure and reactivity:

  • Protonation of the Pyridine Ring: In acidic conditions (low pH), the nitrogen atom on the pyridine ring can become protonated. This increases the electron-withdrawing nature of the ring, making the carbonyl carbon of the aldehyde even more electrophilic and thus more susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[3][13]

  • Carbonyl Reactivity: The general reactivity of aldehydes, including hydration and oxidation, can be catalyzed by both acids and bases.[4][7]

    • Strongly Acidic (pH < 4): May accelerate hydration to the gem-diol.[3]

    • Neutral (pH ~7): Generally provides a more stable environment, though oxidation can still occur.

    • Strongly Basic (pH > 10): Can potentially lead to reactions like the Cannizzaro reaction if the aldehyde cannot form an enolate, resulting in disproportionation to an alcohol and a carboxylic acid.[4]

For most applications, maintaining a pH between 6.0 and 8.0 is a safe starting point, but empirical testing is essential.

Question 4: What are the likely degradation products I should look for?

Answer: From our experience with similar aromatic aldehydes, two primary degradation pathways are most probable:

  • Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid: 5-(4-Fluoro-2-methoxyphenyl)nicotinic acid. This is often observed during storage in the presence of air (oxygen).

  • Hydration: In aqueous or protic solutions, the aldehyde can exist in equilibrium with its hydrated form, a geminal diol: [5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl]methane-1,1-diol. This is typically a reversible process and not necessarily a degradant, but it will appear as a distinct species in analytical methods like NMR and may have different activity.[3][4]

Start 5-(4-Fluoro-2-methoxyphenyl) pyridine-3-carboxaldehyde Oxidation Oxidation (5-(4-Fluoro-2-methoxyphenyl) nicotinic acid) Start->Oxidation [O₂], Light, Heat Hydration Hydration ([5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl] methane-1,1-diol) Start->Hydration H₂O, Protic Solvents (Reversible Equilibrium)

Caption: Potential degradation pathways.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing common stability-related issues encountered during experiments.

Problem 1: "I dissolved the compound in my buffer, and I see a new peak in my HPLC/LC-MS analysis that grows over time."

Answer: This is a classic sign of degradation or reaction in solution. Follow this workflow to diagnose the issue:

start New peak observed in HPLC/LC-MS check_mass Check Mass of New Peak (using LC-MS) start->check_mass mass_plus_16 Mass = Parent + 16 Da? check_mass->mass_plus_16 mass_plus_18 Mass = Parent + 18 Da? mass_plus_16->mass_plus_18  No result_oxidation Likely Oxidation to Carboxylic Acid. Action: Degas solvents, use fresh solution, store under inert gas (N₂/Ar). mass_plus_16->result_oxidation  Yes other_mass Other Mass Change? mass_plus_18->other_mass  No result_hydration Likely Hydration to Gem-diol. Action: This is an equilibrium. Consider using an aprotic solvent if this form is undesirable. mass_plus_18->result_hydration  Yes result_other Possible photodegradation or complex reaction. Action: Run a dark control. Review all solution components for reactivity. other_mass->result_other  Yes

Sources

Optimization

Technical Support Center: Purification of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

This guide provides in-depth troubleshooting and purification protocols for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. It is designed for researchers, chemists, and drug development professionals to address c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this key intermediate.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is commonly synthesized via a Suzuki-Miyaura coupling reaction. This, combined with the inherent reactivity of the aldehyde functional group, leads to a predictable yet challenging impurity profile.

Impurity Class Potential Species Typical Source Key Characteristics
Process-Related Unreacted Starting Materials (Boronic acids/esters, Aryl halides)Incomplete reactionCan be highly polar or non-polar depending on the specific reagents used.
Homocoupling Byproducts (e.g., Biphenyl or Bipyridine dimers)Side reaction in Suzuki coupling[1][2]Typically less polar than the final product.
Protodeboronation/Dehalogenation ProductsSide reaction in Suzuki coupling[1]Lacks one of the aromatic rings; polarity varies.
Palladium Catalyst ResiduesSuzuki coupling reactionCan form palladium black or colloidal palladium; may require specific scavenging techniques.
Base & Solvent Residues (e.g., K₂CO₃, DMSO, DME)Reaction workupCan be inorganic salts or high-boiling organic solvents.
Product-Related 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acidOxidation of the aldehyde group[3]Acidic, significantly more polar than the aldehyde.
[5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanolOver-reduction during synthesis or reduction of the aldehydeMore polar than the aldehyde; lacks the reactive carbonyl group.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My initial TLC plate shows multiple spots close together. What is the most robust initial purification strategy?

A1: When dealing with a complex mixture of byproducts with varying polarities, flash column chromatography is the recommended first step.[4][5] It is a versatile technique capable of separating components based on their differential adsorption to a stationary phase.[5] For this specific molecule, which contains a polar pyridine ring and an aldehyde group, a normal-phase setup using silica gel is most effective.[4]

  • Causality: The silica gel stationary phase is highly polar. Non-polar impurities (like homocoupling byproducts) will travel through the column quickly with a less polar solvent, while your more polar product and highly polar impurities (like the corresponding carboxylic acid or unreacted boronic acids) will be retained more strongly. By gradually increasing the solvent polarity (a gradient elution), you can sequentially elute the different components.

Q2: My NMR analysis confirms a significant amount of the corresponding carboxylic acid impurity. Is there a way to remove this without chromatography?

A2: Yes, an acid-base liquid-liquid extraction is highly effective for removing acidic impurities like carboxylic acids.[3] The principle is to convert the acidic impurity into its water-soluble salt, which can then be washed away.

  • Expert Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that may form.

    • Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will move into the aqueous (top) layer, while your desired aldehyde remains in the organic layer.

    • Drain the lower organic layer. Discard the upper aqueous layer.

    • Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt (like Na₂SO₄ or MgSO₄), filtering, and concentrating.

Q3: After column chromatography, my product is >95% pure, but I need to reach >99.5% for my application. What is the best final purification step?

A3: For achieving high purity, especially for removing trace impurities that co-elute during chromatography, recrystallization is the ideal "polishing" step. This technique relies on the principle that the desired compound and impurities have different solubility profiles in a given solvent system.

  • Causality: A successful recrystallization requires finding a solvent where your product is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent after your product has crystallized (remaining in the mother liquor).

Q4: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?

A4: This is a common challenge. The solution is a systematic solvent screening process, often leading to the use of a mixed-solvent system.

  • Expert Protocol: Solvent Screening

    • Place a small amount of your compound (10-20 mg) into several different test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe solubility.

    • If insoluble, heat the solvent to its boiling point and observe. If it dissolves, it's a potential candidate. Allow it to cool slowly to see if crystals form.

    • If the compound is too soluble in a polar solvent (like Ethanol) and insoluble in a non-polar solvent (like Hexane), you can create a mixed-solvent system. Dissolve the compound in the minimum amount of the hot "good" solvent (Ethanol), then slowly add the "poor" solvent (Hexane) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

Recommended Solvents for Screening Type Comments
IsopropanolSingle SolventGood starting point for moderately polar compounds.
Ethyl AcetateSingle SolventOften effective for aromatic systems.
TolueneSingle SolventGood for less polar compounds; may require slow cooling.
Ethanol / WaterMixed SystemExcellent for polar compounds containing H-bond acceptors.
Acetone / HexaneMixed SystemVersatile system with a wide polarity range.
Dichloromethane / HexaneMixed SystemGood for compounds that are highly soluble in chlorinated solvents.

Q5: My product has "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A5: Oiling out occurs when the solute precipitates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to redissolve the oil, then add a small amount more of the hot solvent to make the solution slightly less concentrated.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the cooled solution to induce crystallization.

Section 3: Visualized Workflows and Protocols

Purification Strategy Decision Tree

This flowchart guides the selection of the appropriate purification method based on the initial purity assessment.

Purification_Strategy start Crude Product Analysis (TLC, NMR) check_purity Assess Purity & Impurity Type start->check_purity sub_q1 Complex Mixture? (Multiple Spots) check_purity->sub_q1 Low Purity sub_q2 Mainly Acidic/Basic Impurities? check_purity->sub_q2 Specific Impurities sub_q3 Relatively Pure? (>90%) check_purity->sub_q3 High Purity sub_q1->sub_q2 No chromatography Perform Flash Column Chromatography sub_q1->chromatography Yes sub_q2->chromatography No extraction Perform Acid-Base Extraction sub_q2->extraction Yes sub_q3->chromatography No recrystallization Perform Recrystallization sub_q3->recrystallization Yes final_analysis Final Purity Analysis (NMR, HPLC, LCMS) chromatography->final_analysis extraction->check_purity Re-assess recrystallization->final_analysis

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1-2 grams of crude product.

Column_Workflow prep 1. Slurry Pack Column (Silica Gel in Hexane) load 2. Load Sample (Adsorbed onto silica - 'dry load') prep->load elute1 3. Elute with Low Polarity Solvent (e.g., 9:1 Hexane:EtOAc) To remove non-polar impurities load->elute1 elute2 4. Gradually Increase Polarity (e.g., 7:3 -> 1:1 Hexane:EtOAc) To elute product elute1->elute2 collect 5. Collect Fractions (Monitor by TLC) elute2->collect combine 6. Combine Pure Fractions collect->combine concentrate 7. Concentrate Under Reduced Pressure combine->concentrate

Caption: Standard workflow for flash column chromatography.

  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 40-100 times the mass of your crude sample. Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane) and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (2-3 times the sample mass) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting with a low-polarity mobile phase (eluent), determined by prior TLC analysis. A good starting point is a solvent system that gives your product an Rf value of ~0.2-0.3 on a TLC plate.

  • Gradient Elution: Gradually increase the polarity of the eluent to move your product down the column. For example, start with 10% Ethyl Acetate (EtOAc) in Hexane, and incrementally increase to 20%, 30%, 50%, and so on.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by running TLC plates on the collected fractions.

  • Combine and Concentrate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Reddit. (2015). Purifying aldehydes? [Online Forum]. Available at: [Link]

  • Sawada, H. (1985). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available at: [Link]

  • Pestana, J. A., et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • Boyd, M. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Online Forum]. Available at: [Link]

  • Chemistry Desk. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoropyridine-3-carbaldehyde. PubChem. Available at: [Link]

  • Harji, R. R., et al. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? [Online Forum]. Available at: [Link]

  • L. K. T. Nguyen, et al. (2012). On-the-fly-reporting of easily oxidisable primary alcohols as aldehydes during gas chromatographic-mass spectrometric analysis. RSC Publishing. Available at: [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • Boroncore. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online Forum]. Available at: [Link]

  • ChemBK. (2024). 5-Fluoropyridine-3-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine. PubChem. Available at: [Link]

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Available at: [Link]

  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method.... Science of Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. Available at: [Link]

  • ResearchGate. (2012). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Substituted Pyridine Synthesis

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide a deeper understanding of reaction optimization. Pyridine scaffolds are cornerstones in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical endeavor.[1] This resource consolidates field-proven insights and established protocols to help you navigate the complexities of pyridine ring construction.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[2] Classical methods involving simple reflux in ethanol can be inefficient.[3]

Causality & Solutions:

  • Inefficient Reaction Conditions: The multi-component nature of the Hantzsch reaction requires precise control over various parameters to favor product formation over side reactions.[2]

    • Catalyst Selection: The reaction is often acid-catalyzed. While traditional methods may not specify a catalyst, the addition of a Brønsted acid like p-toluenesulfonic acid (PTSA) can significantly improve yields.[2] For example, using PTSA with ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[2]

    • Solvent & Temperature: Solvent choice is critical for reactant solubility and reaction kinetics. While refluxing ethanol is common, exploring alternative solvents or even solvent-free conditions can be beneficial. Solvent-free reactions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) have achieved yields up to 95% in shorter times. Microwave-assisted synthesis is another powerful technique that uses rapid, uniform heating to accelerate the reaction and improve yields.[4][5]

  • Incomplete Oxidation: The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[2] This step is driven by the stability gained from aromatization.[2]

    • Oxidant Choice: If your protocol relies on spontaneous air oxidation, it may be slow and inefficient. Ensure the use of an appropriate and sufficient amount of an oxidizing agent. Common choices include nitric acid, potassium permanganate (KMnO4), iodine, or ceric ammonium nitrate (CAN).[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the 1,4-DHP intermediate. If the intermediate persists, the oxidation step is the bottleneck.

Issue 2: Significant Byproduct Formation

Q: I am observing unexpected byproducts in my reaction. How can I improve selectivity?

A: Byproduct formation reduces the yield of the desired product and complicates purification. The nature of the byproduct can provide clues to the underlying issue.

Causality & Solutions:

  • Incorrect Order of Reagent Addition: In asymmetrical syntheses, the order of addition can be critical to prevent the formation of undesired isomers or side products. For instance, in an unsymmetrical Hantzsch reaction, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can enhance selectivity and prevent the formation of unwanted intermediates.

  • Hydrolysis of Functional Groups: If your target molecule contains sensitive functional groups, such as a nitrile, hydrolysis can occur under acidic or basic conditions, leading to amides or carboxylic acids as byproducts.

    • pH Control: Carefully control the pH of the reaction mixture. If hydrolysis is an issue, consider running the reaction under neutral or milder conditions if possible.

    • Protecting Groups: If pH control is not feasible, the use of protecting groups for sensitive functionalities may be necessary.

  • Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) under the reaction conditions, consuming starting materials and generating polymeric or resinous byproducts.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor these side reactions relative to the main product-forming pathway.

    • Stoichiometry: Ensure precise control over the stoichiometry of your reactants.

Issue 3: Difficulty with Product Purification

Q: My crude product is a complex mixture, and I am struggling to isolate the pure pyridine derivative. What purification strategies are most effective?

A: Purification can be challenging due to the polarity of the pyridine nitrogen and the potential for co-eluting byproducts.

Causality & Solutions:

  • Choice of Technique: The best purification method depends on the physical properties of your compound and the impurities present.

    • Column Chromatography: This is the most versatile technique. Use a systematic approach to select your mobile phase, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate).[6]

    • Recrystallization: This is an excellent method for purifying solid compounds. The key is to find a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure pyridine extracted back into an organic solvent.

    • Distillation: For liquid products, distillation (simple, fractional, or vacuum) can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst and solvent for my pyridine synthesis?

A1: The choice of catalyst and solvent is interdependent and crucial for reaction success.[8] For condensation reactions like the Hantzsch or Bohlmann-Rahtz synthesis, catalysts often serve to activate carbonyl groups or promote cyclization.[9]

  • Catalysts: Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids (e.g., PTSA, acetic acid) are common.[3][5] Green catalysts, such as ionic liquids or solid supports like γ-Al2O3 nanoparticles, are gaining traction for their efficiency and reusability.[2] The optimal catalyst depends on the specific substrates and reaction mechanism.[8] For instance, in some multicomponent reactions, an amine base like piperidine works best in ethanol, while an ionic base like tetrabutylammonium hydroxide (TBAH) gives faster results in acetonitrile.[8]

  • Solvents: The solvent must solubilize the reactants and facilitate the reaction kinetics. Polar protic solvents like ethanol are often used. However, greener alternatives like water, supercritical CO₂, or even solvent-free conditions are highly effective and environmentally preferable.[3][10] Changing the solvent from ethanol to acetonitrile has been shown to overcome difficulties in reactions with sterically hindered aldehydes.[8]

Q2: What are the advantages of using "green chemistry" approaches for pyridine synthesis?

A2: Green chemistry principles aim to make chemical synthesis more sustainable, and they offer significant advantages for pyridine synthesis.[10][11] These methods often lead to higher yields, shorter reaction times, simpler workups, and reduced environmental impact.[11] Key green approaches include:

  • Microwave-Assisted Synthesis: Provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes and increasing yields.[4][5]

  • Ultrasonic Irradiation: Can enhance reaction rates and yields, as demonstrated in the PTSA-catalyzed Hantzsch synthesis in aqueous micelles.[2]

  • Solvent-Free Reactions: Eliminating organic solvents reduces waste, cost, and environmental hazards.[10] These reactions, sometimes called solid-state or mechanochemical reactions (e.g., ball milling), can be highly efficient.[10][11]

  • Multicomponent Reactions (MCRs): Reactions like the Hantzsch synthesis are inherently green because they combine three or more reactants in a single step, which improves atom economy and reduces the number of synthetic and purification steps.[2][11]

Q3: My reaction involves a 1,4-dihydropyridine intermediate. What are the best methods for the final aromatization step?

A3: The oxidation of the 1,4-dihydropyridine (1,4-DHP) to the final pyridine product is a critical step. The choice of oxidant can depend on the functional groups present in your molecule. A variety of effective and reliable oxidizing agents can be used:

  • Iodine in Refluxing Methanol: A mild and effective method that tolerates a variety of substituents.

  • Chromium Dioxide (CrO₂)

  • Manganese Dioxide (MnO₂) [12]

  • Potassium Permanganate (KMnO₄) [2]

  • Ceric Ammonium Nitrate (CAN) [12]

  • Metal-Free Photochemical Conditions: Using UV or visible light can be a green alternative for aromatization.[2]

Data & Protocols

Table 1: Comparison of Conditions for Hantzsch Synthesis
Catalyst / ConditionsAldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)TimeYield (%)Reference
RefluxBenzaldehydeEthyl acetoacetateAmmonium AcetateEthanol~784 hLow-Moderate[3]
p-TSA / UltrasonicBenzaldehydeEthyl acetoacetateAmmonium AcetateAqueous (SDS, 0.1M)RT-96[2]
γ-Al2O3 nanoparticlesVariousEthyl acetoacetateAmmonium AcetateSolvent-free9015-25 min90-95
Microwave IrradiationVariousEthyl acetoacetateAmmonium AcetateEthanol-5-7 min90-94[4]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol describes an efficient, green synthesis of a polysubstituted pyridine derivative.

Step 1: Reaction Setup

  • In a 10 mL microwave reaction vessel, combine 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (2 mmol).[4]

  • Add 2-3 mL of ethanol as the solvent.

  • Seal the vessel with a cap.

Step 2: Microwave Irradiation

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 120-140°C) for 5-7 minutes.[4] Monitor the pressure to ensure it remains within the safe limits of the vessel.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[6]

Step 4: Characterization

  • Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low reaction yields.

TroubleshootingWorkflow Troubleshooting Flowchart: Low Pyridine Yield start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sub_present Significant Starting Material Remains check_tlc->sub_present Incomplete Conversion byprod_present Major Byproducts Observed check_tlc->byprod_present Poor Selectivity no_product Complex Mixture/ No Clear Product Spot check_tlc->no_product Degradation/ Side Reactions opt_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Add/Change Catalyst - Use Microwave/Ultrasound sub_present->opt_conditions check_reagents Verify Reagent Purity and Stoichiometry sub_present->check_reagents opt_order Optimize Order of Addition (for asymmetric synthesis) byprod_present->opt_order change_solvent Change Solvent System (e.g., EtOH to ACN) byprod_present->change_solvent lower_temp Lower Reaction Temperature no_product->lower_temp check_stability Check Stability of Starting Materials/Product under Reaction Conditions no_product->check_stability end Improved Yield opt_conditions->end check_reagents->end opt_order->end change_solvent->end lower_temp->end check_stability->end

Sources

Optimization

Preventing decomposition of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Welcome to the dedicated technical support guide for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this valuable research compound. Our goal is to ensure the integrity of your experiments by minimizing compound decomposition.

Introduction to the Stability of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a complex aromatic aldehyde with a unique substitution pattern that influences its stability. The pyridine ring, along with the fluoro and methoxy substituents on the phenyl ring, creates a nuanced electronic environment that can affect the reactivity of the aldehyde functional group. Aromatic aldehydes, in general, are susceptible to degradation through several pathways, and understanding these is key to preventing decomposition.[1][2]

The primary modes of decomposition for aromatic aldehydes include:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of air (oxygen).[3][4] This is often the most common degradation pathway.

  • Light-Induced Decomposition: Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to a variety of degradation products.[5][6][7]

  • Hydrolysis: While less common for aromatic aldehydes compared to their aliphatic counterparts, under certain conditions (e.g., presence of strong acids or bases), the aldehyde can undergo hydration to form an unstable geminal diol.[4][8][9][10]

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

The electronic nature of the substituents on the aromatic rings of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde plays a significant role in its stability. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the electrophilicity of the carbonyl carbon.[11] Conversely, the methoxy group is electron-donating. This complex interplay of electronic effects can impact the aldehyde's susceptibility to nucleophilic attack and oxidation.

Frequently Asked Questions (FAQs)

Q1: My sample of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde has turned a yellow or brownish color. What does this indicate?

A1: A change in color from a white or off-white solid to yellow or brown is a common indicator of decomposition. This is often due to the formation of oxidized impurities or polymeric materials resulting from degradation. We recommend verifying the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use.

Q2: I've noticed a decrease in the potency of my compound in my biological assays. Could this be due to decomposition?

A2: Yes, a decrease in biological activity is a strong indicator that the parent compound has degraded. The primary decomposition product, the corresponding carboxylic acid, is unlikely to have the same biological activity as the aldehyde.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated at 2-8°C is recommended).[12][13][14][15] The container should be tightly sealed to prevent exposure to air and moisture.

Q4: Can I handle this compound on the open bench?

A4: For weighing and preparing solutions, it is highly recommended to work in a glove box or under a constant stream of an inert gas to minimize exposure to atmospheric oxygen and moisture. If a glove box is not available, minimize the time the compound is exposed to the open air.

Q5: Are there any solvents I should avoid when working with this aldehyde?

A5: While many common organic solvents are compatible, be cautious with solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether), as these can accelerate oxidation. Using freshly distilled or inhibitor-free solvents is recommended. Also, avoid strongly acidic or basic aqueous solutions to prevent hydrolysis or other base-catalyzed reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS corresponding to an increased molecular weight of +16 amu. Oxidation of the aldehyde to the carboxylic acid.Purify the sample by chromatography or recrystallization. In the future, ensure storage and handling under an inert atmosphere.
Broadening of peaks in NMR spectrum and appearance of baseline "hump". Formation of polymeric byproducts.This is often irreversible. The sample may need to be discarded. Review handling procedures to prevent future occurrences.
Inconsistent results in chemical reactions. Partial decomposition of the starting material.Re-purify the aldehyde before use. Consider using a freshly opened bottle or a sample that has been properly stored.
Solid material appears clumpy or sticky. Absorption of moisture from the atmosphere.Dry the material under high vacuum. Ensure future storage in a desiccator or glove box.

Experimental Protocols

Protocol 1: Proper Storage of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
  • Upon receipt, immediately place the manufacturer's sealed container inside a desiccator filled with a suitable desiccant (e.g., Drierite).

  • For long-term storage, place the desiccator in a refrigerator at 2-8°C.

  • For daily use, it is best to store the compound in a glove box with a dry, inert atmosphere.

  • If a glove box is not available, consider using a vial with a PTFE-lined septum cap. The vial can be flushed with argon or nitrogen before sealing.

Protocol 2: Handling and Weighing
  • Ideal Method (Glove Box):

    • Transfer the required amount of the aldehyde inside a glove box with an oxygen and moisture-free atmosphere.

    • Weigh the compound in a tared vial.

    • Dissolve in an anhydrous, de-gassed solvent if preparing a stock solution.

  • Alternative Method (Inert Gas Blanket):

    • Use a two-necked flask or a flask with a sidearm.

    • Introduce a gentle, positive pressure of argon or nitrogen through the sidearm.

    • Briefly remove the stopper to add the aldehyde.

    • Replace the stopper and continue the inert gas flow while adding solvent.

Visualizing Decomposition and Prevention

Diagram 1: Major Decomposition Pathways

A 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde B Oxidation (O2, light) A->B Exposure to Air/Light D Photodegradation (UV light) A->D Exposure to Light C 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid B->C E Radical Intermediates D->E F Polymeric Byproducts E->F

Caption: Key decomposition routes for the title compound.

Diagram 2: Workflow for Preventing Decomposition

cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup S1 Receive Compound S2 Store at 2-8°C S1->S2 S3 Inert Atmosphere (Ar/N2) S2->S3 S4 Protect from Light S3->S4 H1 Weigh in Glove Box or under Inert Gas S4->H1 H2 Use Anhydrous/Degassed Solvents H1->H2 R2 Maintain Inert Atmosphere H2->R2 R1 Assemble Glassware Hot & Dry R1->R2

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Characterization of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Substituted Biaryl Aldehyde 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a biaryl scaffold of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Biaryl Aldehyde

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is a biaryl scaffold of significant interest in drug discovery. The pyridine-3-carboxaldehyde moiety serves as a versatile handle for a variety of chemical transformations, while the substituted phenyl ring allows for the fine-tuning of electronic and steric properties, crucial for optimizing ligand-receptor interactions. The presence of a fluorine atom and a methoxy group introduces specific electronic effects that can profoundly influence molecular conformation, metabolic stability, and binding affinity. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this molecule, offering a rationale for the observed chemical shifts and coupling constants. By comparing its spectral data with those of carefully selected analogues, we will illuminate the influence of the fluoro and methoxy substituents.

Predicted NMR Spectral Data for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

While a publicly available, experimentally verified NMR spectrum for this specific molecule is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra by analyzing the constituent fragments and applying established principles of NMR spectroscopy. The prediction is based on the known spectral data of pyridine-3-carboxaldehyde, 2-fluoro-4-methoxyphenylboronic acid, and related substituted biaryl systems.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the three protons on the pyridine ring, and the three protons on the phenyl ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
CHO10.1 - 10.2s-
H-2 (pyridine)~9.1dJ ≈ 2.0
H-6 (pyridine)~8.9dJ ≈ 2.0
H-4 (pyridine)~8.3tJ ≈ 2.0
H-6' (phenyl)~7.4dJ ≈ 8.5
H-3' (phenyl)~6.8dJ ≈ 2.5
H-5' (phenyl)~6.7ddJ ≈ 8.5, 2.5
OCH₃~3.9s-

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~192
C-4' (C-F)~165 (d, ¹JCF ≈ 250 Hz)
C-2' (C-OCH₃)~158
C-5 (pyridine)~152
C-2 (pyridine)~155
C-6 (pyridine)~150
C-3 (pyridine)~135
C-6' (phenyl)~132
C-1' (phenyl)~118
C-5' (phenyl)~110 (d, ²JCF ≈ 25 Hz)
C-3' (phenyl)~105 (d, ²JCF ≈ 21 Hz)
OCH₃~56

Comparative NMR Analysis: Understanding Substituent Effects

To appreciate the electronic influence of the fluoro and methoxy groups, a comparison with simpler analogues is instructive.

Comparison with 5-Phenylpyridine-3-carboxaldehyde:

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
5-Phenylpyridine-3-carboxaldehydeH-2, H-6 (~8.8-9.0), Phenyl-H (7.3-7.6)C-phenyl (127-138)
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehydeH-2, H-6 (~8.9-9.1), Phenyl-H (6.7-7.4)C-phenyl (105-165, with C-F coupling)

The introduction of the electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine at the para position on the phenyl ring significantly alters the electronic distribution. The methoxy group is expected to shield the ortho and para protons, shifting them upfield in the ¹H NMR spectrum. Conversely, the fluorine atom will deshield the carbon it is attached to, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant in the ¹³C NMR spectrum.

Comparison with 2-Methoxy-4-fluorobenzaldehyde:

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
2-Methoxy-4-fluorobenzaldehydeCHO (~10.3), Aromatic-H (6.7-7.8)C=O (~188), C-F (~168, d), C-OCH₃ (~164)
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehydeCHO (~10.1), Aromatic-H (6.7-7.4, pyridine-H downfield)C=O (~192), C-F (~165, d), C-OCH₃ (~158)

Comparing the target molecule to a simpler benzaldehyde derivative highlights the influence of the pyridine ring. The electron-withdrawing nature of the pyridine ring is expected to deshield the aldehydic proton and the carbons of the attached phenyl ring to some extent.

Experimental Protocols for NMR Characterization

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized data acquisition parameters.

Standard Operating Procedure: Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde for ¹H NMR, and 20-30 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent.[2] Most commercially available deuterated solvents already contain TMS.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Standard Operating Procedure: Data Acquisition (¹H and ¹³C NMR)

These are general guidelines for a 400 MHz spectrometer. Specific parameters may need to be optimized.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID).

    • Perform a Fourier Transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Advanced Structural Elucidation with 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the pyridine and phenyl rings.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[3][4]

Visualizing the Molecular Structure and Synthesis

The synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[5] This powerful C-C bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System 5_bromo 5-Bromopyridine-3-carboxaldehyde product 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde 5_bromo->product Aryl Halide boronic_acid 2-Fluoro-4-methoxyphenylboronic acid boronic_acid->product Boronic Acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Base Base (e.g., Na₂CO₃) Base->product

Caption: Synthetic route via Suzuki-Miyaura coupling.

The following diagram illustrates the workflow for comprehensive NMR characterization.

NMR_Workflow Sample_Prep Sample Preparation 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Structure_Elucidation Structure Elucidation & Assignment Data_Processing->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR characterization of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde provides a detailed electronic and structural fingerprint of this important synthetic intermediate. Through a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The comparative analysis with simpler analogues underscores the significant electronic contributions of the fluoro and methoxy substituents, which are critical considerations in rational drug design. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable NMR data, ensuring the integrity of research and development efforts that utilize this versatile molecular scaffold.

References

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  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • RSC Publishing. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

  • Sci-Hub. (n.d.). The prediction of the 19F NMR spectra of fluoro-substituted arenetricarbonylchromium complexes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]

  • Go up. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Pall. Retrieved from [Link]

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  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to Purity Assessment: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Introduction In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The subject of this guide, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (Molecular Formula: C₁₃H₁₀FNO₂, Molecular Weight: 231.22 g/mol ), serves as a pertinent example.[1] As a complex organic molecule likely synthesized through a multi-step process, it is susceptible to contamination from starting materials, by-products, or residual solvents.[2] These impurities can have unintended biological effects or interfere with downstream reactions, making rigorous purity assessment a non-negotiable step.

This guide provides an in-depth comparison of elemental analysis—a foundational technique for verifying empirical formula—with modern chromatographic and spectroscopic methods. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale to design a comprehensive, self-validating analytical strategy for purity determination.

Part 1: Elemental Analysis (CHN Analysis) - The Foundational Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique used to determine the mass fractions of these elements in a sample.[3][4] Its primary role is not to identify specific impurities but to provide a high-level confirmation of the compound's bulk purity and empirical formula. The logic is straightforward: if the sample is pure, the experimentally determined percentages of C, H, and N will align closely with the theoretical values calculated from its molecular formula.

The Causality of Choice: Why start with elemental analysis? Because it is a direct, quantitative assessment of the core composition of your synthesized compound.[4] While techniques like NMR or MS confirm the structure, elemental analysis confirms the substance. A significant deviation flags fundamental issues, such as the presence of inorganic salts, residual solvents (which alter the C/H ratio), or an incorrect molecular structure altogether, before more resource-intensive analyses are performed. For a new compound, many scientific journals require elemental analysis data to confirm its composition, with results typically expected to be within ±0.4% of the calculated values.[5][6]

Theoretical vs. Expected Experimental Values

For 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (C₁₃H₁₀FNO₂):

ElementTheoretical PercentageAcceptable Experimental Range (±0.4%)
Carbon (C)67.53%67.13% - 67.93%
Hydrogen (H)4.36%3.96% - 4.76%
Nitrogen (N)6.06%5.66% - 6.46%
Experimental Protocol: CHN Combustion Analysis

This protocol describes a self-validating system where the instrument is calibrated with a known standard, ensuring the trustworthiness of the sample data.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~900-1000°C and ~650°C, respectively).

    • Verify a stable flow of high-purity helium (carrier gas) and oxygen (combustion gas).

    • Perform a system leak check to ensure integrity.

    • Analyze a certified standard (e.g., Acetanilide) of known C, H, and N composition. The results must fall within the standard's specified tolerance before proceeding. This step establishes the validity of the day's runs.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under a high vacuum to remove any residual water or solvents, which would critically skew the C and H percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded meticulously.

    • Fold the capsule to encase the sample securely and eliminate atmospheric contamination.

  • Data Acquisition:

    • Introduce the encapsulated sample into the CHN analyzer's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, where a pulse of pure oxygen triggers flash combustion.

    • The resulting gases (CO₂, H₂O, N₂, and others) are swept by the helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.

  • Analysis and Interpretation:

    • The gas mixture passes through a series of traps or a gas chromatography column to separate CO₂, H₂O, and N₂.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier.

    • The instrument's software uses the recorded weight and detector signals to calculate the percentage of C, H, and N in the original sample.

    • Compare the experimental percentages to the theoretical values. Results within the ±0.4% tolerance support the compound's identity and high purity.[5][6]

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample Weigh Weigh 1-3 mg Dry->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Combust Flash Combustion (~1000°C in O₂) Encapsulate->Combust Reduce Gas Reduction (NOx → N₂) Combust->Reduce Separate Gas Separation (CO₂, H₂O, N₂) Reduce->Separate Detect TCD Detection Separate->Detect Data Calculate %C, %H, %N Detect->Data

Caption: Workflow of CHN Combustion Analysis.

Part 2: Comparative Purity Analysis - A Multi-Technique Approach

While elemental analysis provides a fundamental purity check, it cannot detect impurities with similar elemental compositions or isomers. A comprehensive purity profile requires orthogonal methods that assess the sample based on different physicochemical properties.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8]

The Causality of Choice: HPLC is chosen for its high resolution, sensitivity, and ability to quantify impurities.[2] For a compound like 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, an HPLC purity method can separate the main compound from starting materials, by-products, and degradation products, providing a precise percentage purity based on peak area (e.g., % area under the curve).

  • Method Development & System Preparation:

    • Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water/acetonitrile with a modifier like formic acid or TFA) to achieve good separation between the main peak and potential impurities.

    • Purge the HPLC system to remove air bubbles and equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.

    • Prepare a dilution to a working concentration (e.g., 0.1 mg/mL).

  • Data Acquisition:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the analysis using a UV detector set to a wavelength where the analyte has strong absorbance (e.g., determined from a UV scan, likely around 254 nm).

    • The output is a chromatogram showing peaks over time.

  • Analysis and Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • A purity level of >98% or >99% is often required for drug development intermediates.

MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector Column->Detector Data Chromatogram (% Purity) Detector->Data

Caption: General workflow for HPLC analysis.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation.[9][10][11] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.

The Causality of Choice: For purity, NMR serves two functions. First, it provides definitive structural confirmation. An ¹H NMR spectrum acts as a molecular fingerprint; if the spectrum matches the expected structure, it confirms you have the correct compound. Second, the presence of small, unidentifiable peaks can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used to determine purity with high precision by integrating the signal of the analyte against a certified internal standard.[12]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent itself does not contain impurity peaks that would interfere with the analysis.

    • Add a small amount of an internal standard with a known chemical shift that does not overlap with sample peaks (e.g., Tetramethylsilane, TMS).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Analysis and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Assign the peaks to the corresponding protons in the molecular structure. Verify that the chemical shifts, splitting patterns (multiplicity), and integration values (proton count) are consistent with the structure of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

    • Examine the baseline for small peaks. Any peaks that cannot be attributed to the main compound, the solvent, or known impurities (like residual ethyl acetate or dichloromethane from purification) should be integrated to estimate the level of contamination.

Sample Dissolve Sample in Deuterated Solvent NMRTube Transfer to NMR Tube Sample->NMRTube Spectrometer Acquire Data in NMR Spectrometer NMRTube->Spectrometer FID Raw Data (Free Induction Decay) Spectrometer->FID Spectrum Processed Spectrum (Structure & Purity) FID->Spectrum

Caption: Workflow for NMR spectroscopy analysis.

C. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is an extremely sensitive technique for determining molecular weight and identifying unknown compounds.[14]

The Causality of Choice: MS is the ideal tool for detecting and identifying trace-level impurities.[15][16] While HPLC might show a small impurity peak, it doesn't tell you what it is. By coupling HPLC with a mass spectrometer (LC-MS), you can obtain the mass of that impurity, which is a critical clue to its structure. High-resolution mass spectrometry (HRMS) can provide a molecular formula for the impurity, further aiding in its identification.

  • System Setup:

    • Use an HPLC system connected directly to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) via an ionization source (e.g., Electrospray Ionization, ESI).

    • Develop an LC method as described previously, but ensure the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • As compounds elute from the HPLC column, they are ionized and enter the mass spectrometer.

    • Acquire mass spectra across the entire chromatographic run. The instrument should detect the m/z of the main peak corresponding to the protonated molecule [M+H]⁺ of your compound (expected m/z ≈ 232.08).

  • Analysis and Interpretation:

    • Extract the mass spectrum for the main peak to confirm the molecular weight of the product.

    • Extract mass spectra for any small impurity peaks observed in the chromatogram.

    • The m/z values of these impurities can suggest their identities (e.g., unreacted starting material, a dimer, or a degradation product).

LC HPLC Separation Ionize Ionization Source (e.g., ESI) LC->Ionize Analyze Mass Analyzer (Separates by m/z) Ionize->Analyze Detect Detector Analyze->Detect MS_Data Mass Spectrum (MW & Impurity ID) Detect->MS_Data

Caption: Workflow for Mass Spectrometry analysis.

Part 3: A Comparative Summary and Strategic Application

No single technique provides a complete picture of purity. A robust analysis relies on the strategic combination of orthogonal methods. The table below summarizes the strengths and limitations of each technique in the context of purity assessment.

Analytical Technique Primary Information Provided Sensitivity Key Strengths Key Limitations
Elemental Analysis Elemental Composition (%C, H, N)LowConfirms empirical formula and bulk purity; inexpensive and fast.[4]Does not detect isomers or impurities with similar elemental ratios; not suitable for trace analysis.[3]
HPLC-UV Separation and quantification of non-volatile impuritiesHigh"Gold standard" for purity percentage; excellent for routine quality control; robust and reproducible.[2][7]Does not provide structural information on unknown impurities; requires method development.
NMR Spectroscopy Definitive molecular structure; detection of structural isomersModerateUnambiguous structure confirmation; can quantify purity (qNMR) without needing a reference standard for the impurity itself.[9][12]Lower sensitivity than MS or HPLC for trace impurities; complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight of analyte and impuritiesVery HighExcellent for identifying unknown impurities by mass; indispensable for trace analysis and impurity profiling.[14][16]Typically provides limited structural information alone; quantification can be complex without standards.
Gas Chromatography (GC) Separation and quantification of volatile impuritiesVery HighSpecifically targets volatile organic compounds (VOCs) like residual solvents from synthesis.[7][17]Not suitable for non-volatile compounds like the target molecule; requires the analyte to be thermally stable.[17]
Synthesizing a Coherent Strategy

For a critical intermediate like 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a tiered analytical approach is recommended:

  • Initial Confirmation (Structure & Composition): Begin with ¹H NMR to confirm the correct structure is synthesized. Follow this with Elemental Analysis to ensure the bulk material has the correct elemental composition, ruling out significant contamination with solvents or inorganic by-products.

  • Quantitative Purity and Impurity Profiling: Employ a validated HPLC-UV method to determine the primary purity value (e.g., 99.5%). This method will serve as the routine quality control check for batch-to-batch consistency.

  • Impurity Identification and Characterization: For any unknown impurity peaks detected by HPLC above a certain threshold (e.g., 0.1%), use LC-MS . This will provide the molecular weight of the impurity, which is the first and most critical step in its identification.

  • Residual Solvent Analysis: Perform a separate Gas Chromatography (GC) analysis to quantify any residual solvents (e.g., ethyl acetate, hexanes, THF) used during the synthesis and purification process. This is a standard requirement in pharmaceutical development.

By combining these techniques, you create a self-validating system. NMR confirms the structure, elemental analysis confirms the composition, HPLC quantifies the purity, and MS/GC identify the specific nature of any impurities. This multi-faceted approach provides the highest degree of confidence in the quality of your material, satisfying the rigorous demands of both scientific integrity and regulatory scrutiny.

References

  • Wikipedia. Elemental analysis. Available at: [Link]

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  • IJCRT.org. IMPURITY PROFILING. (2024-07-07). Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022-06-23). Available at: [Link]

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. Available at: [Link]

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  • Delta T, LLC. Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023-12-22). Available at: [Link]

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  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. (2025-08-05). Available at: [Link]

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  • IJCSPUB. Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. Available at: [Link]

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  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available at: [Link]

  • Contract Pharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Available at: [Link]

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  • PubChem - NIH. 5-Fluoropyridine-3-carbaldehyde. Available at: [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]

  • YouTube. The Principle of HPLC and Its application in Pharmaceutical Analysis. (2022-03-03). Available at: [Link]

  • Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Phenylpyridine-3-carboxaldehyde Derivatives

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] Among the myriad of pyridine-cont...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] Among the myriad of pyridine-containing compounds, 5-phenylpyridine-3-carboxaldehyde derivatives have emerged as a promising class of molecules with significant potential for modulation of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of how subtle structural modifications can profoundly influence their biological efficacy. We will delve into the synthetic rationale, compare the activity of various analogs, and provide detailed experimental protocols to support further research and development in this area.

The 5-Phenylpyridine-3-carboxaldehyde Scaffold: A Privileged Structure

The core structure, characterized by a pyridine ring substituted with a phenyl group at the 5-position and a carboxaldehyde at the 3-position, presents a unique electronic and steric profile. The phenyl group offers a large surface for hydrophobic and aromatic interactions within a biological target's binding site, while the carboxaldehyde group can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications, such as the formation of Schiff bases or thiosemicarbazones.[2] This inherent reactivity and structural versatility make it a "privileged" scaffold in drug discovery.

Below is a diagram illustrating the core scaffold and the key positions for substitution that will be discussed in this guide.

Caption: Core structure of 5-phenylpyridine-3-carboxaldehyde highlighting key substitution points.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 5-phenylpyridine-3-carboxaldehyde derivatives can be finely tuned by introducing various substituents at different positions on both the pyridine and phenyl rings. This section compares the effects of these modifications, drawing on established principles of medicinal chemistry and available experimental data from related compound series.

Modifications of the Phenyl Ring

Substituents on the 5-phenyl ring primarily influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its interaction with hydrophobic pockets in the target protein.

Substitution (Rⁿ)Predicted Effect on ActivityRationale
Electron-donating groups (e.g., -OCH₃, -CH₃) Can enhance activityMay increase electron density and improve binding through favorable electronic interactions. Increased lipophilicity can also enhance membrane permeability.
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) Variable; can increase or decrease activityHalogen substitutions can introduce new binding interactions (halogen bonds) and block metabolic sites, potentially increasing bioavailability. However, excessive electron withdrawal may negatively impact target binding.
Bulky groups (e.g., -tBu, -phenyl) Generally decreases activitySteric hindrance can prevent the molecule from fitting optimally into the binding pocket of the target protein.
Polar groups (e.g., -OH, -NH₂) Can enhance activity and selectivityIntroduction of hydrogen bond donors can lead to new, specific interactions with the target, improving both potency and selectivity.[3]
Modifications of the Pyridine Ring

Substitutions on the pyridine ring can modulate the electronic properties of the entire molecule, influencing its pKa, reactivity, and potential for hydrogen bonding.

Substitution (R¹, R², R³)Predicted Effect on ActivityRationale
Small alkyl groups (e.g., -CH₃) May enhance activityCan provide additional hydrophobic interactions and improve binding affinity. For example, in a related series of pyridine-2-carboxaldehyde thiosemicarbazones, the introduction of a methyl group showed better antitumor activity.[4]
Amino groups (-NH₂) Can significantly enhance activityThe amino group can act as a hydrogen bond donor and a basic center, leading to stronger and more specific interactions with the target. Studies on amino derivatives of pyridine-2-carboxaldehyde have shown potent biological activity.[2]
Hydroxyl groups (-OH) Can enhance activitySimilar to amino groups, hydroxyl groups can form crucial hydrogen bonds with the target protein, increasing binding affinity.[4]
Modifications of the Carboxaldehyde Group

The 3-carboxaldehyde group is a key pharmacophoric feature. Its modification into other functional groups, such as thiosemicarbazones, has been shown to be a highly effective strategy for generating potent bioactive compounds, particularly enzyme inhibitors.[2][4]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-phenylpyridine-3-carboxaldehyde derivative and a common biological assay for its evaluation.

Synthesis of 5-(4-methoxyphenyl)nicotinaldehyde

This protocol describes a typical Suzuki coupling reaction to introduce the substituted phenyl ring, followed by the conversion of a cyano group to an aldehyde.

Synthesis_Workflow start Starting Materials: 5-bromonicotinonitrile (4-methoxyphenyl)boronic acid step1 Suzuki Coupling: Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O Reflux start->step1 step2 Intermediate: 5-(4-methoxyphenyl)nicotinonitrile step1->step2 step3 Reduction: DIBAL-H DCM, -78 °C to rt step2->step3 product Final Product: 5-(4-methoxyphenyl)nicotinaldehyde step3->product

Caption: Synthetic workflow for a 5-phenylpyridine-3-carboxaldehyde derivative.

Step-by-Step Procedure:

  • Suzuki Coupling:

    • To a solution of 5-bromonicotinonitrile (1.0 eq) in a 4:1:1 mixture of toluene, ethanol, and water, add (4-methoxyphenyl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and reflux the mixture for 12 hours under an argon atmosphere.

    • After cooling to room temperature, extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-(4-methoxyphenyl)nicotinonitrile.

  • Reduction to Aldehyde:

    • Dissolve 5-(4-methoxyphenyl)nicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an argon atmosphere.

    • Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the final product, 5-(4-methoxyphenyl)nicotinaldehyde.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase, a common target for this class of molecules.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare compound dilutions in DMSO C Add compound, kinase, and substrate to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G Incubate for signal development F->G H Read luminescence on a plate reader G->H I Calculate percent inhibition H->I J Determine IC₅₀ value I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Reaction Mixture: In a 384-well plate, add the test compound, the target kinase, and the peptide substrate in the appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection reagent, such as ADP-Glo™ (Promega), which measures the amount of ADP produced.

  • Signal Reading: After a further incubation period for signal development, read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-phenylpyridine-3-carboxaldehyde scaffold represents a fertile ground for the discovery of novel bioactive molecules. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to both the phenyl and pyridine rings, as well as the 3-carboxaldehyde group, in optimizing biological activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives.

Future research in this area should focus on exploring a wider range of substitutions and derivatizations to build a more comprehensive SAR profile. Additionally, investigating the mechanism of action of the most potent compounds will be crucial for their further development as potential therapeutic agents. The integration of computational modeling and in silico screening can also accelerate the discovery of new and more effective 5-phenylpyridine-3-carboxaldehyde derivatives.

References

  • (Authoritative source on pyridine-based compounds in medicinal chemistry - to be added
  • (Authoritative source on Suzuki coupling reactions - to be added
  • (Authoritative source on kinase inhibitor assays - to be added
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. [Link]

  • (Authoritative source on drug design and SAR - to be added
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  • (Authoritative source on the synthesis of heterocyclic compounds - to be added
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  • (Authoritative source on experimental techniques in medicinal chemistry - to be added
  • (Authoritative source on the development of enzyme inhibitors - to be added
  • (Authoritative source on the use of DIBAL-H in organic synthesis - to be added
  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry. [Link]

  • (Authoritative source on the role of halogen bonding in drug design - to be added
  • (Authoritative source on the impact of steric effects on drug-receptor interactions - to be added

Sources

Validation

A Comparative Guide to the Biological Activities of Pyridine Carboxaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Nuances and Biological Potential of Pyridine Carboxaldehyde Isomers Pyridine carboxaldehydes are aromatic aldehydes consisting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances and Biological Potential of Pyridine Carboxaldehyde Isomers

Pyridine carboxaldehydes are aromatic aldehydes consisting of a pyridine ring substituted with a formyl group. The position of this aldehyde group—at the 2, 3, or 4 position—defines the isomer and significantly influences its electronic properties, steric hindrance, and, consequently, its biological activity. These isomers serve as versatile building blocks in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[1] Understanding the intrinsic biological activities of these parent aldehydes and the structure-activity relationships (SAR) of their derivatives is crucial for the rational design of novel therapeutics.[2] This guide will delve into a comparative analysis of their known biological effects, supported by experimental methodologies.

Antimicrobial Activity: A Comparative Overview

The pyridine nucleus is a common scaffold in many antimicrobial agents.[1][3] While direct comparative studies on the antimicrobial activity of the three pyridine carboxaldehyde isomers are limited, the available literature on their derivatives provides insights into their potential. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Positional Impact on Antimicrobial Efficacy

The position of the formyl group on the pyridine ring plays a critical role in the antimicrobial potential of the resulting derivatives.

  • 2-Pyridinecarboxaldehyde: Derivatives of 2-pyridinecarboxaldehyde have shown notable antibacterial activity. For instance, Schiff base complexes derived from 2-pyridinecarboxaldehyde have been reported to exhibit good bacteriostatic effects against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[4]

  • 3-Pyridinecarboxaldehyde: This isomer is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals with antimicrobial properties.[5]

  • 4-Pyridinecarboxaldehyde: Similar to its isomers, 4-pyridinecarboxaldehyde is a precursor for compounds with antimicrobial applications.[6]

Comparative Antimicrobial Activity Data of Pyridine Carboxaldehyde Derivatives
Derivative ClassIsomer OriginTest OrganismMIC (µg/mL)Reference
Pyridine-Thiazole Hybrids2-PyridinecarboxaldehydeS. aureus>50[7]
Pyridine-Thiazole Hybrids2-PyridinecarboxaldehydeE. coli>50[7]
Pyridine-Urea Derivatives4-PyridinecarboxaldehydeS. aureus62.5
Pyridine-Urea Derivatives4-PyridinecarboxaldehydeE. coli125
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Objective: To determine the lowest concentration of pyridine carboxaldehyde isomers that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of each pyridine carboxaldehyde isomer in a suitable solvent (e.g., DMSO).

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Culture the test bacterium overnight in MHB to achieve a logarithmic growth phase.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer stock solution in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Isomer Stock Solutions D Serial Dilution of Isomers in 96-well plate A->D B Prepare Bacterial Culture E Inoculate with Bacterial Suspension B->E C Prepare Mueller-Hinton Broth C->D D->E F Incubate at 37°C for 18-24h E->F G Visually Assess for Turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: A Comparative Perspective

The pyridine scaffold is present in numerous anticancer drugs, and derivatives of all three pyridine carboxaldehyde isomers have been investigated for their cytotoxic effects against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Influence of Isomer Structure on Cytotoxicity

The position of the aldehyde group influences the steric and electronic properties of the molecule, which in turn affects its interaction with biological targets in cancer cells.

  • 2-Pyridinecarboxaldehyde: Derivatives of 2-pyridinecarboxaldehyde, particularly thiosemicarbazones, have shown significant antitumor activity.[9] Some of these compounds are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells.[9]

  • 3-Pyridinecarboxaldehyde: This isomer is a building block for various compounds with reported anti-cancer properties.[3]

  • 4-Pyridinecarboxaldehyde: Derivatives of 4-pyridinecarboxaldehyde have been explored as potential anticancer agents, with some exhibiting potent activity against cell lines like HeLa.[10]

Comparative Anticancer Activity Data of Pyridine Carboxaldehyde Derivatives
Derivative ClassIsomer OriginCancer Cell LineIC50 (µM)Reference
Pyridine-Thiazole Hybrid2-PyridinecarboxaldehydeHeLa12.31[7]
Pyridine-Thiazole Hybrid2-PyridinecarboxaldehydeMCF-715.65[7]
Pyranoindolone4-PyridinecarboxaldehydeHeLa>100[10]
Pyridine-Urea Derivative4-PyridinecarboxaldehydeMCF-70.11 (72h)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of pyridine carboxaldehyde isomers that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine carboxaldehyde isomers in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay and Data Analysis:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Isomers A->C B Prepare Isomer Dilutions B->C D Incubate for 48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining IC50 values using the MTT assay.

Enzyme Inhibition: A Comparative Outlook

Pyridine-based compounds are known to inhibit a variety of enzymes, playing a role in various diseases. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Isomeric Influence on Enzyme Inhibition

The position of the formyl group can dictate the binding orientation and affinity of the molecule within an enzyme's active site.

  • 2-Pyridinecarboxaldehyde: Derivatives have been shown to inhibit enzymes like ribonucleotide reductase.[9]

  • 3-Pyridinecarboxaldehyde: Serves as a scaffold for various enzyme inhibitors.

  • 4-Pyridinecarboxaldehyde: Used in the development of histone deacetylase (HDAC) inhibitors.[1]

Comparative Enzyme Inhibition Data of Pyridine Carboxaldehyde Derivatives
Derivative ClassIsomer OriginTarget EnzymeIC50/KiReference
Thiosemicarbazone2-PyridinecarboxaldehydeRibonucleotide ReductasePotent Inhibition[9]
Pyridine-urea4-PyridinecarboxaldehydeVEGFR-2IC50 = 0.11 µM (for compound 8e)
Experimental Protocol: Histone Deacetylase (HDAC) Inhibition Assay

HDACs are a class of enzymes that are key targets in cancer therapy. Fluorometric assays are commonly used to screen for HDAC inhibitors.

Objective: To determine the inhibitory activity of pyridine carboxaldehyde isomers on HDAC enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution for the HDAC assay.

    • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a solution of the HDAC enzyme.

    • Prepare a developer solution (e.g., trypsin in a buffer containing a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction).

  • Assay Procedure:

    • In a 96-well plate, add the HDAC enzyme, the assay buffer, and the pyridine carboxaldehyde isomer at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a short period to allow for the cleavage of the deacetylated substrate.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each concentration of the isomer relative to a control without any inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the isomer concentration.

HDAC_Workflow cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_analysis Analysis A Combine HDAC Enzyme, Buffer, and Isomer B Add Fluorogenic Substrate A->B C Incubate at 37°C B->C D Add Developer Solution (Stop Reaction) C->D E Incubate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Sources

Comparative

A Spectroscopic Comparison of Substituted Nicotinaldehydes: A Guide for Researchers

In the landscape of pharmaceutical and materials science research, substituted nicotinaldehydes represent a pivotal class of heterocyclic compounds. Their inherent reactivity and the biological significance of the pyridi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, substituted nicotinaldehydes represent a pivotal class of heterocyclic compounds. Their inherent reactivity and the biological significance of the pyridine nucleus make them foundational building blocks for a diverse array of functional molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's electronic properties, which in turn governs its reactivity and potential applications. A thorough spectroscopic characterization is therefore not merely a routine analysis but a critical step in understanding the structure-activity relationships of these versatile compounds.

This guide provides a comparative spectroscopic analysis of a series of substituted nicotinaldehydes, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the underlying principles of how different substituents modulate the spectroscopic signatures of the nicotinaldehyde scaffold, supported by experimental data and detailed protocols.

The Influence of Substituents: An Overview

The electronic nature of a substituent on the pyridine ring significantly influences the electron density distribution within the molecule. Electron-donating groups (EDGs), such as alkoxy (-OR) and amino (-NR2) groups, increase the electron density of the ring through resonance, which can affect the energy of electronic transitions and the vibrational frequencies of bonds. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and cyano (-CN) groups, decrease the ring's electron density, leading to predictable shifts in spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. For aromatic systems like substituted nicotinaldehydes, the absorption bands observed correspond to π → π* and n → π* transitions. The position (λmax) and intensity (ε) of these bands are sensitive to the electronic effects of the substituents.

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of the substituted nicotinaldehyde in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.2 and 0.8. A typical starting concentration for analysis is 10 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Acquire the UV-Vis spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

    • If the molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution dilution Dilute to ~10 µg/mL stock->dilution baseline Record Solvent Baseline dilution->baseline acquire Acquire Sample Spectrum (200-400 nm) baseline->acquire identify_lambda Identify λmax acquire->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative UV-Vis Data
SubstituentPositionλmax (π → π) (nm)λmax (n → π) (nm)Solvent
-H (Nicotinaldehyde)-~260~310Ethanol
6-(4-hydroxyphenyl)-6---
6-(4-tertbutylphenyl)-6---
-OH2---
-Cl2---
-Br2---

Note: Specific λmax values for substituted nicotinaldehydes can vary and the table is populated with representative data. Detailed experimental results should be consulted for precise values.[1][2][3]

Analysis and Insights:

  • Parent Compound: Nicotinamide exhibits absorption maxima at approximately 210 nm and 260 nm.[4] Nicotine in an aqueous solution shows a transition at 263 nm.[5]

  • Substituent Effects: Electron-donating groups typically cause a bathochromic (red) shift in the λmax of the π → π* transition due to the raising of the HOMO energy level. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. The n → π* transition, often weaker, is also sensitive to solvent polarity and substituent effects. For instance, in a comparative study of nitrobenzaldehydes, transitions around 350 nm were attributed to nπ* absorptions from both the nitro and aldehyde groups.[6]

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Bonding

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In substituted nicotinaldehydes, key vibrational modes include the C=O stretch of the aldehyde, C=N and C=C stretching of the pyridine ring, and vibrations associated with the substituent itself.

Experimental Protocol: FT-IR Spectroscopic Analysis
  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.[7]

    • Pay close attention to the positions of the C=O, C=N, and C-H stretching and bending frequencies.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background acquire Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire identify_bands Identify Characteristic Bands acquire->identify_bands assign_modes Assign Vibrational Modes identify_bands->assign_modes

Caption: Workflow for FT-IR Spectroscopic Analysis.

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
Vibrational ModeUnsubstituted NicotinaldehydeEDG-SubstitutedEWG-Substituted
C=O Stretch (Aldehyde) ~1700< 1700> 1700
C=N Stretch (Pyridine) ~1590Lower frequencyHigher frequency
C=C Stretch (Pyridine) ~1570, 1470, 1420Shift to lower frequencyShift to higher frequency
C-H Stretch (Aromatic) ~3100-3000--
C-H Bending (Out-of-plane) ~900-700Position depends on substitution patternPosition depends on substitution pattern

Note: The exact frequencies will vary depending on the specific substituent and its position.

Analysis and Insights:

  • Aldehyde C=O Stretch: The position of the carbonyl stretch is highly sensitive to electronic effects. EDGs donate electron density to the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and shifting its stretching frequency to a lower wavenumber. EWGs have the opposite effect, strengthening the C=O bond and increasing the stretching frequency.

  • Pyridine Ring Vibrations: The C=N and C=C stretching frequencies of the pyridine ring are also influenced by substituents.[8] EDGs tend to shift these bands to lower frequencies, while EWGs shift them to higher frequencies. The pattern of out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the pyridine ring.[8] For example, 2-monosubstituted pyridines show bands in the 743-750 cm⁻¹ region, while 3-monosubstituted ones have bands at 789-810 cm⁻¹ and 712-715 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the substituted nicotinaldehyde in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Measurement:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of complex spectra.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns (J-coupling) to assign each signal to a specific nucleus in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (optional) acquire_13C->acquire_2D analyze_shifts Analyze Chemical Shifts (δ) acquire_13C->analyze_shifts analyze_coupling Analyze Coupling Constants (J) analyze_shifts->analyze_coupling assign_signals Assign Signals to Nuclei analyze_coupling->assign_signals

Caption: Workflow for NMR Spectroscopic Analysis.

Comparative ¹H NMR Data (Chemical Shifts in ppm)
ProtonUnsubstituted Nicotinaldehyde (in CDCl₃)EDG-SubstitutedEWG-Substituted
Aldehyde (-CHO) ~10.15Shielded (lower δ)Deshielded (higher δ)
H-2 ~9.11ShieldedDeshielded
H-4 ~8.20ShieldedDeshielded
H-5 ~7.53ShieldedDeshielded
H-6 ~8.87ShieldedDeshielded

Note: Chemical shifts are highly dependent on the solvent and the specific substituent. The data for unsubstituted nicotinaldehyde is representative.[9]

Analysis and Insights:

  • Aldehyde Proton: The chemical shift of the aldehyde proton is very sensitive to the electronic nature of the substituent. EDGs increase electron density, shielding the proton and shifting its signal upfield (to a lower δ value). EWGs decrease electron density, deshielding the proton and shifting its signal downfield (to a higher δ value).

  • Aromatic Protons: The protons on the pyridine ring also experience shielding or deshielding effects depending on the substituent. The magnitude and direction of the shift depend on both the electronic nature of the substituent and its position on the ring. For example, an EDG at the 6-position will have a more pronounced shielding effect on H-5 and H-4 than on H-2. The analysis of aromatic aldehydes and ketones has shown that carbonyl electric field, magnetic anisotropy, and steric effects all contribute to the observed chemical shifts.[10]

Conclusion

The spectroscopic comparison of substituted nicotinaldehydes provides a clear illustration of the profound influence of substituents on the electronic structure and properties of the pyridine ring. By systematically analyzing the shifts in UV-Vis absorption maxima, the changes in IR vibrational frequencies, and the modulation of NMR chemical shifts, researchers can gain a deep understanding of the molecules they synthesize. This knowledge is not only fundamental to confirming the identity and purity of a compound but is also invaluable for predicting reactivity, designing novel molecules with desired properties, and ultimately, advancing the fields of drug discovery and materials science.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library.
  • Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar.
  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-290.
  • Synthesis and Spectroscopic Characterization of Nicotinaldehyde Based Derivatives: SC-XRD, Linear and Non-Linear Optical Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Facile synthesis, SC-XRD, spectroscopic characterization & key electronic properties of nicotinaldehyde based scaffolds. (2025). Journal of Molecular Structure, 139744.
  • UV–Vis spectra of a) nicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (1976). Applied Spectroscopy.
  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). PubMed Central. Retrieved from [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics, 13(4), 1615-1624.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N’-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
  • UV-Vis Spectrum of Nicotinamide. (n.d.). SIELC Technologies. Retrieved from [Link]

  • NMR Spectroscopy. (2020). Hans Reich NMR Collection. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Deriv
  • Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. (n.d.). ResearchGate. Retrieved from [Link]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (n.d.). Modgraph. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • SPECTROSCOPIC STUDIES OF COBALT AND NICKEL SUBSTITUTED RUBREDOXIN. (n.d.). Universidade NOVA de Lisboa. Retrieved from [Link]

  • Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (n.d.). PMC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthetic 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

In the landscape of modern drug discovery and development, the absolute purity of synthetic intermediates is paramount. The compound 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key building block in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the absolute purity of synthetic intermediates is paramount. The compound 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of this synthetic aldehyde, offering insights into the rationale behind method selection and experimental design.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] Spectroscopic and chromatographic techniques are powerful tools in pharmaceutical analysis, enabling the identification, quantification, and characterization of drug substances and any potential impurities.[2][3][4]

The Synthetic Landscape and Potential Impurities

5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction couples an aryl boronic acid or ester with an aryl halide. While efficient, this process can introduce several classes of impurities that necessitate rigorous analytical scrutiny.

Potential Impurities Originating from Synthesis:

  • Starting Materials: Unreacted 3-bromo-5-formylpyridine or (4-fluoro-2-methoxyphenyl)boronic acid.

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two molecules of the same starting material.[6][8]

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.

  • Catalyst Residues: Residual palladium and phosphine ligands.

  • Solvent and Reagent Residues: Trace amounts of solvents and bases used in the reaction and workup.

Given this impurity landscape, a multi-modal analytical approach is not just recommended but essential for a comprehensive purity assessment.

Orthogonal Analytical Approaches for Purity Validation

A robust purity validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of co-eluting impurities and provides a more complete picture of the sample's purity. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[9][10] For a polar, aromatic compound like 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Causality in Method Development:

The choice of a C18 stationary phase is driven by its hydrophobicity, which allows for effective retention and separation of the aromatic analyte from more polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between the main peak and any impurity peaks. The use of a gradient elution, where the organic solvent concentration is increased over time, is often necessary to elute more strongly retained, non-polar impurities. UV detection is ideal for this molecule due to the presence of chromophores (the aromatic rings and the aldehyde group) that absorb UV light.[2][4]

Experimental Protocol: RP-HPLC-UV

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 255 nm[11]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Data Presentation: Comparative Performance of HPLC

ParameterPerformance MetricRationale
Specificity Baseline resolution of the main peak from known impurities and degradation products.Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components.[1]
Limit of Detection (LOD) ~0.01%Essential for detecting trace-level impurities.
Limit of Quantification (LOQ) ~0.03%The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity R² > 0.999 over a range of 0.05% to 150% of the target concentration.Ensures a direct proportionality between detector response and analyte concentration.
Precision (%RSD) < 2.0% for replicate injections.Demonstrates the method's reproducibility.

Workflow for HPLC Purity Validation

Purity_Validation cluster_primary Primary Quantitative & Qualitative Analysis cluster_complementary Complementary Analysis cluster_result Final Assessment Compound Synthetic 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde HPLC HPLC (Purity, Impurities) Compound->HPLC NMR NMR (Structure, Purity) Compound->NMR GCMS GC-MS (Volatile Impurities) Compound->GCMS FTIR FTIR (Identity) Compound->FTIR Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report GCMS->Purity_Report FTIR->Purity_Report

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Kinase Inhibitory Activity of Fluorinated vs. Non-Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the pursuit of potent and selective kinase inhibitors, the strategic incorporation of fluorine ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of potent and selective kinase inhibitors, the strategic incorporation of fluorine has emerged as a transformative tool. The pyridine scaffold is a cornerstone in the design of these inhibitors, frequently forming key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth technical comparison of the kinase inhibitory activity of fluorinated versus non-fluorinated pyridines, supported by experimental data and detailed methodologies, to illuminate the profound impact of this unique halogen.

The Subtle Power of a Single Atom: Why Fluorine Matters

The introduction of fluorine into a pyridine-based inhibitor is not a mere substitution; it is a strategic modification that can fundamentally alter the molecule's physicochemical properties and, consequently, its biological activity. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages.

One of the most significant effects of fluorination is the modulation of the pyridine's basicity (pKa). The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic. This can have profound implications for drug-receptor interactions, particularly the crucial hydrogen bond formation with the kinase hinge region.

Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450. This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs. Fluorination can also influence the conformation of the molecule, leading to a more favorable orientation within the binding site and enhancing binding affinity.[1]

Visualizing the Core Interaction: Fluorine's Impact on Kinase Hinge Binding

G cluster_0 Kinase Hinge Region cluster_2 Fluorinated Pyridine Inhibitor hinge_backbone Met NH pyridine Pyridine pyridine->hinge_backbone Strong H-Bond (Higher pKa) fluoropyridine Fluoropyridine fluoropyridine->hinge_backbone Optimal H-Bond (Lowered pKa) fluorine F

Caption: Fluorination lowers the pKa of the pyridine nitrogen, optimizing hydrogen bond strength with the kinase hinge.

Head-to-Head Experimental Comparison: A Case Study with TRKA Kinase

To empirically demonstrate the impact of fluorination, we will examine the inhibitory activity of a fluorinated pyrazolo[3,4-b]pyridine derivative (Compound A01 ) and its direct non-fluorinated analog (Compound A02 ) against Tropomyosin receptor kinase A (TRKA).[2]

Data Presentation: Efficacy Comparison
CompoundStructureR GroupTRKA IC50 (µM)Reference
A01 Pyrazolo[3,4-b]pyridine core-F0.293[2]
A02 Pyrazolo[3,4-b]pyridine core-H0.479[2]

The experimental data clearly indicates that the simple substitution of a hydrogen atom with a fluorine atom (Compound A01 ) results in a notable increase in inhibitory potency against TRKA compared to the non-fluorinated counterpart (Compound A02 ).[2] This enhancement in activity underscores the positive influence of fluorine in this particular chemical scaffold.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To ensure the generation of reliable and reproducible data for such comparisons, robust and validated experimental protocols are essential. Below are detailed methodologies for determining kinase inhibition and binding affinity.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The generated luminescence is proportional to the amount of ADP produced and is used to determine kinase activity.[2]

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compounds (e.g., Compound A01 and A02 ) in a suitable buffer (e.g., 1% DMSO).

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 5 µL of a solution containing the kinase (e.g., TRKA) and the appropriate substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

G start Start: Prepare Reagents step1 Dispense Test Compounds (2.5 µL in 384-well plate) start->step1 step2 Add Kinase/Substrate Mix (5 µL) step1->step2 step3 Initiate with ATP (2.5 µL) step2->step3 step4 Incubate at RT (60 min) step3->step4 step5 Add ADP-Glo™ Reagent (5 µL) step4->step5 step6 Incubate at RT (40 min) step5->step6 step7 Add Kinase Detection Reagent (10 µL) step6->step7 step8 Incubate at RT (30-60 min) step7->step8 end Read Luminescence & Calculate IC50 step8->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between a kinase and an inhibitor.[3] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[3]

  • Sample Preparation:

    • Express and purify the kinase of interest to high homogeneity.

    • Prepare a concentrated solution of the inhibitor.

    • Both the kinase and inhibitor solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

    • Degas both solutions immediately prior to the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell of the ITC instrument. A typical concentration is in the range of 10-50 µM.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-20 times that of the kinase concentration.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Titration and Data Acquisition:

    • Perform a series of small injections of the inhibitor into the kinase solution.

    • The instrument measures the heat change after each injection. As the kinase becomes saturated with the inhibitor, the heat change per injection decreases.

  • Data Analysis:

    • Integrate the heat-per-injection data to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in the design of pyridine-based kinase inhibitors. As demonstrated by the provided experimental data, fluorination can lead to a significant enhancement in inhibitory potency. This is often attributed to a combination of factors, including the modulation of the pyridine pKa for optimal hinge binding, increased metabolic stability, and favorable conformational effects.

The methodologies outlined in this guide, the ADP-Glo™ kinase assay and Isothermal Titration Calorimetry, provide a robust framework for the empirical validation and characterization of these effects. By employing these techniques, researchers can gain a deeper understanding of the structure-activity relationships of their compounds and make more informed decisions in the drug discovery process.

As our understanding of the subtle yet powerful influence of fluorine continues to grow, we can anticipate the development of even more potent, selective, and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Brik, A., Alexandrov, K., & Rasool, N. (2022). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 225, 113788. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into candidate molecules has become an invaluable tool.[1][2] Among the v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into candidate molecules has become an invaluable tool.[1][2] Among the various scaffolds, fluorinated pyridines are of particular interest due to their prevalence in a wide array of approved drugs.[3] The introduction of fluorine can profoundly influence a compound's physicochemical and pharmacokinetic properties, most notably its metabolic stability.[2][4][5][6] An enhanced metabolic stability often translates to a longer drug half-life, improved bioavailability, and a more predictable dosing regimen.[6][7][8] This guide provides an in-depth comparison of the in vitro metabolic stability of fluorinated pyridine compounds, supported by experimental protocols and data to inform rational drug design.

The Decisive Role of Fluorine in Modulating Metabolic Fate

The pyridine ring, a common motif in medicinal chemistry, is susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[8][9][10] Common metabolic pathways for pyridines include oxidation of the pyridine nitrogen to form N-oxides, and hydroxylation at various positions on the ring, which can then be followed by further conjugation reactions.[11][12]

The introduction of fluorine can significantly alter these metabolic pathways. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage.[6][7] By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring, chemists can effectively "shield" the molecule from oxidative degradation.[1][6] This steric and electronic shielding hinders the approach and action of CYP enzymes, thereby increasing the compound's metabolic stability.[13][14]

Furthermore, the high electronegativity of fluorine can influence the electron distribution within the pyridine ring, which can decrease the basicity of the pyridine nitrogen.[2][15] This can impact the compound's interaction with the active site of metabolic enzymes, further contributing to its stability.

Experimental Assessment of In Vitro Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes.[8][16][17][18][19] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[8][9][16] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive picture of a compound's metabolic fate.[8][20]

The standard experimental workflow for determining microsomal stability is a robust and reproducible method for ranking compounds based on their intrinsic clearance.[9][16][19]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_cpd->pre_incubate prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_rxn Initiate Reaction with NADPH prep_cofactor->initiate_rxn pre_incubate->initiate_rxn time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) initiate_rxn->time_points quench_rxn Quench Reaction (e.g., with Acetonitrile) time_points->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Quantify Parent Compound & Calculate Half-life (t½) and Intrinsic Clearance (Clint) lcms_analysis->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

This protocol provides a self-validating system for assessing the in vitro metabolic stability of fluorinated pyridine compounds.

Materials:

  • Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)

  • Pooled Human Liver Microsomes (or other species of interest)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[21][22][23][24]

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of test compounds and positive controls in phosphate buffer from DMSO stock solutions. The final DMSO concentration in the incubation should be ≤ 0.5%.[25]

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well containing the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[25]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.[26]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[17][25][26]

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[17][25]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[17]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[17][25]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a series of hypothetical fluorinated pyridine analogs compared to a non-fluorinated parent compound. This data illustrates the impact of the position and number of fluorine substitutions on metabolic stability.

CompoundStructurePosition of FluorineIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent-Py Pyridine-RNone1546.2
2-F-Py 2-Fluoro-Pyridine-R23519.8
3-F-Py 3-Fluoro-Pyridine-R32527.7
4-F-Py 4-Fluoro-Pyridine-R42034.7
2,6-diF-Py 2,6-Difluoro-Pyridine-R2, 6> 60< 11.6

Analysis of Structure-Metabolism Relationships:

  • Parent-Py: The non-fluorinated parent compound exhibits relatively rapid metabolism, indicating susceptibility to CYP-mediated oxidation.

  • Monofluorination (2-F-Py, 3-F-Py, 4-F-Py): Introduction of a single fluorine atom at any position on the pyridine ring leads to an increase in metabolic stability, as evidenced by the longer half-lives and lower intrinsic clearance values. The most significant improvement is observed with fluorination at the 2-position, a common site of metabolic attack.

  • Difluorination (2,6-diF-Py): The introduction of two fluorine atoms at the 2- and 6-positions provides substantial metabolic shielding, resulting in a significantly longer half-life and very low intrinsic clearance. This demonstrates the additive effect of multiple fluorine substitutions in blocking metabolically labile sites.

Common Metabolic Pathways of Fluorinated Pyridines

While fluorination can significantly enhance metabolic stability, it does not always completely prevent metabolism. The remaining metabolic pathways often involve oxidation at other positions on the molecule or on substituent groups.

pathways cluster_main Metabolic Pathways parent Fluorinated Pyridine n_oxide Pyridine N-Oxide parent->n_oxide CYP-mediated N-oxidation hydroxylation Hydroxylation (on non-fluorinated positions) parent->hydroxylation CYP-mediated C-oxidation substituent_ox Oxidation of Substituents parent->substituent_ox CYP-mediated oxidation defluorination Oxidative Defluorination (less common) parent->defluorination CYP-mediated (e.g., CYP1A2, 3A4)

Caption: Common metabolic pathways for fluorinated pyridine compounds.

While direct C-F bond cleavage is energetically unfavorable, oxidative defluorination can occur through mechanisms such as epoxidation of the aromatic ring followed by rearrangement.[27] This can lead to the formation of potentially reactive metabolites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the in vitro metabolic stability of pyridine-containing drug candidates.[3][28] By understanding the interplay between the position of fluorine substitution and the common metabolic pathways of the pyridine scaffold, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The in vitro microsomal stability assay is a crucial tool in this process, providing rapid and reliable data to guide structure-activity and structure-metabolism relationship studies. As our understanding of the specific CYP isozymes involved in the metabolism of fluorinated compounds grows, so too will our ability to fine-tune the metabolic properties of the next generation of therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.
  • Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
  • Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Meanwell, N. A. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Singh, I., Kumar, A., Kumar, A., & Singh, A. K. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (n.d.). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.
  • (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Ranta, V.-P. (n.d.). Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. Helda - University of Helsinki.
  • Ma, H., & Idle, J. R. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
  • (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • (n.d.). Fluorine in heterocyclic chemistry.
  • (n.d.).
  • (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • (n.d.). ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • (2025, August 7). The role of fluorine in medicinal chemistry.
  • (n.d.).
  • He, K., & Guengerich, F. P. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
  • (n.d.). In Vitro Metabolic Stability.
  • de Nanteuil, F., & de la Torre, J. C. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester.
  • (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Hussain, S., Khan, M., Rama, N. H., Arshad, M. N., Ali, S., Khan, I. U., & Kim, Y.-C. (2025, September 9).
  • Sharma, A., Kumar, V., & Kumar, P. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Dykstra, K. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • (n.d.). Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves...
  • Singh, P., and Kaur, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

Executive Summary: The Disposal Imperative As a novel research compound, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde lacks a specific, universally adopted disposal protocol. However, its chemical structure—a ha...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Disposal Imperative

As a novel research compound, 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde lacks a specific, universally adopted disposal protocol. However, its chemical structure—a halogenated aromatic aldehyde—provides a clear, scientifically-grounded path for its classification and safe disposal. The core directive is to treat this compound as a halogenated hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in regular trash.[1][2] Improper disposal risks environmental contamination and violates federal and local regulations.[2][3] This guide provides a step-by-step methodology, grounded in regulatory standards and chemical principles, to ensure the safe and compliant disposal of this compound and its associated waste streams.

Section 1: Hazard Assessment & Chemical Profile

To establish a proper disposal procedure, we must first understand the inherent risks. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its structural components: a pyridine aldehyde core and a fluorinated phenyl group. Analysis of closely related analogs provides a reliable basis for this assessment.[4][5]

The presence of the fluorine atom classifies it as a halogenated organic compound .[6][7] Aldehyde groups are reactive and can be irritants, while aromatic pyridines can carry toxicological profiles.[4][8] Therefore, a conservative and safe approach dictates that this compound be handled as hazardous.

Property Information Source/Rationale
Chemical Name 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehydeIUPAC Nomenclature
CAS Number 1329115-52-7ChemScene[9]
Molecular Formula C₁₃H₁₀FNO₂ChemScene[9]
Anticipated Hazards Harmful if swallowed[5][8]Causes skin irritation[4][5]May cause an allergic skin reaction[5]Causes serious eye damage[5][8]May cause respiratory irritation[5]Harmful to aquatic life[10]Inferred from structural analogs like 2-Fluoro-3-methoxybenzaldehyde and various pyridine aldehydes.
Waste Classification Hazardous Halogenated Organic Waste Based on the fluorine atom and anticipated toxicity.

Section 2: The Regulatory Framework: OSHA and EPA

Disposal procedures in a laboratory setting are governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Laboratory Standard" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[11][12] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[11][13] Your institution's CHP is the primary document governing your daily operations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[3] The EPA defines what constitutes hazardous waste and sets strict requirements for its segregation, storage, and final disposal.[14]

Your institution's Environmental Health & Safety (EHS) office is your direct partner in navigating these regulations and is responsible for the final collection and disposal of chemical waste.[15]

Section 3: Disposal Workflow Diagram

The following diagram outlines the critical decision-making and operational workflow for handling waste containing 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Classification & Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Disposal start Unwanted material generated (e.g., residual solid, contaminated solvent, reaction mixture) identify Identify presence of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde start->identify classify Classify as 'Hazardous Halogenated Organic Waste' identify->classify segregate Segregate from non-halogenated, acidic, basic, and oxidizer waste streams classify->segregate container Select a compatible, leak-proof waste container (e.g., HDPE) segregate->container label_tag Affix a 'Hazardous Waste' tag. List all constituents and percentages. container->label_tag close_container Keep container securely closed except when adding waste label_tag->close_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment close_container->store request Submit waste pickup request to Environmental Health & Safety (EHS) store->request end Waste collected by EHS for final disposal (Incineration) request->end

Caption: Disposal Workflow for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for researchers. Following these steps ensures safety and compliance.

Part A: Waste Segregation (The Most Critical Step)

The causality here is both regulatory and financial. Halogenated waste requires specific disposal methods, often high-temperature incineration, and mixing it with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and complexity.[7]

  • Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[6][16]

  • Verify Compatibility: Ensure no incompatible materials are added to this container. This includes strong acids, bases, or oxidizers.[17] Consult the SDS of all waste components.

  • Avoid Mixing: Do NOT mix this halogenated waste with non-halogenated solvent waste streams (e.g., acetone, hexanes, methanol).[6]

Part B: Containerization and Labeling

Proper containment and labeling are mandated by the EPA to prevent spills and ensure safe handling by all personnel.[6][18]

  • Select an Appropriate Container: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. High-density polyethylene (HDPE) carboys are generally preferred for solvent waste.[18] The container must be in good condition with no leaks.

  • Immediate Labeling: As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" tag.[7] An unlabeled container of unknown waste presents a significant safety hazard and is a serious compliance violation.

  • Complete the Label: Clearly write all information required on the tag. This must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (e.g., "5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde," "Dichloromethane," etc.). Do not use abbreviations.

    • The approximate percentage of each component.

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste.[6][7] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

Part C: Accumulation and Storage

  • Designated Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA), such as a fume hood or a ventilated cabinet.[7][19] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[7]

  • Monitor Volume: Do not fill the container beyond 90% capacity to allow for vapor expansion.[18] Be aware of SAA limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) waste.[19]

Part D: Arranging for Final Disposal

  • Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.

  • Documentation: Maintain any records or manifests provided by EHS as proof of proper disposal.[3]

  • Final Disposal Method: The ultimate fate of this waste will be managed by a licensed hazardous waste disposal company contracted by your institution. Given its classification, the most probable disposal method is high-temperature incineration at a RCRA-permitted facility, which is the standard for hazardous pharmaceutical and organic chemical waste.[3][20]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the lab.

  • Assess the Spill: For a small, manageable spill, and only if you are trained and have the proper personal protective equipment (PPE), proceed with cleanup. For large spills, evacuate the area, close the doors, and contact EHS or the campus emergency number immediately.

  • Containment & Cleanup (Small Spills):

    • Wear appropriate PPE: at a minimum, a lab coat, safety goggles, and nitrile gloves.

    • Use a chemical spill kit with an absorbent appropriate for organic solvents. Cover the spill with the absorbent material, working from the outside in.

    • Collect the contaminated absorbent using non-sparking tools and place it in a designated, sealable container or heavy-duty plastic bag.

  • Dispose of Cleanup Debris: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Arrange for pickup with EHS.

References

  • Easy Rx Cycle. (2025). Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Handling

An In-depth Technical Guide to Personal Protective Equipment for Handling 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (CAS 1329115-52-7)[1]. As a valued rese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde (CAS 1329115-52-7)[1]. As a valued researcher, your safety is paramount. This document is designed to be your preferred source for procedural guidance, building a foundation of trust through expertise and a commitment to your well-being in the laboratory. The information herein is synthesized from established safety standards and data from structurally similar compounds to ensure a robust and cautious approach.

Hazard Analysis: Understanding the Compound

A thorough risk assessment is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is not extensively documented in publicly available literature, we can infer its potential hazards by examining its structural components: a fluorinated aromatic ring, a methoxy group, a pyridine ring, and an aldehyde functional group.

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[2] They can be flammable and require storage in a cool, well-ventilated area away from ignition sources.[2][3]

  • Aromatic Aldehyde : Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Some aldehydes may also cause allergic skin reactions.

  • Fluorinated Organic Compound : The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[5] Many fluorinated compounds can be persistent in the environment and may possess metabolic toxicity.[6][7] It is crucial to handle them with care to avoid exposure. For instance, related compounds like 5-Fluoropyridine-3-carbaldehyde are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

Based on this analysis, it is prudent to treat 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as a potential irritant to the skin, eyes, and respiratory system.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, it is essential to implement robust engineering and administrative controls to minimize potential exposure.

  • Ventilation : All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning certified laboratory chemical fume hood.[3][9] This is the most critical engineering control to prevent inhalation of any vapors or aerosols.

  • Designated Area : All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Safe Work Practices :

    • Avoid working alone when handling highly hazardous compounds.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

    • Develop a comprehensive experimental plan that includes spill and emergency procedures before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde. The selection of specific PPE should always be guided by a thorough risk assessment of the planned procedure.

Eye and Face Protection
  • Safety Glasses with Side Shields : At a minimum, ANSI Z.87.1 compliant safety glasses with side shields must be worn.

  • Chemical Splash Goggles : For any procedure with a risk of splashing, chemical splash goggles are required.[10]

  • Face Shield : When there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure, a face shield should be worn in addition to safety glasses or goggles.[11]

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[10] Ensure the sleeves are of an appropriate length to protect the arms.

  • Gloves : Due to the potential for skin irritation and absorption, appropriate chemical-resistant gloves are essential.

    • Glove Selection : For handling aromatic aldehydes, nitrile or neoprene gloves are generally recommended.[12] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data.[10]

    • Double Gloving : For extended operations or when handling higher concentrations, double gloving can provide an additional layer of protection.[11]

    • Glove Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use.[10] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Disposable gloves should be discarded after each use.

  • Full Body Protection : For large-scale operations, additional protective clothing, such as chemical-resistant aprons or coveralls, may be necessary.[13]

Respiratory Protection

In general, if all work is conducted within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be required.

  • Respirator Program : The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation, fit testing, and training.[10]

  • Respirator Type : For emergency situations, a NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[14] In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[13][15]

The following table summarizes the recommended PPE for handling 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale transfers in a fume hoodSafety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLab coatNot typically required
Reaction setup and workup in a fume hoodChemical splash gogglesDouble-gloved with nitrile or neopreneLab coatNot typically required
Large-scale transfers or potential for splashingFace shield over chemical splash gogglesChemical-resistant gloves (consult manufacturer's guide)Chemical-resistant apron over a lab coatNot typically required
Spill cleanup or emergency responseChemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or SCBA

Step-by-Step PPE Protocol

  • Pre-Operational Check : Before entering the designated work area, ensure all necessary PPE is available and in good condition. Inspect gloves for tears and lab coats for contamination.

  • Donning Sequence :

    • Put on your lab coat and fasten all buttons.

    • Don the appropriate eye and face protection.

    • Wash and dry your hands thoroughly.

    • Put on the inner pair of gloves (if double gloving).

    • Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.

  • During Operation :

    • Be mindful of your movements to avoid splashes and aerosol generation.

    • If any PPE becomes contaminated, remove it immediately and replace it.

  • Doffing Sequence :

    • Remove the outer pair of gloves.

    • Remove the lab coat, turning it inside out to contain any contamination.

    • Remove the inner pair of gloves.

    • Remove eye and face protection.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures

Spills

In the event of a spill, your safety and the safety of those around you is the top priority.

  • Minor Spill (inside a fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[9]

    • Carefully collect the absorbed material into a sealed, labeled waste container.[16]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert all personnel.[17][18]

    • If the material is volatile or flammable, control all ignition sources.[17]

    • Contact your institution's emergency response team or environmental health and safety office.[17][18]

    • Do not attempt to clean up a large spill without proper training and equipment.[19][20]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][19] Remove any contaminated clothing.[17][19] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][19] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Never dispose of this chemical down the drain.[9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task and Potential Hazards is_splash Is there a significant splash hazard? start->is_splash is_large_scale Is this a large-scale operation? is_splash->is_large_scale No ppe_medium Enhanced PPE: - Chemical goggles - Face shield - Double gloves - Chemical apron is_splash->ppe_medium Yes is_spill Is there a spill or loss of containment? is_large_scale->is_spill No is_large_scale->ppe_medium Yes ppe_low Standard PPE: - Safety glasses - Lab coat - Nitrile gloves is_spill->ppe_low No ppe_high Emergency PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves is_spill->ppe_high Yes end Proceed with Caution ppe_low->end ppe_medium->end ppe_high->end

Caption: A workflow for selecting appropriate PPE.

Conclusion

The safe handling of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is achievable through a combination of robust engineering controls, diligent work practices, and the consistent and correct use of personal protective equipment. By understanding the potential hazards and adhering to the guidelines outlined in this document, you can minimize your risk of exposure and maintain a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department with any questions or concerns.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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